Product packaging for Azoxystrobin-d3(Cat. No.:)

Azoxystrobin-d3

Cat. No.: B12410702
M. Wt: 406.4 g/mol
InChI Key: WFDXOXNFNRHQEC-TZATYFTBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Azoxystrobin-d3 is a useful research compound. Its molecular formula is C22H17N3O5 and its molecular weight is 406.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H17N3O5 B12410702 Azoxystrobin-d3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H17N3O5

Molecular Weight

406.4 g/mol

IUPAC Name

methyl (E)-2-[2-[6-(2-cyanophenoxy)pyrimidin-4-yl]oxyphenyl]-3-(trideuteriomethoxy)prop-2-enoate

InChI

InChI=1S/C22H17N3O5/c1-27-13-17(22(26)28-2)16-8-4-6-10-19(16)30-21-11-20(24-14-25-21)29-18-9-5-3-7-15(18)12-23/h3-11,13-14H,1-2H3/b17-13+/i1D3

InChI Key

WFDXOXNFNRHQEC-TZATYFTBSA-N

Isomeric SMILES

[2H]C([2H])([2H])O/C=C(\C1=CC=CC=C1OC2=NC=NC(=C2)OC3=CC=CC=C3C#N)/C(=O)OC

Canonical SMILES

COC=C(C1=CC=CC=C1OC2=NC=NC(=C2)OC3=CC=CC=C3C#N)C(=O)OC

Origin of Product

United States

Foundational & Exploratory

Azoxystrobin-d3: A Technical Guide to Isotopic Purity and Certification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Azoxystrobin-d3, a deuterated analog of the broad-spectrum fungicide Azoxystrobin. This document outlines the critical parameters of isotopic and chemical purity as typically presented in a Certificate of Analysis (CoA) and details the experimental methodologies used for its characterization. This compound is primarily utilized as an internal standard in analytical chemistry, particularly in quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] Its deuteration provides a distinct mass difference from the unlabeled parent compound, enabling precise quantification in complex matrices.

Certificate of Analysis: Summary of Quantitative Data

A Certificate of Analysis for a high-purity deuterated standard like this compound provides crucial data on its identity, purity, and stability. The following table summarizes the typical quantitative data found on a CoA for this compound. The values presented are representative and may vary between different commercial suppliers and batches.

ParameterSpecificationMethod
Identity
AppearanceWhite to off-white solidVisual Inspection
Molecular FormulaC₂₂H₁₄D₃N₃O₅Mass Spectrometry
Molecular Weight406.41 g/mol Mass Spectrometry
Purity
Chemical Purity≥98.0%HPLC-UV
Isotopic Purity≥98.0 atom % DMass Spectrometry / NMR
Isotopic Enrichment≥99%Mass Spectrometry
Physical Data
Melting Point116-118 °CCapillary Method
SolubilitySoluble in Methanol, AcetonitrileVisual Inspection
Storage
Recommended Storage2-8°C, under inert atmosphereManufacturer's Recommendation

Experimental Protocols

The determination of isotopic and chemical purity of this compound involves rigorous analytical techniques. The following sections detail the typical experimental protocols for the key analyses cited in the Certificate of Analysis.

Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography with UV detection is a standard method for assessing the chemical purity of this compound by separating it from any unlabeled Azoxystrobin and other impurities.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

  • Azoxystrobin certified reference material

Procedure:

  • Standard Preparation: A stock solution of this compound is prepared in a suitable solvent such as acetonitrile. A series of calibration standards are prepared by diluting the stock solution.

  • Sample Preparation: A precisely weighed amount of the this compound sample is dissolved in the mobile phase to a known concentration.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water is typically used.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Analysis: The calibration standards and the sample solution are injected into the HPLC system. The purity is calculated by comparing the peak area of this compound in the sample to the total area of all peaks in the chromatogram.

Determination of Isotopic Purity by Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a powerful technique to determine the isotopic purity and enrichment of deuterated compounds like this compound.

Instrumentation:

  • Liquid Chromatograph coupled to a High-Resolution Mass Spectrometer (LC-HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument.

Reagents:

  • Methanol or acetonitrile (LC-MS grade)

  • Formic acid (optional, as a mobile phase additive)

Procedure:

  • Sample Preparation: The this compound sample is dissolved in a suitable solvent to a concentration of approximately 1 µg/mL.

  • Infusion or LC-MS Analysis: The sample solution is either directly infused into the mass spectrometer or injected into the LC-HRMS system.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Mass Range: m/z 100-1000

    • Resolution: >10,000

  • Data Analysis: The isotopic distribution of the molecular ion is analyzed. The isotopic purity is calculated by comparing the intensity of the ion peak corresponding to the deuterated molecule (d3) to the intensities of the peaks corresponding to the unlabeled (d0), partially deuterated (d1, d2), and over-deuterated (d4, etc.) species. The contribution of natural isotopes (e.g., ¹³C) is corrected for in the calculation.

Determination of Isotopic Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H NMR and ¹³C NMR, can be used to confirm the position of deuterium labeling and to estimate the isotopic purity.

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • This compound sample

Procedure:

  • Sample Preparation: The this compound sample is dissolved in a deuterated solvent.

  • NMR Acquisition: ¹H NMR and ¹³C NMR spectra are acquired.

  • Data Analysis: In the ¹H NMR spectrum, the absence or significant reduction of the signal corresponding to the protons that have been replaced by deuterium confirms the position of labeling. The integration of the remaining proton signals relative to a known internal standard can be used to estimate the isotopic purity. In the ¹³C NMR spectrum, the carbon atoms attached to deuterium will show a characteristic splitting pattern (a triplet for a CD group) and an isotopic shift compared to the unlabeled compound, further confirming the labeling.

Visualizations

Analytical Workflow for Purity Assessment

The following diagram illustrates the typical workflow for the comprehensive analysis of this compound to certify its purity.

Analytical Workflow cluster_0 Sample Preparation cluster_1 Purity Analysis cluster_2 Data Analysis & Certification Sample This compound Bulk Material Dissolution Dissolution in Appropriate Solvent Sample->Dissolution HPLC Chemical Purity by HPLC-UV Dissolution->HPLC LCMS Isotopic Purity by LC-HRMS Dissolution->LCMS NMR Structural Confirmation & Isotopic Purity by NMR Dissolution->NMR Data_Analysis Data Interpretation & Purity Calculation HPLC->Data_Analysis LCMS->Data_Analysis NMR->Data_Analysis CoA Certificate of Analysis Generation Data_Analysis->CoA

Caption: Analytical workflow for this compound purity assessment.

Metabolic Pathway of Azoxystrobin

Azoxystrobin undergoes several metabolic transformations in biological systems. The following diagram depicts the main metabolic pathways.

Metabolic Pathway of Azoxystrobin cluster_pathways Metabolic Transformations cluster_metabolites Resulting Metabolites Azoxystrobin Azoxystrobin Hydrolysis Hydrolysis of Ester Linkage Azoxystrobin->Hydrolysis Glutathione_Conjugation Glutathione Conjugation Azoxystrobin->Glutathione_Conjugation Hydroxylation Hydroxylation of Phenyl Ring Azoxystrobin->Hydroxylation Acid_Metabolite Carboxylic Acid Metabolite Hydrolysis->Acid_Metabolite Mercapturic_Acid Mercapturic Acid Derivative Glutathione_Conjugation->Mercapturic_Acid Hydroxylated_Metabolites Hydroxylated Azoxystrobin Hydroxylation->Hydroxylated_Metabolites

Caption: Major metabolic pathways of Azoxystrobin.

References

Synthesis and Isotopic Labeling of Azoxystrobin-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Azoxystrobin, with a specific focus on the preparation of its deuterated analog, Azoxystrobin-d3. This isotopically labeled compound is a critical internal standard for quantitative analyses, such as mass spectrometry-based assays, in metabolic studies and environmental monitoring. This document outlines the primary synthetic pathways, detailed experimental protocols, and the incorporation of a deuterium label.

Introduction to Azoxystrobin and its Deuterated Analog

Azoxystrobin is a broad-spectrum fungicide belonging to the strobilurin class. Its mode of action involves the inhibition of mitochondrial respiration by binding to the Quinone outside (Qo) site of the cytochrome b-c1 complex, thereby preventing ATP synthesis in fungi.[1] Due to its widespread use in agriculture, there is a significant need for analytical standards to monitor its presence and metabolic fate in various matrices. This compound, a stable isotope-labeled version of the parent compound, serves as an ideal internal standard for such applications, offering high accuracy and precision in quantification.[2][3] The deuterium labeling is typically introduced in the methoxy group of the acrylate moiety, a chemically stable position.

Synthetic Pathways of Azoxystrobin

The industrial synthesis of Azoxystrobin has been well-established and typically involves a multi-step process. Several synthetic routes have been described in patent literature, with a common strategy focusing on the sequential construction of the molecule.[4][5] A prevalent method involves the etherification of a key intermediate, methyl (E)-2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate, with 2-cyanophenol.[4][6]

Alternative approaches, such as those employing a Suzuki cross-coupling reaction, have also been developed to construct the core structure of Azoxystrobin.[7]

Proposed Synthesis of this compound

The synthesis of this compound can be achieved by modifying the established synthesis of Azoxystrobin to incorporate a deuterated precursor. The most logical and efficient point of deuterium incorporation is at the methoxyacrylate methyl group, utilizing deuterated methanol (CD3OH).

The proposed synthetic pathway for this compound is illustrated below:

G cluster_0 Synthesis of Deuterated Intermediate cluster_1 Synthesis of this compound CD3OH Methanol-d4 (CD3OD) CD3OH_product Methanol-d3 (CD3OH) CD3OH->CD3OH_product H/D Exchange H2O H2O H2O->CD3OH_product Intermediate_1 Methyl (E)-2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate CD3OH_product->Intermediate_1 Incorporated in earlier steps (not explicitly detailed) Azoxystrobin_d3 This compound Intermediate_1->Azoxystrobin_d3 2_Cyanophenol 2-Cyanophenol 2_Cyanophenol->Azoxystrobin_d3 Base Base (e.g., K2CO3) Base->Azoxystrobin_d3

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the proposed synthesis of this compound.

3.1.1. Preparation of Deuterated Precursor: Methyl (E)-2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxy-d3-acrylate

The synthesis of this deuterated intermediate follows the established routes for the unlabeled analogue, with the substitution of methanol with methanol-d3 (CD3OH) in the final esterification step. The synthesis of methanol-d3 can be achieved through H/D exchange from the more readily available methanol-d4 (CD3OD).

Protocol for Methanol-d3 (CD3OH) Preparation:

  • To a round-bottom flask equipped with a distillation apparatus, add methanol-d4 (CD3OD) and a 10-fold molar excess of water (H2O).

  • Heat the mixture to reflux and then distill off the methanol-d3 (CD3OH).

  • Repeat the process of adding water and distilling to ensure complete H/D exchange at the hydroxyl group.

  • Dry the resulting methanol-d3 over molecular sieves.

The subsequent steps to synthesize the key intermediate, methyl (E)-2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxy-d3-acrylate, involve multi-step synthesis which is not detailed here but follows established literature procedures for the non-deuterated compound, substituting methanol with the prepared methanol-d3.

3.1.2. Synthesis of this compound

This final step involves the etherification of the deuterated intermediate with 2-cyanophenol.

Protocol:

  • To a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add toluene (150 g), methyl (E)-2-[2-[6-chloropyrimidin-4-yloxy]phenyl]-3-methoxy-d3-acrylate (0.25 mol), 2-cyanophenol (0.275 mol), and anhydrous potassium carbonate (0.2 mol).[6]

  • Add a catalytic amount of trimethylamine hydrochloride (0.02 mol).[6]

  • Heat the reaction mixture to 80 °C with stirring and maintain this temperature for 8 hours.[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture and add 100 g of water.

  • Separate the organic layer.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure to yield crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol/water) to obtain pure this compound.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

ParameterValueReference
Reactants
Methyl (E)-2-[2-[6-chloropyrimidin-4-yloxy]phenyl]-3-methoxy-d3-acrylate0.25 mol[6]
2-Cyanophenol0.275 mol[6]
Potassium Carbonate0.2 mol[6]
Trimethylamine Hydrochloride0.02 mol[6]
Toluene (solvent)150 g[6]
Reaction Conditions
Temperature80 °C[6]
Reaction Time8 hours[6]
Product
Theoretical Yield~101 g
Expected Purity>98%[4]
Molecular FormulaC22H14D3N3O5[3][8]
Molecular Weight406.41 g/mol [3][8]

Table 1: Summary of reactants and reaction conditions for the synthesis of this compound.

Analytical TechniqueExpected Results
¹H NMR Signals corresponding to the Azoxystrobin structure, with the absence of the methoxy singlet at ~3.8 ppm.
¹³C NMR Signals consistent with the Azoxystrobin carbon skeleton.
Mass Spectrometry (ESI-MS) [M+H]⁺ at m/z 407.4, confirming the incorporation of three deuterium atoms.
HPLC Purity assessment, expected to be >98%.

Table 2: Expected analytical data for the characterization of this compound.

Logical Relationships in Synthesis

The synthesis of Azoxystrobin and its deuterated analog relies on a series of well-defined chemical transformations. The logical flow of the synthesis is depicted in the following diagram.

G Start Starting Materials (e.g., 2-chlorobenzonitrile, 4,6-dihydroxypyrimidine) Intermediate_Synth Synthesis of Key Intermediate (methyl (E)-2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate) Start->Intermediate_Synth Deuteration Introduction of Deuterium (via CD3OH) Intermediate_Synth->Deuteration Final_Reaction Final Etherification (with 2-cyanophenol) Deuteration->Final_Reaction Purification Purification (Recrystallization) Final_Reaction->Purification Final_Product This compound Purification->Final_Product

Figure 2: Logical workflow of this compound synthesis.

This guide provides a foundational understanding of the synthesis and labeling of this compound. Researchers should consult the cited literature for more detailed information and adapt the protocols as necessary for their specific laboratory conditions and safety procedures. The use of deuterated standards is paramount for accurate and reliable quantification in advanced analytical studies.

References

Azoxystrobin-d3 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the stable isotope-labeled compound Azoxystrobin-d3, including its fundamental chemical properties, established analytical methodologies, and its mechanism of action. This document is intended to serve as a valuable resource for professionals engaged in research and development who utilize this compound as an internal standard or for metabolic studies.

Core Compound Data

Quantitative data for this compound is summarized in the table below, providing a clear reference for its key chemical identifiers and properties.

ParameterValueReference
CAS Number Not explicitly available for the deuterated form. The CAS for unlabeled Azoxystrobin is 131860-33-8.
Molecular Formula C₂₂H₁₄D₃N₃O₅
Molecular Weight 406.41 g/mol

Mechanism of Action

Azoxystrobin functions as a potent inhibitor of fungal mitochondrial respiration. Its mode of action involves binding to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) within the mitochondrial electron transport chain. This binding action effectively blocks the transfer of electrons, thereby inhibiting the production of ATP, which is essential for fungal cellular processes. This disruption of the energy supply ultimately leads to the cessation of fungal growth and sporulation.[1][2][3]

Azoxystrobin_Mechanism_of_Action cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Inhibition Complex_III Cytochrome bc1 Complex (Complex III) Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- transfer Proton_Gradient Proton Gradient Generation Complex_III->Proton_Gradient Ubiquinol Ubiquinol (CoQH2) Ubiquinol->Complex_III e- transfer ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Azoxystrobin Azoxystrobin Azoxystrobin->Complex_III Inhibits at Qo site Proton_Gradient->ATP_Synthase

Caption: Mechanism of action of Azoxystrobin.

Experimental Protocols for Quantification

This compound is primarily utilized as an internal standard for the quantification of Azoxystrobin in various matrices. The following protocols outline common analytical techniques.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is suitable for determining the purity of Azoxystrobin technical material.

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: HP-5, 30 m length x 0.32 mm i.d. x 0.25 µm film thickness.[4]

  • Oven Temperature Program: Initial temperature of 240°C, ramp at 3°C/min to 270°C, then ramp at 5°C/min to 300°C and hold for 4 minutes.[4]

  • Injector Temperature: 250°C.[4]

  • Detector Temperature: 300°C.[4]

  • Carrier Gas: Helium at a flow rate of 1.5 ml/min.[4]

  • Internal Standard: Dibutyl phthalate (DBP) is a suitable internal standard for the analysis of the unlabeled compound and can be used in conjunction with this compound for method development.[4]

  • Sample Preparation:

    • Prepare a standard solution of Azoxystrobin and a separate solution of the internal standard in acetone.

    • Weigh a sample containing a known amount of Azoxystrobin and dissolve it in acetone with the internal standard.

    • Inject 1 µL of the standard and sample solutions into the GC.

    • Quantification is achieved by comparing the peak area ratios of the analyte to the internal standard in the sample and the standard.

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

HPLC-DAD offers a robust method for the simultaneous determination of Azoxystrobin and its impurities or in combination with other active ingredients in formulated products.

  • Instrumentation: HPLC system with a Diode Array Detector (DAD).

  • Column: Zorbax Eclipse XDB-C18 (50 mm × 4.6 mm × 1.8 µm).[5]

  • Mobile Phase: Isocratic elution with a mixture of 0.1% acetic acid and acetonitrile (30:70 v/v).[5]

  • Flow Rate: 0.52 ml/min.[5]

  • Detection Wavelength: 210 nm.[5]

  • Sample Preparation:

    • Prepare individual stock solutions of analytical standards of Azoxystrobin and any other analytes in acetonitrile.

    • Create a series of mixed standard solutions at various concentrations.

    • Prepare the sample solution by diluting the formulation in acetonitrile.

    • Inject the standard and sample solutions into the HPLC system.

    • Quantify the analytes based on the calibration curve generated from the standard solutions.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method for the determination of Azoxystrobin residues in complex matrices such as soil and plant tissues. This compound is an ideal internal standard for this application to correct for matrix effects and variations in extraction efficiency.

  • Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • Sample Extraction:

    • Extract the sample with an appropriate solvent, such as acetonitrile or dichloromethane.

    • Perform a liquid-liquid partition to clean up the extract.

    • Evaporate the solvent and reconstitute the residue in the mobile phase.

  • Chromatographic and Mass Spectrometric Conditions: These will be instrument-specific and require optimization. The use of this compound as an internal standard is critical for accurate quantification. The internal standard should be added to the sample prior to extraction.

  • Quantification: Create a calibration curve using standards containing a fixed concentration of this compound and varying concentrations of unlabeled Azoxystrobin. The concentration of Azoxystrobin in the sample is determined by comparing the ratio of the analyte peak area to the internal standard peak area against the calibration curve.

Experimental Workflow for LC-MS/MS Analysis

The following diagram illustrates a typical workflow for the quantification of Azoxystrobin using this compound as an internal standard with LC-MS/MS.

LCMSMS_Workflow Sample_Collection Sample Collection (e.g., soil, plant tissue) Spiking Spiking with This compound (IS) Sample_Collection->Spiking Extraction Solvent Extraction Spiking->Extraction Cleanup Sample Cleanup (e.g., Liquid-Liquid Partition) Extraction->Cleanup Concentration Solvent Evaporation and Reconstitution in Mobile Phase Cleanup->Concentration LCMSMS_Analysis LC-MS/MS Analysis Concentration->LCMSMS_Analysis Data_Processing Data Processing and Quantification LCMSMS_Analysis->Data_Processing

Caption: LC-MS/MS analytical workflow.

References

An In-depth Technical Guide on the Core Mechanism of Action of Azoxystrobin and its Deuterated Form

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azoxystrobin, a broad-spectrum fungicide, operates through a highly specific mechanism of action, targeting mitochondrial respiration in pathogenic fungi. This technical guide provides a comprehensive overview of the molecular interactions and biochemical consequences of azoxystrobin's activity. Furthermore, it explores the theoretical implications of deuterium substitution on its mechanism, drawing upon the principles of the kinetic isotope effect (KIE). While experimental data on deuterated azoxystrobin is not extensively available in public literature, this guide extrapolates its anticipated behavior based on analogous deuterated compounds. This document is intended to serve as a foundational resource for researchers engaged in fungicide development, resistance studies, and the broader field of mitochondrial biochemistry.

Introduction

Azoxystrobin is a member of the strobilurin class of fungicides, which are synthetic analogues of naturally occurring compounds.[1][2] It exhibits broad-spectrum activity against a wide range of fungal pathogens, making it a critical tool in modern agriculture.[3][4] Its efficacy stems from its ability to disrupt the fungal electron transport chain, a vital process for cellular energy production.[1][5] Understanding the precise mechanism of action is paramount for the development of new, more effective fungicides and for managing the emergence of resistance.[6]

This guide will delve into the core mechanism of azoxystrobin, detailing its interaction with the cytochrome bc1 complex. It will also present a theoretical framework for the mechanism of action of its deuterated form, a topic of growing interest in drug development for its potential to modulate metabolic stability and efficacy.[2][7]

Mechanism of Action of Azoxystrobin

Azoxystrobin's primary mode of action is the inhibition of mitochondrial respiration by targeting the Quinone outside (Qo) binding site of the cytochrome bc1 complex, also known as Complex III.[1][3][8] This complex is a crucial component of the electron transport chain in fungi.[9]

The Cytochrome bc1 Complex: The Target of Azoxystrobin

The cytochrome bc1 complex is a multi-subunit enzyme embedded in the inner mitochondrial membrane. It facilitates the transfer of electrons from ubiquinol to cytochrome c, a process coupled with the translocation of protons across the membrane, which generates the proton-motive force necessary for ATP synthesis.[9] The complex contains two distinct quinone-binding sites: the Qo site, located on the outer side of the inner membrane, and the Qi site, on the inner side.[10]

Binding of Azoxystrobin to the Qo Site

Azoxystrobin specifically binds to the Qo site, competitively inhibiting the binding of the natural substrate, ubiquinol.[1][5] This binding effectively blocks the transfer of electrons to the Rieske iron-sulfur protein and cytochrome c1, thereby halting the electron flow through the respiratory chain.[9] The binding is characterized by a high affinity, leading to potent inhibition of the enzyme's activity.

The following diagram illustrates the signaling pathway of mitochondrial respiration and the inhibitory action of azoxystrobin.

cluster_ETC Mitochondrial Electron Transport Chain cluster_Inhibitor Inhibitor Action Complex_I Complex I (NADH Dehydrogenase) Ubiquinone Ubiquinone (Q) Complex_I->Ubiquinone ATP_Synthase ATP Synthase Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Ubiquinone Complex_III Complex III (Cytochrome bc1) Ubiquinone->Complex_III e- Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Complex_IV Complex IV (Cytochrome c Oxidase) Cytochrome_c->Complex_IV e- H2O H2O Complex_IV->H2O ATP ATP ATP_Synthase->ATP Azoxystrobin Azoxystrobin Azoxystrobin->Complex_III Inhibits Qo site NADH NADH NADH->Complex_I FADH2 FADH2 FADH2->Complex_II O2 O2 O2->Complex_IV ADP ADP + Pi ADP->ATP_Synthase

Caption: Mitochondrial electron transport chain and the inhibitory site of Azoxystrobin.

Consequences of Inhibition

The inhibition of the cytochrome bc1 complex by azoxystrobin leads to a cascade of detrimental effects within the fungal cell:

  • Cessation of ATP Synthesis: The primary consequence is the halt of ATP production via oxidative phosphorylation, depriving the cell of its main energy source.[1]

  • Increased Reactive Oxygen Species (ROS) Production: The blockage of the electron transport chain can lead to the accumulation of electrons at earlier complexes, resulting in the increased production of superoxide radicals and other reactive oxygen species.[11] This oxidative stress can damage cellular components, including lipids, proteins, and DNA.

  • Inhibition of Fungal Growth and Development: The lack of ATP and cellular damage ultimately inhibits critical fungal processes such as spore germination, mycelial growth, and sporulation.[3]

Quantitative Data on Azoxystrobin Efficacy

The efficacy of azoxystrobin can be quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values can vary depending on the fungal species and the specific experimental conditions.

Fungal Species/Cell LineParameterValueReference
Sclerotiorum sclerotiorumEC50 (mycelial growth)0.1127 to 0.6163 µg/mL[12]
Cercospora nicotianaeEC50 (conidial germination)< 0.08 to > 1.18 µg/mL[13]
HepG2 (human hepatocarcinoma) cellsIC50 (cytotoxicity)206.1 - 231.2 µM[1]
Porcine cytochrome bc1 complexKi1.89 nmol/L (for an analog)[9]

Note: EC50 (Effective Concentration 50) is the concentration of a drug that gives half-maximal response. IC50 (Inhibitory Concentration 50) is the concentration of an inhibitor where the response (or binding) is reduced by half. Ki is the inhibition constant, representing the affinity of an inhibitor for an enzyme.

Mechanism of Action of Deuterated Azoxystrobin: A Theoretical Perspective

While specific experimental data on the mechanism of action of deuterated azoxystrobin is scarce in publicly available literature, its behavior can be inferred from the principles of the kinetic isotope effect (KIE).

The Kinetic Isotope Effect (KIE)

The KIE is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes.[14] In the case of deuterated compounds, the replacement of hydrogen (¹H) with deuterium (²H or D) can significantly slow down reactions where a C-H bond is broken in the rate-determining step. This is because the C-D bond has a lower zero-point energy and is stronger than the C-H bond, requiring more energy to break.[2]

Potential Effects of Deuteration on Azoxystrobin

Deuteration of azoxystrobin could potentially impact its mechanism of action and overall efficacy in several ways:

  • Altered Metabolic Stability: One of the primary applications of deuteration in drug development is to enhance metabolic stability.[2][7] If azoxystrobin is metabolized by enzymes such as cytochrome P450s at a position where hydrogen is replaced by deuterium, the rate of its breakdown could be reduced. This could lead to a longer half-life in the target organism and potentially increased efficacy or a longer duration of action. The following diagram illustrates this concept.

cluster_Metabolism Metabolic Pathway Azoxystrobin Azoxystrobin (C-H bond) Metabolizing_Enzyme Metabolizing Enzyme (e.g., Cytochrome P450) Azoxystrobin->Metabolizing_Enzyme Metabolism Metabolite Inactive Metabolite Metabolizing_Enzyme->Metabolite Fast Metabolizing_Enzyme->Metabolite Slow (KIE) Deuterated_Azoxystrobin Deuterated Azoxystrobin (C-D bond) Deuterated_Azoxystrobin->Metabolizing_Enzyme Metabolism

Caption: The Kinetic Isotope Effect on Azoxystrobin Metabolism.

  • Binding Affinity: The effect of deuteration on the binding affinity (Ki) to the Qo site is less predictable without experimental data. While the overall shape and electronic properties of the molecule are largely unchanged, subtle alterations in vibrational modes could potentially influence the binding thermodynamics. However, significant changes in binding affinity are generally not expected unless the deuterated position is directly involved in a critical hydrogen bond or other key interaction with the protein.

  • Resistance Profile: The impact of deuteration on the development of fungal resistance is an area that warrants investigation. It is unlikely that deuteration would overcome existing resistance mechanisms based on target site mutations (e.g., G143A), as these mutations sterically hinder the binding of the entire inhibitor molecule.[6]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of fungicides like azoxystrobin.

Determination of IC50 for Mycelial Growth Inhibition

This protocol is used to determine the concentration of a fungicide that inhibits the growth of a fungal mycelium by 50%.

Materials:

  • Fungal isolate of interest

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Fungicide stock solution (in a suitable solvent like DMSO)

  • Sterile petri dishes

  • Sterile cork borer or scalpel

  • Incubator

Procedure:

  • Prepare PDA medium and autoclave.

  • Allow the medium to cool to approximately 50-60°C.

  • Add the fungicide stock solution to the molten agar to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also prepare a control plate with the solvent only.

  • Pour the amended agar into sterile petri dishes and allow them to solidify.

  • From a fresh culture of the fungus, take a mycelial plug (e.g., 5 mm diameter) using a sterile cork borer.

  • Place the mycelial plug in the center of each fungicide-amended and control plate.

  • Incubate the plates at the optimal growth temperature for the fungus.

  • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony on the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

  • Plot the percentage of inhibition against the logarithm of the fungicide concentration and determine the IC50 value using a suitable statistical software.[4]

The following diagram outlines the workflow for determining the IC50 value.

cluster_Workflow IC50 Determination Workflow Start Start Prepare_Media Prepare Fungicide-Amended and Control Media Start->Prepare_Media Inoculate Inoculate Plates with Fungal Mycelium Prepare_Media->Inoculate Incubate Incubate Plates Inoculate->Incubate Measure Measure Colony Diameter Incubate->Measure Calculate Calculate Percent Inhibition Measure->Calculate Plot Plot Inhibition vs. Concentration and Determine IC50 Calculate->Plot End End Plot->End

Caption: Workflow for Determining the IC50 of a Fungicide.

Cytochrome bc1 Complex Activity Assay

This assay measures the activity of the cytochrome bc1 complex by monitoring the reduction of cytochrome c.

Materials:

  • Isolated mitochondria or purified cytochrome bc1 complex

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Substrate: Ubiquinol (e.g., decylubiquinol)

  • Electron acceptor: Cytochrome c (from horse heart)

  • Inhibitors: Azoxystrobin, Antimycin A (Qi site inhibitor)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a cuvette containing the assay buffer and cytochrome c.

  • Add the isolated mitochondria or purified enzyme to the cuvette.

  • To measure the specific activity of the cytochrome bc1 complex, other complexes can be inhibited (e.g., Complex IV with potassium cyanide).

  • Add the test compound (azoxystrobin or its deuterated form) at various concentrations.

  • Initiate the reaction by adding the substrate (ubiquinol).

  • Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time.

  • The rate of the reaction is proportional to the activity of the cytochrome bc1 complex.

  • Calculate the percentage of inhibition at each concentration and determine the IC50 or Ki value.[15][16]

Conclusion

Azoxystrobin remains a cornerstone of fungal disease management due to its potent and specific inhibition of the mitochondrial cytochrome bc1 complex. This guide has provided a detailed overview of its mechanism of action, supported by quantitative data and experimental protocols. While the exploration of deuterated azoxystrobin is still in its nascent stages from a public research perspective, the principles of the kinetic isotope effect suggest a promising avenue for enhancing its metabolic stability. Further experimental investigation into the synthesis, efficacy, and metabolic fate of deuterated azoxystrobin is crucial to fully realize its potential. The methodologies and theoretical frameworks presented herein offer a solid foundation for such future research endeavors.

References

An In-depth Technical Guide on the Solubility of Azoxystrobin-d3 in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Solubility Data

The solubility of Azoxystrobin in a range of organic solvents at 20°C is summarized in the table below. This data is essential for researchers developing formulations, conducting analytical studies, and designing experiments involving this active compound.

Organic SolventSolubility (g/L)
Dichloromethane400[1][2]
Acetonitrile340[2]
Ethyl Acetate130[2]
Acetone86[2]
Toluene55[2]
Methanol20[2]
n-Octanol1.4[2]
Hexane0.057[2]

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure. A common and reliable method for determining the solubility of a solid compound like Azoxystrobin-d3 in an organic solvent is the gravimetric method.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (analytical standard)

  • Selected organic solvent (HPLC grade or equivalent)

  • Analytical balance (accurate to ±0.1 mg)

  • Temperature-controlled shaker or water bath

  • Centrifuge

  • Vials with solvent-resistant caps

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Evaporating dish or pre-weighed vial

  • Drying oven or vacuum desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid should be clearly visible.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 20°C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

  • Separation of Undissolved Solid:

    • After the equilibration period, allow the vial to stand undisturbed at the controlled temperature for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe fitted with a syringe filter to remove any undissolved particles.

  • Solvent Evaporation and Mass Determination:

    • Transfer the filtered supernatant to a pre-weighed evaporating dish or vial.

    • Evaporate the solvent under a gentle stream of nitrogen or in a drying oven at a temperature that will not cause degradation of the compound.

    • Once the solvent is completely evaporated, place the dish or vial in a vacuum desiccator to remove any residual solvent.

    • Weigh the dish or vial containing the dried this compound residue.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish/vial from the final weight.

    • The solubility is then expressed as the mass of the solute per volume of the solvent (e.g., in g/L).

Visualizations

Mechanism of Action: Inhibition of Mitochondrial Respiration

Azoxystrobin functions as a fungicide by inhibiting mitochondrial respiration.[3][4] It specifically targets the Qo site of the cytochrome bc1 complex (Complex III) in the electron transport chain, thereby blocking electron transfer.[3][4] This disruption prevents the generation of ATP, the primary energy currency of the cell, leading to fungal cell death.[5] The deuterated form, this compound, is expected to follow the same mechanism of action and is often used as an internal standard in analytical studies.[3]

cluster_etc Electron Transport Chain Mitochondrion Mitochondrion Complex_I Complex I CoQ Coenzyme Q Complex_I->CoQ Complex_II Complex II Complex_II->CoQ Complex_III Complex III (Cytochrome bc1) CoQ->Complex_III Cyt_c Cytochrome c Complex_III->Cyt_c ROS Reactive Oxygen Species (ROS) Complex_III->ROS Leads to Complex_IV Complex IV Cyt_c->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase ATP ATP ATP_Synthase->ATP Generation Azoxystrobin Azoxystrobin Azoxystrobin->Complex_III Inhibits Qo site Apoptosis Apoptosis ROS->Apoptosis Induces

Caption: Mechanism of action of Azoxystrobin.

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in determining the solubility of this compound using a gravimetric method.

start Start prepare_slurry Prepare supersaturated slurry of this compound in organic solvent start->prepare_slurry equilibrate Equilibrate at constant temperature with agitation prepare_slurry->equilibrate separate Separate solid and liquid phases (centrifugation/filtration) equilibrate->separate aliquot Take a known volume of the saturated solution separate->aliquot evaporate Evaporate solvent aliquot->evaporate weigh Weigh the dry residue evaporate->weigh calculate Calculate solubility (mass/volume) weigh->calculate end End calculate->end

Caption: Workflow for gravimetric solubility determination.

References

Stability and storage conditions for Azoxystrobin-d3 standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for the Azoxystrobin-d3 standard. Understanding these parameters is critical for ensuring the accuracy and reliability of analytical measurements in research and development settings. This compound, a deuterium-labeled form of the broad-spectrum fungicide Azoxystrobin, is primarily used as an internal standard in quantitative analysis by mass spectrometry.[1][2] Its stability profile is considered analogous to that of its unlabeled counterpart.

Recommended Storage Conditions

To maintain the integrity and concentration of the this compound standard, it is essential to adhere to the manufacturer's storage recommendations. While shipping may occur at room temperature, long-term storage conditions are more stringent.[2][3]

ParameterRecommendationSource
Storage Temperature Store at 5 - 30°C. Protect from frost and extreme heat.[4] Specific product inserts may recommend -20±1°C for long-term stability.[5]Cayman Chemical[6], FMC UK[4]
Container Keep in the original, tightly sealed container.[6][7]Indofil Industries[7]
Storage Environment Store in a cool, well-ventilated, and dry area.[4][7] The storage room should be constructed of incombustible material.[4]Indofil Industries[7], FMC UK[4]
Incompatibilities Keep away from foodstuffs, beverages, and feed.[6] Avoid allowing the product to become wet during storage.[7]Indofil Industries[7], Cayman Chemical[6]
Solution Stability Analytical solutions of Azoxystrobin in acetonitrile and water are stable for up to 48 hours at room temperature.[8]Rahul et al., 2022[8]

Stability Profile of Azoxystrobin

The stability of Azoxystrobin, and by extension this compound, is influenced by temperature, pH, and light. Understanding its degradation under various stress conditions is crucial for interpreting analytical results and for the development of stability-indicating methods.

Accelerated and Thermal Stability

Accelerated storage studies are performed to predict the long-term stability of a substance. Azoxystrobin has demonstrated high stability under such conditions.

ConditionDurationLoss of Active IngredientConclusionSource
54 ± 2°C14 daysNot specifiedChemically stableUS EPA (cited in HSDB)[9]
54 ± 2°C21 days2.54%Relatively stableAbdel razik et al., 2024[10][11]
Hydrolytic Stability

Hydrolysis is a key degradation pathway for many chemical compounds. Azoxystrobin is generally stable to hydrolysis under neutral and acidic conditions at ambient temperatures.

pHTemperatureDurationResultSource
525°C31 daysNo significant hydrolysis (<10%)FAO[12][13]
725°C31 daysNo significant hydrolysis (<10%)FAO[12][13]
925°C31 daysNo significant hydrolysis (<10%)FAO[12][13]
950°C-Significant hydrolysis (DT50 = 12.56 days)FAO[12]
Photostability

Azoxystrobin can undergo degradation upon exposure to light, which involves photoisomerization from the active E-isomer to the less active Z-isomer.[14]

ConditionResultSource
PhotolysisBoth photolytic and microbial degradation are important routes of degradation under field conditions, ultimately leading to the formation of CO2.[12] Photostable.[9]FAO[12], HSDB[9]
UV Stress0.429% degradation of the standard and 0.037% of the sample in a forced degradation study.[8]Rahul et al., 2022[8]

Degradation Pathways

The primary degradation of Azoxystrobin in various environments involves the hydrolysis of the ester moiety.[15][16] Other identified pathways include hydroxylation of the cyanophenyl ring and cleavage of the ether linkage.[12]

Azoxystrobin_Degradation_Pathway Azoxystrobin Azoxystrobin Hydrolysis Hydrolysis of Ester Linkage Azoxystrobin->Hydrolysis Photolysis Photolysis (UV Light) Azoxystrobin->Photolysis Cleavage Ether Linkage Cleavage Azoxystrobin->Cleavage Metabolite_A (E)-2-{2-[6-(2-cyano- phenoxy)pyrimidin-4- yloxy]phenyl}-3-methoxy- acrylic acid Hydrolysis->Metabolite_A Mineralization Mineralization Metabolite_A->Mineralization Z_Isomer Z-Isomer of Azoxystrobin Photolysis->Z_Isomer Z_Isomer->Mineralization Minor_Metabolites Minor Metabolites Cleavage->Minor_Metabolites Minor_Metabolites->Mineralization CO2 CO2 Mineralization->CO2

Caption: Major degradation pathways of Azoxystrobin.

Experimental Protocols

Stability-Indicating RP-HPLC Method

A common method to assess the stability of Azoxystrobin is through Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[8][17]

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 column.

  • Mobile Phase: A mixture of Acetonitrile and water, typically in a ratio of 80:20 (v/v).[8][17]

  • Flow Rate: 1.0 mL/min.[8][17]

  • Detection Wavelength: 255 nm.[17]

  • Run Time: Approximately 15 minutes.[17]

  • Procedure: A solution of the this compound standard is prepared in a suitable diluent (e.g., the mobile phase). This solution is then injected into the HPLC system, and the peak area is measured. The stability is assessed by comparing the peak area of the standard stored under test conditions to that of a freshly prepared standard.

Forced Degradation Study Protocol

Forced degradation studies are essential to establish the stability-indicating nature of an analytical method.[17]

  • Acid Degradation: The standard is exposed to an acidic solution (e.g., 5N HCl) and heated (e.g., at 60°C for 10 minutes).[17]

  • Alkaline Degradation: The standard is exposed to a basic solution (e.g., 5N NaOH) and heated (e.g., at 60°C for 10 minutes).[17]

  • Thermal Degradation: The standard is subjected to dry heat.

  • UV Degradation: The standard is exposed to ultraviolet light.[17]

  • Analysis: Following exposure to the stress conditions, the samples are diluted and analyzed using the validated RP-HPLC method to observe the extent of degradation and to ensure that any degradation products are well-separated from the main Azoxystrobin peak.[8]

Stability_Testing_Workflow Start Prepare this compound Standard Solution Stress_Conditions Expose to Stress Conditions Start->Stress_Conditions Acid Acid Hydrolysis (e.g., 5N HCl, 60°C) Stress_Conditions->Acid Base Base Hydrolysis (e.g., 5N NaOH, 60°C) Stress_Conditions->Base Thermal Thermal Stress Stress_Conditions->Thermal UV UV Light Exposure Stress_Conditions->UV HPLC_Analysis Analyze by Stability-Indicating RP-HPLC Method Acid->HPLC_Analysis Base->HPLC_Analysis Thermal->HPLC_Analysis UV->HPLC_Analysis Data_Analysis Data Analysis HPLC_Analysis->Data_Analysis Assess_Degradation Assess % Degradation Data_Analysis->Assess_Degradation Peak_Purity Evaluate Peak Purity & Resolution Data_Analysis->Peak_Purity End Report Stability Profile Assess_Degradation->End Peak_Purity->End

Caption: Workflow for a forced degradation study.

References

In-depth Technical Guide to the Commercial Availability of Azoxystrobin-d3 Analytical Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of the Azoxystrobin-d3 analytical standard, a critical tool for researchers and scientists engaged in drug development and analytical testing. This document details available product specifications from various suppliers, outlines a general experimental protocol for its use as an internal standard in liquid chromatography-mass spectrometry (LC-MS) analysis, and presents key logical workflows for its application.

Commercial Availability and Product Specifications

This compound is a deuterated analog of Azoxystrobin, a broad-spectrum fungicide. Its use as an internal standard in analytical chemistry is crucial for achieving accurate and precise quantification of Azoxystrobin in various matrices by correcting for matrix effects and variations in instrument response. Several chemical suppliers offer this compound and related isotopically labeled standards. The following tables summarize the available information on these products. It is important to note that while direct access to Certificates of Analysis (COA) is often restricted to customers, the information presented is based on publicly available product data sheets and typical specifications for such analytical standards. For exact lot-specific data, obtaining the COA from the supplier is essential.

Table 1: Commercially Available this compound and Related Analytical Standards

SupplierProduct NameCatalog NumberPurity (Typical)Isotopic Enrichment (Typical)FormulationStorage Conditions
MedChemExpressThis compoundHY-B0849S1≥98%Not specifiedSolidPowder: -20°C (3 years), 4°C (2 years); In solvent: -80°C (6 months), -20°C (1 month)
Sigma-Aldrich (PESTANAL®)Azoxystrobin-(cyanophenoxy-d4)31697Analytical Standard GradeNot specifiedNeat2-8°C
Toronto Research ChemicalsThis compoundA991207Not specifiedNot specifiedNot specifiedNot specified
Santa Cruz Biotechnology(Z)-Azoxystrobinsc-210884Not specifiedNot applicable (non-deuterated isomer)SolidRoom Temperature
AccuStandardAzoxystrobinP-719NNot specifiedNot applicable (non-deuterated)10 mgAmbient (>5 °C)
CP Lab SafetyAzoxystrobin, Analytical StandardC10413000Analytical StandardNot applicable (non-deuterated)100 mgNot specified

Table 2: Chemical and Physical Properties of Azoxystrobin and its Deuterated Analog

PropertyAzoxystrobinThis compound
Molecular Formula C₂₂H₁₇N₃O₅C₂₂H₁₄D₃N₃O₅
Molecular Weight 403.39 g/mol 406.41 g/mol
CAS Number 131860-33-8Not consistently provided

Experimental Protocol: Use of this compound as an Internal Standard for LC-MS Analysis

The following provides a generalized methodology for the quantification of Azoxystrobin in a given matrix using this compound as an internal standard. This protocol is a composite based on established methods for pesticide residue analysis, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with LC-MS/MS.[1]

1. Standard Preparation:

  • Stock Solutions: Prepare individual stock solutions of Azoxystrobin and this compound (internal standard, IS) in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. Store these solutions at -20°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Azoxystrobin stock solution to create a calibration curve covering the expected concentration range of the analyte in the samples.

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL). This solution will be used to spike all samples, calibration standards, and quality control samples.

2. Sample Preparation (QuEChERS Method):

  • Extraction:

    • Weigh a representative homogenized sample (e.g., 10 g of a food matrix) into a 50 mL centrifuge tube.

    • Add a specific volume of the this compound internal standard spiking solution.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the supernatant (acetonitrile layer).

    • Transfer it to a d-SPE tube containing a cleanup sorbent (e.g., PSA, C18, and magnesium sulfate).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

  • Final Extract:

    • Collect the supernatant.

    • The extract is now ready for LC-MS/MS analysis. It may be diluted further if necessary.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water with a modifier (e.g., 0.1% formic acid or ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

    • Injection Volume: 1-10 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used for Azoxystrobin.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

    • MRM Transitions:

      • Azoxystrobin: Monitor at least two transitions (a quantifier and a qualifier) to ensure accurate identification and quantification.

      • This compound: Monitor the corresponding transitions for the deuterated internal standard.

4. Data Analysis and Quantification:

  • Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of the Azoxystrobin quantifier ion to the peak area of the this compound internal standard against the concentration of the calibration standards.

  • Quantification: Determine the concentration of Azoxystrobin in the samples by calculating the peak area ratio and interpolating from the calibration curve. The use of the internal standard corrects for any loss of analyte during sample preparation and for variations in instrument response.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the use of this compound as an analytical standard.

G Workflow for Procuring and Utilizing this compound cluster_procurement Procurement cluster_preparation Standard Preparation cluster_analysis Analytical Workflow Identify Supplier Identify Supplier Request Quotation Request Quotation Identify Supplier->Request Quotation Place Order Place Order Request Quotation->Place Order Receive Standard Receive Standard Place Order->Receive Standard Verify COA Verify COA Receive Standard->Verify COA Prepare Stock Solution Prepare Stock Solution Verify COA->Prepare Stock Solution Data Processing & Quantification Data Processing & Quantification Verify COA->Data Processing & Quantification Purity & Concentration Data Prepare Working Solutions Prepare Working Solutions Prepare Stock Solution->Prepare Working Solutions Spike Samples & Standards Spike Samples & Standards Prepare Working Solutions->Spike Samples & Standards Sample Extraction & Cleanup Sample Extraction & Cleanup Spike Samples & Standards->Sample Extraction & Cleanup LC-MS Analysis LC-MS Analysis Sample Extraction & Cleanup->LC-MS Analysis LC-MS Analysis->Data Processing & Quantification

Caption: Procurement and analytical workflow for this compound.

G Logical Relationship of Internal Standard Calibration Analyte (Azoxystrobin) Analyte (Azoxystrobin) LC-MS System LC-MS System Analyte (Azoxystrobin)->LC-MS System Internal Standard (this compound) Internal Standard (this compound) Internal Standard (this compound)->LC-MS System Sample Matrix Sample Matrix Sample Matrix->LC-MS System Matrix Effects Analyte Response Analyte Response LC-MS System->Analyte Response IS Response IS Response LC-MS System->IS Response Response Ratio (Analyte/IS) Response Ratio (Analyte/IS) Analyte Response->Response Ratio (Analyte/IS) IS Response->Response Ratio (Analyte/IS) Concentration Concentration Response Ratio (Analyte/IS)->Concentration via Calibration Curve

Caption: Role of internal standard in LC-MS quantification.

References

Methodological & Application

Application Note: Quantitative Analysis of Azoxystrobin in Agricultural Matrices using a Validated LC-MS/MS Method with Azoxystrobin-d3 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of the fungicide Azoxystrobin in complex matrices. The use of a stable isotope-labeled internal standard, Azoxystrobin-d3, ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by analysis in Multiple Reaction Monitoring (MRM) mode. The method was validated for linearity, recovery, precision, and sensitivity, demonstrating its suitability for routine pesticide residue analysis in food safety and environmental monitoring laboratories.

Introduction

Azoxystrobin is a broad-spectrum fungicide widely used in agriculture to protect crops from various fungal diseases.[1] Its extensive use necessitates reliable and sensitive analytical methods to monitor its residue levels in food products and the environment to ensure consumer safety and regulatory compliance. LC-MS/MS has become the technique of choice for pesticide analysis due to its high selectivity and sensitivity. To overcome challenges such as matrix-induced ion suppression or enhancement, the use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended. This compound, a deuterated analog of Azoxystrobin, is an ideal internal standard as it shares identical chemical properties and chromatographic behavior with the target analyte, but is distinguishable by its mass-to-charge ratio.[1][2] This ensures accurate quantification across diverse and complex sample matrices.

Experimental Protocols

Materials and Reagents
  • Standards: Azoxystrobin (Purity ≥99%), this compound (Purity ≥99%)

  • Solvents: Acetonitrile (LC-MS Grade), Water (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (LC-MS Grade, ≥99%)

  • Salts and Sorbents: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Primary Secondary Amine (PSA) sorbent, C18 sorbent.

  • Filters: 0.22 µm PTFE syringe filters.

Standard Preparation
  • Primary Stock Solutions (1000 µg/mL): Accurately weigh 10 mg of Azoxystrobin and this compound reference standards into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol. Store at -20°C.

  • Intermediate Standard Solution (10 µg/mL): Dilute the primary stock solutions with acetonitrile to create an intermediate working solution.

  • Internal Standard (IS) Spiking Solution (1 µg/mL): Dilute the this compound primary stock solution with acetonitrile.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the intermediate standard solution with acetonitrile. A typical concentration range is 1 to 200 ng/mL. Fortify each calibration standard with the IS spiking solution to a final concentration of 50 ng/mL.

Sample Preparation (Modified QuEChERS Protocol)
  • Homogenization: Weigh 10 g of a homogenized sample (e.g., tomato, cucumber, lettuce) into a 50 mL centrifuge tube.[3][4]

  • Fortification: Add 100 µL of the 1 µg/mL IS spiking solution (this compound) to the sample.

  • Extraction: Add 10 mL of acetonitrile (containing 1% formic acid). Cap the tube and shake vigorously for 1 minute.[5]

  • Salting Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl. Immediately shake for 1 minute to prevent the agglomeration of salts.

  • Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL microcentrifuge tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 sorbent.

  • Vortex and Centrifuge: Vortex the d-SPE tube for 30 seconds and then centrifuge at ≥10,000 rpm for 2 minutes.

  • Final Preparation: Take the supernatant and filter it through a 0.22 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.[3]

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatography (LC) System:

    • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Gradient:

      • 0.0 min: 10% B

      • 1.0 min: 10% B

      • 8.0 min: 95% B

      • 10.0 min: 95% B

      • 10.1 min: 10% B

      • 12.0 min: 10% B

  • Mass Spectrometry (MS) System:

    • Ionization: Electrospray Ionization (ESI), Positive Mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • Detection Mode: Multiple Reaction Monitoring (MRM). The specific ion transitions should be optimized for the instrument in use.[6]

CompoundPrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)
Azoxystrobin404.1372.1329.1
This compound (IS)407.1375.1332.1

Results and Discussion

The developed LC-MS/MS method was validated according to standard guidelines to assess its performance for the quantification of Azoxystrobin. The use of this compound as an internal standard effectively compensated for matrix effects, leading to excellent accuracy and precision. A summary of the quantitative validation data is presented below.

ParameterResult
Linearity Range 1 - 200 ng/mL
Correlation Coefficient (R²) > 0.998
Limit of Detection (LOD) 0.002 mg/kg
Limit of Quantification (LOQ) 0.01 mg/kg[4]
Accuracy (Recovery %) 88% - 106%[7]
Precision (RSD %) < 10%[5]

The method demonstrated excellent linearity over the tested concentration range with a correlation coefficient exceeding 0.998. The sensitivity was high, with an LOQ of 0.01 mg/kg, which is well below the maximum residue limits (MRLs) set by most regulatory bodies. The accuracy of the method was confirmed by recovery studies at different spiking levels, with mean recoveries falling within the acceptable range of 88-106%.[7] The precision, expressed as the relative standard deviation (RSD), was consistently below 10%, indicating the method's high reproducibility.[5]

G cluster_prep Sample Preparation cluster_cleanup Extract Cleanup (d-SPE) cluster_analysis Analysis Sample 1. Homogenize 10g Sample Fortify 2. Fortify with this compound IS Sample->Fortify Extract 3. Add Acetonitrile & Shake Fortify->Extract Salt 4. Add QuEChERS Salts & Shake Extract->Salt Centrifuge1 5. Centrifuge (4000 rpm) Salt->Centrifuge1 Transfer 6. Transfer Supernatant Centrifuge1->Transfer dSPE 7. Add d-SPE Sorbents & Vortex Transfer->dSPE Centrifuge2 8. Centrifuge (10000 rpm) dSPE->Centrifuge2 Filter 9. Filter Supernatant (0.22 µm) Centrifuge2->Filter LCMS 10. Inject into LC-MS/MS Filter->LCMS Data 11. Quantify Data LCMS->Data

Caption: Workflow for Azoxystrobin analysis.

Conclusion

The described LC-MS/MS method, incorporating this compound as an internal standard and a streamlined QuEChERS sample preparation protocol, provides a highly reliable, sensitive, and accurate tool for the quantification of Azoxystrobin residues. The method is robust and suitable for high-throughput analysis of various agricultural and food samples, supporting food safety monitoring and regulatory compliance efforts.

References

Application Note: Quantitative Analysis of Azoxystrobin in Environmental Samples using Gas Chromatography-Mass Spectrometry with an Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of the fungicide Azoxystrobin in environmental matrices using Gas Chromatography-Mass Spectrometry (GC-MS). To ensure the highest degree of accuracy and to correct for matrix effects and variations in sample preparation, Azoxystrobin-d3 is employed as an internal standard. The protocol outlines sample extraction and cleanup procedures, GC-MS instrument parameters, and data analysis methods. The presented method is suitable for residue analysis in complex sample types such as soil, water, and agricultural products, demonstrating high precision and accuracy.

Introduction

Azoxystrobin is a broad-spectrum systemic fungicide widely used in agriculture to protect crops from various fungal diseases. Its extensive use necessitates reliable and sensitive analytical methods to monitor its presence in the environment and ensure food safety. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of pesticide residues. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis as it closely mimics the analyte's behavior during sample preparation and analysis, thereby improving method accuracy and precision. This protocol provides a comprehensive guide for the determination of Azoxystrobin using this advanced analytical approach.

Experimental Protocols

Sample Preparation (QuEChERS Method)

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a streamlined approach for the extraction of pesticide residues from a variety of sample matrices.

Materials:

  • Homogenized sample (e.g., 10 g of soil or fruit/vegetable homogenate)

  • Acetonitrile (ACN)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • Dispersive solid-phase extraction (d-SPE) tubes containing primary secondary amine (PSA) sorbent and MgSO₄

  • Centrifuge

  • Vortex mixer

Procedure:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Spike the sample with the this compound internal standard solution to achieve a final concentration of 0.1 µg/mL.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

  • Immediately cap the tube and vortex vigorously for 1 minute to prevent the formation of salt agglomerates.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the upper acetonitrile layer to a d-SPE tube containing PSA and MgSO₄.

  • Vortex for 30 seconds.

  • Centrifuge at 4000 rpm for 5 minutes.

  • The resulting supernatant is ready for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation: A gas chromatograph equipped with a mass selective detector (MSD) is used for the analysis.

GC-MS Conditions:

ParameterValue
GC Column HP-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial temperature of 80 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, hold for 5 minutes
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

Selected Ion Monitoring (SIM) Parameters:

CompoundQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Azoxystrobin 344372403
This compound 347375406

Data Presentation

The following table summarizes the quantitative performance data for the described method, which is essential for method validation and routine quality control.

Table 1: Method Performance and Validation Data

ParameterResult
Linearity Range 0.01 - 1.0 µg/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.01 mg/kg[1][2]
Limit of Quantification (LOQ) 0.05 mg/kg[1][2]
Average Recovery (at 0.1 mg/kg) 85% - 98%[2]
Relative Standard Deviation (RSD) < 15%[2]

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Homogenized Sample Spike Spike with this compound Sample->Spike Extract QuEChERS Extraction (Acetonitrile, MgSO4, NaCl) Spike->Extract Centrifuge1 Centrifugation Extract->Centrifuge1 Cleanup Dispersive SPE Cleanup (PSA, MgSO4) Centrifuge1->Cleanup Centrifuge2 Centrifugation Cleanup->Centrifuge2 FinalExtract Final Extract for Analysis Centrifuge2->FinalExtract Injection GC Injection FinalExtract->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (SIM Mode) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Azoxystrobin Calibration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for Azoxystrobin analysis.

Signaling Pathway Diagram (Logical Relationship)

a cluster_quantification Quantitative Accuracy cluster_correction Correction for Variability Analyte Azoxystrobin Signal Ratio Signal Ratio (Analyte / IS) Analyte->Ratio IS This compound Signal IS->Ratio Concentration Accurate Concentration Ratio->Concentration Prep_Error Sample Prep Variations Prep_Error->IS Matrix_Effect Matrix Effects Matrix_Effect->IS Injection_Var Injection Volume Variation Injection_Var->IS

Caption: Role of the internal standard in ensuring accurate quantification.

References

Application Note: Quantitative Analysis of Azoxystrobin in Food Matrices using QuEChERS Extraction and Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Azoxystrobin is a broad-spectrum fungicide widely used in agriculture to protect crops from various fungal diseases. Its extensive use, however, necessitates robust and reliable analytical methods to monitor its residues in food products to ensure consumer safety and compliance with regulatory limits. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a popular sample preparation technique for the multi-residue analysis of pesticides in food matrices due to its simplicity, high throughput, and low solvent consumption.[1][2] This application note details a comprehensive protocol for the extraction of Azoxystrobin from various food matrices using the QuEChERS methodology, followed by quantitative analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with the aid of a deuterated internal standard, Azoxystrobin-d3. The use of an isotope-labeled internal standard is crucial for accurate quantification as it effectively compensates for matrix effects and variations in instrument response.

Principle

The QuEChERS method involves a two-step process: an initial extraction and partitioning step followed by a dispersive solid-phase extraction (d-SPE) cleanup. In the first step, the homogenized food sample is extracted with acetonitrile in the presence of salts (e.g., magnesium sulfate, sodium chloride, and sodium citrate) to induce phase separation and drive the pesticides into the organic layer. The addition of a deuterated internal standard, this compound, at the beginning of the extraction process allows for accurate quantification through isotope dilution. The subsequent d-SPE cleanup step utilizes a combination of sorbents, such as primary secondary amine (PSA) and C18, to remove interfering matrix components like organic acids, sugars, and lipids, resulting in a cleaner extract for instrumental analysis. The final extract is then analyzed by LC-MS/MS, where the analyte and its deuterated internal standard are monitored, and the ratio of their signals is used for precise quantification.

Experimental Protocols

Reagents and Materials
  • Solvents: Acetonitrile (HPLC or LC-MS grade), Water (LC-MS grade), Methanol (HPLC or LC-MS grade), Formic Acid (LC-MS grade).

  • Standards: Azoxystrobin (≥98% purity), this compound (isotopic purity ≥99%).

  • QuEChERS Extraction Salts: Pre-packaged pouches containing magnesium sulfate (MgSO₄), sodium chloride (NaCl), sodium citrate dibasic sesquihydrate, and sodium citrate tribasic dihydrate.

  • Dispersive SPE (d-SPE) Cleanup Tubes: 2 mL or 15 mL centrifuge tubes containing a mixture of primary secondary amine (PSA) sorbent, C18 sorbent, and anhydrous MgSO₄.

  • Equipment: High-speed centrifuge, vortex mixer, analytical balance, volumetric flasks, pipettes, syringes, and 0.22 µm syringe filters.

Sample Preparation and Homogenization
  • Weigh a representative portion of the food sample (e.g., 10-15 g).

  • Homogenize the sample using a high-speed blender or food processor until a uniform consistency is achieved. For dry samples, it may be necessary to add a specific amount of water to facilitate homogenization.

  • Store the homogenized sample in a sealed container at ≤ -20°C until analysis.

QuEChERS Extraction
  • Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the appropriate volume of the this compound internal standard solution to achieve a final concentration relevant to the expected analyte concentration range.

  • Cap the tube and shake vigorously for 1 minute.

  • Add the QuEChERS extraction salt packet.

  • Immediately cap the tube and shake vigorously for 1 minute.

  • Centrifuge the tube at ≥4000 rpm for 5 minutes.

Dispersive SPE (d-SPE) Cleanup
  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a d-SPE cleanup tube containing the appropriate sorbent mixture (e.g., PSA and C18 for general fruit and vegetable matrices).

  • Cap the tube and vortex for 30 seconds.

  • Centrifuge at ≥5000 rpm for 5 minutes.

  • Take an aliquot of the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The final extract is analyzed using a liquid chromatograph coupled to a tandem mass spectrometer. The specific conditions will vary depending on the instrumentation used. The following are typical parameters:

  • LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for both Azoxystrobin and this compound.

Data Presentation

The following tables summarize the quantitative performance data for the QuEChERS extraction of Azoxystrobin in various food matrices.

Table 1: Recovery and Precision Data for Azoxystrobin in Various Food Matrices

Food MatrixFortification Level (mg/kg)Mean Recovery (%)Relative Standard Deviation (RSD, %)Reference
Tomato0.183.9216.38[1]
1.091.236.22[1]
3.088.547.99[1]
Cucumber0.195.7712.84[1]
1.086.175.01[1]
3.090.326.40[1]
Guava0.01101<20[3]
0.1112<20[3]
Dragon Fruit0.00586<20[3]
0.05100<20[3]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Azoxystrobin

Food MatrixLOD (mg/kg)LOQ (mg/kg)Reference
Tomato0.010.05[1]
Cucumber0.010.05[1]
Guava-0.01[3]
Dragon Fruit-0.005[3]

Mandatory Visualization

QuEChERS_Workflow cluster_sample_prep Sample Preparation cluster_extraction QuEChERS Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis Sample Food Sample Homogenize Homogenize Sample Sample->Homogenize Weigh Weigh 10g of Homogenized Sample Homogenize->Weigh Add_ACN_IS Add 10 mL Acetonitrile + this compound (IS) Weigh->Add_ACN_IS Shake1 Vortex/Shake (1 min) Add_ACN_IS->Shake1 Add_Salts Add QuEChERS Salts Shake1->Add_Salts Shake2 Vortex/Shake (1 min) Add_Salts->Shake2 Centrifuge1 Centrifuge (≥4000 rpm, 5 min) Shake2->Centrifuge1 Transfer_Supernatant Transfer 1 mL of Supernatant Centrifuge1->Transfer_Supernatant Add_dSPE Add to d-SPE Tube (PSA/C18) Transfer_Supernatant->Add_dSPE Shake3 Vortex (30 sec) Add_dSPE->Shake3 Centrifuge2 Centrifuge (≥5000 rpm, 5 min) Shake3->Centrifuge2 Filter Filter (0.22 µm) Centrifuge2->Filter LCMS LC-MS/MS Analysis Filter->LCMS

Caption: QuEChERS experimental workflow for Azoxystrobin analysis.

Internal_Standard_Quantification cluster_process Analytical Process cluster_quantification Quantification Analyte Azoxystrobin (Analyte) Sample_Prep Sample Preparation (Extraction & Cleanup) Analyte->Sample_Prep IS This compound (Internal Standard) IS->Sample_Prep logic1 Known amount of IS added to sample. LCMS_Analysis LC-MS/MS Detection Sample_Prep->LCMS_Analysis logic2 Analyte and IS experience similar losses and matrix effects during the process. Ratio Calculate Peak Area Ratio (Analyte / IS) LCMS_Analysis->Ratio Calibration Compare to Calibration Curve Ratio->Calibration logic3 The ratio of their signals remains constant, leading to accurate quantification. Concentration Determine Analyte Concentration Calibration->Concentration

Caption: Principle of internal standard quantification.

References

Application Note: Quantification of Azoxystrobin in Grapes Using an Isotope-Labeled Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Azoxystrobin is a widely used broad-spectrum fungicide from the strobilurin group, essential for managing fungal diseases like downy and powdery mildew in viticulture.[1][2] Due to its extensive use, regulatory bodies have established Maximum Residue Levels (MRLs) for azoxystrobin in grapes to ensure consumer safety.[3] Consequently, sensitive and reliable analytical methods are required for the routine monitoring of its residues in grape matrices. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become a standard approach for pesticide analysis in complex food matrices.[4][5]

This application note details a validated method for the quantification of azoxystrobin in grapes. To enhance accuracy and precision while mitigating matrix effects, a stable isotope-labeled internal standard, Azoxystrobin-d3, is employed.[6][7] The protocol provides a comprehensive workflow from sample preparation to final analysis, suitable for food safety and quality control laboratories.

Experimental Protocols

1. Materials and Reagents

  • Standards: Azoxystrobin (≥98% purity), this compound (isotopic purity ≥99%).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade).

  • Reagents: Formic acid (LC-MS grade), Ammonium formate (LC-MS grade), Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Trisodium citrate dihydrate, Disodium hydrogen citrate sesquohydrate.

  • Kits: QuEChERS extraction salt packets (e.g., containing 4g MgSO₄, 1g NaCl, 1g trisodium citrate dihydrate, 0.5g disodium hydrogen citrate sesquohydrate).[4][8]

  • Cleanup: Dispersive solid-phase extraction (dSPE) tubes containing primary secondary amine (PSA) and anhydrous MgSO₄.[9]

2. Instrumentation

  • Liquid Chromatograph: A UHPLC or HPLC system equipped with a binary pump and autosampler.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[7]

3. Standard Preparation

  • Stock Solutions (1000 µg/mL): Prepare individual stock solutions of Azoxystrobin and this compound in acetonitrile.

  • Intermediate Standard Solution (10 µg/mL): Prepare an intermediate solution of Azoxystrobin by diluting the stock solution with acetonitrile.

  • Internal Standard (IS) Working Solution (1 µg/mL): Prepare a working solution of this compound by diluting its stock solution with acetonitrile.

  • Calibration Standards: Prepare a series of matrix-matched calibration standards by spiking blank grape extracts with appropriate volumes of the Azoxystrobin intermediate solution and a fixed volume of the IS working solution. A typical calibration range is 1 to 200 ng/mL.[8]

4. Sample Preparation (QuEChERS Method)

  • Homogenization: Weigh 10 g of a representative grape sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a precise volume of the this compound internal standard working solution to the homogenized sample.

  • Extraction: Add 10 mL of acetonitrile to the tube.[4] Vigorously shake or vortex for 1 minute.

  • Salting Out: Add the QuEChERS extraction salt packet (containing MgSO₄, NaCl, and citrate buffers).[8] Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes to separate the acetonitrile layer.[8]

  • Dispersive SPE Cleanup: Transfer 1 mL of the upper acetonitrile supernatant into a dSPE tube containing 150 mg MgSO₄ and 50 mg PSA.[9]

  • Final Centrifugation: Vortex the dSPE tube for 30 seconds and centrifuge at high speed (e.g., ≥6000 rpm) for 2 minutes.[8][9]

  • Filtration and Dilution: Filter the final supernatant through a 0.2 µm syringe filter into an autosampler vial.[8] An optional dilution with water or mobile phase A may be performed before injection.[9]

5. LC-MS/MS Analysis

  • LC Conditions:

    • Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid.

    • Mobile Phase B: Methanol/Water (90:10, v/v) with 5 mM ammonium formate and 0.1% formic acid.

    • Gradient: A typical gradient starts at 10-25% B, ramps up to 95% B, holds, and then returns to initial conditions for re-equilibration.[6]

    • Flow Rate: 0.4 - 0.5 mL/min.

    • Injection Volume: 1 - 5 µL.[6]

    • Column Temperature: 40 °C.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.[6]

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • Key Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.[6]

Data Presentation

Quantitative data and method performance parameters are summarized in the tables below.

Table 1: Optimized MRM Transitions for Azoxystrobin and Internal Standard

Analyte Precursor Ion (m/z) Product Ion 1 (m/z) Product Ion 2 (m/z) Collision Energy (eV)
Azoxystrobin 404.1 372.1 344.1 -20
This compound (IS) 407.1 375.1 347.1 -20

Note: Product ions for Azoxystrobin are based on literature[6]; transitions for this compound are predicted based on a +3 Da shift. Collision energies should be optimized for the specific instrument used.

Table 2: Method Validation Performance Characteristics

Parameter Result Source
Linearity (R²) > 0.99 [8]
Limit of Quantification (LOQ) 0.005 - 0.01 mg/kg
Limit of Detection (LOD) 0.003 - 0.005 mg/kg [10][11]
Average Recovery (%) 86 - 112% [8]
Precision (RSD %) < 15% [8]

Note: These values are representative and compiled from multiple studies. Method validation should be performed in-house to confirm performance.

Workflow Visualization

G cluster_prep Sample Preparation cluster_cleanup Extract Cleanup cluster_analysis Analysis Sample 1. Homogenize 10g Grape Sample Spike 2. Spike with this compound (IS) Sample->Spike Add fixed amount Extract 3. Add Acetonitrile & QuEChERS Salts Spike->Extract Extraction solvent Centrifuge1 4. Vortex & Centrifuge Extract->Centrifuge1 Phase separation dSPE 5. Transfer Supernatant to dSPE Tube (PSA/MgSO4) Centrifuge1->dSPE 1 mL supernatant Centrifuge2 6. Vortex & Centrifuge dSPE->Centrifuge2 Remove interferences Filter 7. Filter Supernatant (0.2 µm) Centrifuge2->Filter LCMS 8. LC-MS/MS Analysis (MRM Mode) Filter->LCMS Data 9. Quantify using IS Calibration Curve LCMS->Data Peak area ratios

Caption: Workflow for Azoxystrobin analysis in grapes.

References

Application Note: Quantitative Analysis of Azoxystrobin in Soil using LC-MS/MS with Azoxystrobin-d3 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Azoxystrobin is a broad-spectrum strobilurin fungicide widely used in agriculture to protect crops from various fungal diseases. Due to its extensive use, monitoring its residues in soil is crucial for environmental assessment and ensuring food safety. This application note details a robust and sensitive method for the quantification of azoxystrobin in soil samples. The protocol employs a liquid-liquid extraction (LLE) cleanup procedure followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). To ensure high accuracy and precision by correcting for matrix effects and variations in sample processing, a stable isotope-labeled internal standard, Azoxystrobin-d3, is utilized.

Quantitative Data Summary

The performance of analytical methods for azoxystrobin determination in soil and related matrices is summarized below. These values, gathered from various studies, demonstrate the typical sensitivity and accuracy that can be achieved.

AnalyteMatrixMethodLOQLODRecovery (%)Citation
AzoxystrobinSoil, PotatoQuEChERS, LC-MS/MS20 µg/kg1.5 µg/kg82.71 - 98.53[1]
AzoxystrobinGrapes, SoilLLE, GC-ECD10 ng/mL3 ng/mL83.52 - 107.36
AzoxystrobinTomato, CucumberQuEChERS, GC-MS0.05 mg/kg0.01 mg/kg83.92 - 95.77

Experimental Protocols

1. Reagents and Materials

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Dichloromethane (HPLC grade), Chloroform (HPLC grade), Glacial Acetic Acid, Ultra-pure water.

  • Standards: Azoxystrobin (≥98% purity), this compound (≥98% purity, isotopic purity ≥99%).

  • Reagents: 1M Hydrochloric Acid (HCl), Sodium Chloride (NaCl), Anhydrous Magnesium Sulfate (MgSO₄).

  • Labware: 50 mL centrifuge tubes, 15 mL centrifuge tubes, volumetric flasks, pipettes, analytical balance, vortex mixer, sonicator bath, centrifuge, rotary evaporator or nitrogen evaporation system, 0.22 µm syringe filters.

2. Instrumentation: LC-MS/MS Parameters

A typical analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

Table 2: Suggested LC-MS/MS Parameters

Parameter Setting
LC System
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40°C
Gradient Start at 50% B, linear gradient to 95% B over 5 min, hold for 2 min, return to initial conditions.
MS/MS System
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage +5.5 kV
Source Temp. 550 - 600 °C

| Dwell Time | 100 ms |

Table 3: MRM Transitions for Azoxystrobin and this compound

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Purpose Citation
Azoxystrobin 404.1 372.0 19 Quantification [1][2][3]
Azoxystrobin 404.1 344.1 33 Confirmation [1][2][4]
This compound 407.1 375.0 19 Quantification (IS)

| this compound | 407.1 | 347.1 | 33 | Confirmation (IS) | |

3. Standard Preparation

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of Azoxystrobin and this compound standards into separate 10 mL volumetric flasks, diluting to volume with acetonitrile.

  • Working Standard Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with acetonitrile.

  • Calibration Curve: Prepare a set of matrix-matched calibration standards.[2] This is done by taking an extract of a blank soil sample (processed through the entire sample preparation procedure) and fortifying aliquots with known concentrations of Azoxystrobin and a constant concentration of this compound. A typical calibration range would be 1 - 200 ng/mL.

4. Sample Preparation Protocol

This protocol is adapted from established environmental chemistry methods.[2]

  • Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris and ensure homogeneity.

  • Weighing: Weigh 10 g (± 0.1 g) of the homogenized soil into a 50 mL polypropylene centrifuge tube.

  • Fortification (Spiking): Add a precise volume of the this compound internal standard (IS) working solution to each sample, QC, and matrix-matched standard tube. For recovery checks, fortify control samples with known amounts of the Azoxystrobin standard.[2]

  • Extraction:

    • Add 25 mL of extraction solvent (75:25 methanol:1M hydrochloric acid) to the tube.[2]

    • Cap the tube and vortex vigorously for 3 minutes.[2]

    • Place the tube in an ultrasonic bath for 4 minutes, followed by another 3 minutes of vortexing.[2]

    • Centrifuge the sample at 3000 rpm for 5 minutes.

  • Liquid-Liquid Extraction (Cleanup):

    • Transfer a 5 mL aliquot of the supernatant (equivalent to 2 g of soil) into a new 50 mL centrifuge tube.

    • Add 2 mL of acidified 5% (w/v) sodium chloride solution and 4 mL of dichloromethane.[2]

    • Vortex the mixture for 2 minutes and centrifuge at 3000 rpm for 2 minutes to separate the layers.[2]

    • Carefully transfer the lower organic (dichloromethane) layer to a clean 15 mL tube.

    • Repeat the dichloromethane extraction twice more, combining all organic layers.[2]

  • Evaporation and Reconstitution:

    • Evaporate the combined dichloromethane extracts to complete dryness under a gentle stream of nitrogen at approximately 40°C.[2]

    • Reconstitute the dried residue in 1 mL of HPLC mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[2]

    • Vortex for 30 seconds and sonicate for 2 minutes to ensure the residue is fully dissolved.

  • Final Filtration: Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.

Workflow Visualization

Soil_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Soil Sample Collection & Homogenization Weigh 2. Weigh 10g of Soil Sample->Weigh Spike 3. Spike with This compound (IS) Weigh->Spike Extract 4. Extraction with Methanol/HCl Spike->Extract Centrifuge1 5. Vortex, Sonicate, & Centrifuge Extract->Centrifuge1 Cleanup 6. Liquid-Liquid Cleanup with Dichloromethane Centrifuge1->Cleanup Evap 7. Evaporate to Dryness Cleanup->Evap Recon 8. Reconstitute in Mobile Phase Evap->Recon Filter 9. Syringe Filtration Recon->Filter LCMS 10. LC-MS/MS Analysis (MRM Mode) Filter->LCMS Data 11. Data Quantification (Internal Standard Method) LCMS->Data

Caption: Experimental workflow for the analysis of Azoxystrobin in soil.

References

Application Note: Quantification of Azoxystrobin Residues in Vegetables Using Azoxystrobin-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Azoxystrobin is a broad-spectrum fungicide widely used in agriculture to protect a variety of crops, including many vegetables, from fungal diseases.[1][2] Due to its widespread use, regulatory bodies have established Maximum Residue Limits (MRLs) for azoxystrobin in food products to ensure consumer safety.[3][4] Accurate and reliable analytical methods are therefore essential for monitoring azoxystrobin residues in vegetables. The use of a stable isotope-labeled internal standard, such as Azoxystrobin-d3, is a highly effective strategy to compensate for matrix effects and variations in sample preparation and instrument response, leading to improved accuracy and precision in quantitative analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5]

This application note provides a detailed protocol for the extraction and quantification of azoxystrobin in vegetable matrices using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation, with this compound as an internal standard, followed by LC-MS/MS analysis.

Experimental Protocols

Materials and Reagents
  • Standards: Azoxystrobin (≥98% purity), this compound (isotopic purity ≥99%)

  • Solvents: Acetonitrile (HPLC or LC-MS grade), Water (deionized or Milli-Q), Methanol (HPLC grade)

  • Reagents: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Trisodium citrate dihydrate, Disodium hydrogen citrate sesquohydrate, Primary secondary amine (PSA) sorbent

  • QuEChERS extraction and cleanup kits

  • Vegetable Samples: e.g., tomatoes, cucumbers, lettuce, spinach

Preparation of Standard Solutions
  • Stock Solutions (100 µg/mL):

    • Accurately weigh and dissolve an appropriate amount of Azoxystrobin and this compound standards in acetonitrile to prepare individual stock solutions of 100 µg/mL.[6]

    • Store stock solutions in amber vials at -18°C or below.[6]

  • Working Standard Solutions:

    • Prepare a series of calibration standards by serially diluting the Azoxystrobin stock solution with acetonitrile to achieve a concentration range suitable for the expected residue levels (e.g., 1 to 100 ng/mL).

    • Prepare an internal standard (IS) working solution of this compound at a fixed concentration (e.g., 50 ng/mL) in acetonitrile.

    • Spike each calibration standard with the IS working solution to ensure a constant concentration of this compound in all calibration levels.

Sample Preparation (QuEChERS Method)
  • Homogenization: Weigh 10-15 g of a representative vegetable sample and homogenize it using a high-speed blender or food processor.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.[7]

    • Add 10 mL of acetonitrile.[7]

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).[6][7]

    • Immediately cap the tube and shake vigorously for 1 minute.[7]

    • Centrifuge the tube at ≥4000 rpm for 5 minutes.[7]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot (e.g., 1 mL) of the upper acetonitrile layer into a 2 mL or 15 mL microcentrifuge tube containing d-SPE cleanup sorbent (e.g., 150 mg anhydrous MgSO₄ and 25-50 mg PSA).[6]

    • Vortex the tube for 1 minute.

    • Centrifuge at a high speed (e.g., ≥6000 rpm) for 2 minutes.[7]

  • Final Extract Preparation:

    • Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

    • Add the this compound internal standard working solution to the final extract before LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.

  • Mobile Phase: A gradient elution with water (containing a modifier like 0.1% formic acid) and acetonitrile or methanol.

  • Injection Volume: 1-10 µL.

  • Ionization Mode: ESI in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Data Presentation

Table 1: Optimized MS/MS Parameters for Azoxystrobin and this compound

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
Azoxystrobin404.1372.2344.2
This compound407.1375.2347.2

Note: The specific ions and collision energies should be optimized on the instrument used.

Table 2: Method Validation Data for Azoxystrobin in Vegetables

Vegetable MatrixLinearity (r²)Recovery (%)RSD (%)LOQ (mg/kg)Reference
Tomato≥0.9983.92 - 95.77<200.05[6][8]
Cucumber≥0.9983.92 - 95.77<200.05[6][8]
Lettuce≥0.98>85 (approx.)<100.00068[9]
Green Beans≥0.9976.29 - 94.56<15Not Specified[10]
Peas≥0.9980.77 - 100.91<15Not Specified[10]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Vegetable Sample (10g) homogenize Homogenization sample->homogenize extraction QuEChERS Extraction (Acetonitrile + Salts) homogenize->extraction centrifuge1 Centrifugation (≥4000 rpm) extraction->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 cleanup d-SPE Cleanup (PSA + MgSO4) supernatant1->cleanup centrifuge2 Centrifugation (≥6000 rpm) cleanup->centrifuge2 supernatant2 Collect Supernatant centrifuge2->supernatant2 filter Filter (0.22 µm) supernatant2->filter add_is Spike with this compound filter->add_is final_extract Final Extract for Analysis add_is->final_extract lcms LC-MS/MS Analysis (MRM Mode) final_extract->lcms quantification Data Processing & Quantification lcms->quantification

Caption: Experimental workflow for Azoxystrobin analysis.

Conclusion

The described method, combining QuEChERS extraction with LC-MS/MS analysis and utilizing this compound as an internal standard, provides a robust and reliable approach for the quantification of azoxystrobin residues in a variety of vegetable matrices. The use of an isotopically labeled internal standard is crucial for mitigating matrix-induced signal suppression or enhancement, thereby ensuring high accuracy and precision in the analytical results. This method is suitable for routine monitoring and for ensuring compliance with regulatory MRLs for azoxystrobin in vegetables.

References

Application Note: High-Sensitivity Quantification of Azoxystrobin in Environmental Water Samples using Isotope Dilution LC-MS/MS with Azoxystrobin-d3

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Azoxystrobin is a broad-spectrum fungicide widely used in agriculture to protect crops from various fungal diseases.[1][2] Its extensive use, however, raises concerns about its potential contamination of environmental water sources through runoff and leaching.[3] Monitoring azoxystrobin levels in water is crucial for assessing environmental exposure and ensuring water quality. This application note details a robust and sensitive method for the quantitative analysis of azoxystrobin in environmental water samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with an isotope dilution strategy employing Azoxystrobin-d3 as an internal standard.

Isotope dilution mass spectrometry is a powerful technique for precise quantification, as the isotopically labeled internal standard behaves nearly identically to the target analyte during sample preparation and analysis, effectively compensating for matrix effects and variations in instrument response.[4]

Analytical Workflow

The overall analytical workflow consists of sample collection, preservation, solid-phase extraction (SPE) for sample cleanup and concentration, followed by LC-MS/MS analysis with the aid of the deuterated internal standard, this compound.

Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Water Sample Collection (1 L, Amber Glass) Preserve Preservation (e.g., acidification, refrigeration) Sample->Preserve Spike Internal Standard Spiking (this compound) Preserve->Spike SPE Solid-Phase Extraction (SPE) (e.g., C18 cartridge) Spike->SPE Elute Elution (e.g., Ethyl Acetate) SPE->Elute Concentrate Evaporation & Reconstitution (in mobile phase) Elute->Concentrate LCMS LC-MS/MS Analysis (MRM Mode) Concentrate->LCMS Quant Quantification (Isotope Dilution) LCMS->Quant

Figure 1: Experimental workflow for the analysis of Azoxystrobin in water.

Experimental Protocols

1. Reagents and Materials

  • Azoxystrobin certified reference standard

  • This compound internal standard

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg)

  • Glass fiber filters (1.0 µm)

  • Amber glass bottles for sample collection

2. Sample Collection and Preservation Collect water samples in 1-liter amber glass bottles to prevent photodegradation. If immediate analysis is not possible, acidify the samples to a pH < 3 with an appropriate acid and store them at 4°C for no longer than 7 days.

3. Sample Preparation (Solid-Phase Extraction)

  • Filter the water sample through a 1.0 µm glass fiber filter to remove suspended solids.

  • To a 500 mL aliquot of the filtered water sample, add a known concentration of this compound internal standard (e.g., 10 ng/mL).

  • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Load the spiked water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • After loading, wash the cartridge with 5 mL of deionized water to remove interfering substances.

  • Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

  • Elute the retained analytes with 2 x 5 mL of ethyl acetate.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex the sample and transfer it to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • LC Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would start at a lower percentage of organic phase (e.g., 30% B), ramp up to a high percentage (e.g., 95% B) to elute the analytes, hold for a short period, and then return to the initial conditions for column re-equilibration.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Ionization Mode: ESI Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Table 1: MRM Transitions for Azoxystrobin and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
Azoxystrobin404.1372.1329.1
This compound407.1375.1332.1

Note: The precursor ion for this compound is predicted based on the addition of three deuterium atoms. The product ions may need to be optimized based on the specific fragmentation pattern observed on the instrument used.

Data Presentation and Performance

The use of this compound as an internal standard allows for accurate quantification by correcting for potential losses during sample preparation and variations in instrument response.

Table 2: Method Performance Characteristics

ParameterTypical ValueReference
Limit of Detection (LOD)0.01 - 0.1 µg/L[5][6]
Limit of Quantification (LOQ)0.03 - 0.3 µg/L[5][6]
Recovery70 - 130%[7]
Linearity (R²)> 0.99[5]

Note: These are typical values and may vary depending on the specific instrumentation and matrix.

Signaling Pathways and Logical Relationships

The analytical method's logic is based on the principle of isotope dilution, where the ratio of the native analyte to its stable isotope-labeled counterpart remains constant throughout the analytical process, enabling precise quantification.

logical_relationship cluster_sample Sample Matrix cluster_process Analytical Process cluster_data Data Analysis Analyte Azoxystrobin Extraction Extraction & Cleanup Analyte->Extraction IS This compound IS->Extraction LC_Separation LC Separation Extraction->LC_Separation Ionization Ionization (ESI+) LC_Separation->Ionization MS_Detection MS/MS Detection (MRM) Ionization->MS_Detection Ratio Peak Area Ratio (Analyte / IS) MS_Detection->Ratio Concentration Final Concentration Ratio->Concentration

Figure 2: Isotope dilution analysis logic.

The described LC-MS/MS method using this compound as an internal standard provides a highly selective, sensitive, and accurate approach for the determination of azoxystrobin in environmental water samples. The detailed protocol for solid-phase extraction ensures effective sample cleanup and pre-concentration, leading to reliable quantification at environmentally relevant levels. This method is well-suited for routine monitoring programs and research studies focused on the fate and transport of azoxystrobin in aquatic environments.

References

Application of Azoxystrobin-d3 in Plant Metabolism Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azoxystrobin, a broad-spectrum fungicide, is widely used in agriculture to protect crops from fungal diseases. Its mode of action involves the inhibition of mitochondrial respiration by binding to the Qo site of the cytochrome bc1 complex, which ultimately blocks electron transfer. Understanding the metabolism of azoxystrobin in plants is crucial for assessing its efficacy, persistence, and potential environmental impact. Azoxystrobin-d3, a deuterated analog of azoxystrobin, serves as an invaluable tool in these metabolic studies. Its primary applications are as a tracer to elucidate metabolic pathways and as an internal standard for accurate quantification of azoxystrobin and its metabolites in complex plant matrices. This document provides detailed application notes and protocols for the use of this compound in plant metabolism research.

Core Applications of this compound

  • Metabolic Pathway Elucidation: By introducing this compound into a plant system, researchers can trace the movement and transformation of the molecule. The deuterium label allows for the differentiation of the applied fungicide and its metabolites from endogenous plant compounds, enabling the identification of novel metabolic pathways.

  • Quantitative Analysis (Internal Standard): In analytical methods such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS), this compound is used as an internal standard.[1] Since it has nearly identical chemical and physical properties to azoxystrobin but a different mass, it can be added to samples at a known concentration before extraction and analysis. This allows for the correction of any sample loss during preparation and variations in instrument response, leading to highly accurate and precise quantification of the parent compound and its metabolites.

Signaling Pathway and Metabolic Fate of Azoxystrobin

Azoxystrobin's primary mode of action is the inhibition of mitochondrial respiration. However, its metabolic fate within the plant involves a series of complex biochemical reactions. The major metabolic pathways include hydrolysis, hydroxylation, and conjugation.

Azoxystrobin_Metabolism cluster_plant_cell Plant Cell cluster_metabolism Metabolism Azoxystrobin_d3 This compound (Applied) Azoxystrobin Azoxystrobin Azoxystrobin_d3->Azoxystrobin Uptake & Translocation Mitochondrion Mitochondrion Azoxystrobin->Mitochondrion Hydrolysis Hydrolysis Azoxystrobin->Hydrolysis Hydroxylation Hydroxylation Azoxystrobin->Hydroxylation Conjugation Conjugation (e.g., Glutathione) Azoxystrobin->Conjugation Cytochrome_bc1 Cytochrome bc1 Complex (Qo site) Mitochondrion->Cytochrome_bc1 Inhibits ROS Reactive Oxygen Species (ROS) Cytochrome_bc1->ROS Leads to Apoptosis Cell Apoptosis ROS->Apoptosis Induces Azoxystrobin_acid Azoxystrobin Acid (Metabolite) Hydrolysis->Azoxystrobin_acid Hydroxy_metabolite Hydroxy Metabolite Hydroxylation->Hydroxy_metabolite Conjugate Conjugated Metabolite Conjugation->Conjugate

Caption: Metabolic pathway of Azoxystrobin in a plant cell.

Experimental Protocols

Protocol 1: Plant Treatment and Sample Collection for Metabolic Profiling

This protocol outlines the application of this compound to plants and the subsequent collection of tissues for metabolic analysis.

Materials:

  • This compound standard

  • Test plants (e.g., wheat, lettuce, tomato) grown under controlled conditions

  • Application solution (e.g., methanol, acetone, or a formulation blank)

  • Micropipettes

  • Foliar spray bottle or syringe for soil drench

  • Liquid nitrogen

  • Sample collection tools (scalpels, forceps)

  • Cryovials or sample bags

  • -80°C freezer

Procedure:

  • Preparation of Application Solution: Prepare a stock solution of this compound in a suitable solvent. The final application concentration will depend on the plant species and experimental goals but typically ranges from 1 to 100 mg/L.

  • Plant Treatment:

    • Foliar Application: Evenly spray the leaves of the test plants with the this compound solution until runoff. Treat a control group with the solvent blank.

    • Soil Drench: Apply a known volume and concentration of the this compound solution to the soil at the base of each plant.

  • Incubation: Grow the treated plants under controlled environmental conditions (e.g., temperature, light, humidity) for the desired time course (e.g., 0, 6, 24, 48, 96 hours, and 7 days).

  • Sample Collection: At each time point, harvest plant tissues (e.g., leaves, stems, roots) from both treated and control plants.

  • Sample Processing:

    • Gently wash the harvested tissues with deionized water to remove any surface residues.

    • Pat the tissues dry with a lint-free paper towel.

    • Immediately flash-freeze the samples in liquid nitrogen to quench metabolic activity.

    • Store the frozen samples at -80°C until extraction.

experimental_workflow A Plant Cultivation B This compound Application (Foliar or Soil) A->B C Time-Course Incubation B->C D Tissue Harvesting (Leaves, Stems, Roots) C->D E Flash Freezing (Liquid Nitrogen) D->E F Storage at -80°C E->F G Sample Extraction F->G H LC-MS/MS Analysis G->H I Data Analysis H->I

Caption: Experimental workflow for a plant metabolism study.

Protocol 2: Extraction and Quantification of this compound and its Metabolites by LC-MS/MS

This protocol describes the extraction of azoxystrobin and its metabolites from plant tissues and their subsequent quantification using LC-MS/MS, with this compound as an internal standard.

Materials:

  • Frozen plant tissue samples

  • Azoxystrobin and metabolite standards

  • This compound (for use as an internal standard if not used for tracing)

  • Extraction solvent (e.g., acetonitrile with 0.1% formic acid)[1]

  • QuEChERS salts (e.g., MgSO₄, NaCl)

  • Dispersive solid-phase extraction (dSPE) sorbents (e.g., PSA, C18)

  • Centrifuge

  • Vortex mixer

  • Syringe filters (0.22 µm)

  • LC-MS/MS system

Procedure:

  • Sample Homogenization:

    • Weigh approximately 1-2 g of frozen plant tissue into a centrifuge tube.

    • Add the extraction solvent and a known amount of this compound as an internal standard (if not already present as the tracer).

    • Homogenize the sample using a high-speed homogenizer.

  • QuEChERS Extraction:

    • Add QuEChERS salts to the homogenate, vortex vigorously for 1 minute, and centrifuge.

  • Dispersive SPE Cleanup:

    • Take an aliquot of the supernatant and transfer it to a dSPE tube containing PSA and C18 sorbents.

    • Vortex for 30 seconds and centrifuge.

  • Sample Preparation for LC-MS/MS:

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

  • LC-MS/MS Analysis:

    • Inject the sample into the LC-MS/MS system.

    • Use a suitable C18 column for chromatographic separation.

    • The mobile phase typically consists of a gradient of water and acetonitrile or methanol with a modifier like formic acid.

    • Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) to detect and quantify the parent compound and its expected metabolites. The specific MRM transitions will need to be optimized for the instrument used.

  • Data Analysis:

    • Quantify the concentration of azoxystrobin and its metabolites by comparing the peak areas of the analytes to that of the this compound internal standard in the calibration curve.

Data Presentation

The following tables summarize quantitative data from studies on the metabolism and dissipation of azoxystrobin in various plants. Note that these studies used non-labeled azoxystrobin, but this compound would be employed as an internal standard for more precise quantification in such experiments.

Table 1: Residues of Azoxystrobin in Wheat [2]

Plant PartTotal Radioactive Residue (TRR) (mg/kg)Parent Azoxystrobin (% TRR)Parent Azoxystrobin (mg/kg)
Forage1.0 - 2.859 - 68-
Straw3.1 - 9.424 - 47-
Grain0.075 - 0.07717 - 220.013 - 0.017

Table 2: Major Metabolites of Azoxystrobin in Grapes (% of Total Radioactive Residue - TRR) [2]

Compound% TRR
Parent Azoxystrobin35 - 65
2-hydroxybenzonitrile5.7
4-(2-cyanophenoxy)-6-hydroxypyrimidine2.6 - 5.2
Z-isomer of azoxystrobin1.9 - 4.0
methyl 2-{2-[6-(2-cyanophenoxy)pyrimidin-4-yloxy]phenyl}-glycolate2.5 - 3.9

Table 3: Limits of Quantification (LOQ) for Azoxystrobin and its Metabolites in Lettuce [1]

AnalyteLOQ (ng/g dry weight)
2-hydroxybenzonitrile0.36
Azoxystrobin free acid0.48
Azoxystrobin0.68

Logical Relationships in Quantitative Analysis

The use of an internal standard like this compound is fundamental to achieving accurate quantitative results in complex matrices. The following diagram illustrates the logical relationship in the quantification process.

quantification_logic A Plant Sample (Unknown Analyte Concentration) B Add Known Amount of This compound (Internal Standard) A->B C Sample Preparation (Extraction, Cleanup) B->C D Potential for Analyte Loss and Matrix Effects C->D E LC-MS/MS Analysis C->E D->E Affects F Measure Peak Area Ratio (Analyte / Internal Standard) E->F H Accurate Quantification of Analyte Concentration F->H G Calibration Curve (Known Concentrations vs. Peak Area Ratio) G->H Used for Calculation

Caption: Logic of using an internal standard for quantification.

Conclusion

This compound is an essential tool for researchers studying the metabolic fate of azoxystrobin in plants. Its use as a tracer allows for the detailed elucidation of metabolic pathways, while its application as an internal standard ensures the accuracy and reliability of quantitative data. The protocols and data presented here provide a comprehensive guide for scientists and professionals in the field of plant metabolism and drug development to effectively utilize this compound in their research endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Azoxystrobin Analysis with Azoxystrobin-d3 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Azoxystrobin-d3 as an internal standard to mitigate matrix effects in the analysis of Azoxystrobin.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to use an internal standard like this compound for Azoxystrobin analysis?

A1: Complex sample matrices, such as those from fruits, vegetables, or soil, contain various co-extracted components that can interfere with the ionization of Azoxystrobin in the mass spectrometer source. This interference, known as the matrix effect, can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification. This compound is a stable isotope-labeled internal standard that is chemically identical to Azoxystrobin but has a different mass. By adding a known amount of this compound to every sample, calibrant, and quality control, it experiences the same matrix effects and procedural losses as the native Azoxystrobin. The ratio of the analyte signal to the internal standard signal is then used for quantification, effectively normalizing variations and ensuring more accurate and precise results.[1][2][3]

Q2: What are the key advantages of using a stable isotope-labeled internal standard over a structural analog?

A2: Stable isotope-labeled internal standards (SIL-IS), like this compound, are considered the gold standard for quantitative mass spectrometry for several reasons:

  • Co-elution: SIL-IS co-elute chromatographically with the analyte, meaning they experience the exact same matrix effects at the same time. Structural analogs may have different retention times, leading to differential ion suppression or enhancement.

  • Similar Physicochemical Properties: SIL-IS have nearly identical physicochemical properties to the analyte, ensuring they behave similarly during sample extraction, cleanup, and ionization.

  • Improved Precision and Accuracy: By compensating for variations in sample preparation and instrument response, SIL-IS significantly improve the precision and accuracy of the analytical method.[1][4]

Q3: How do I calculate the matrix effect in my samples?

A3: The matrix effect (ME) can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked matrix sample to the peak area of the analyte in a pure solvent standard at the same concentration. The formula is:

ME (%) = [(Peak Area in Matrix - Peak Area in Solvent) / Peak Area in Solvent] x 100

A negative value indicates signal suppression, while a positive value indicates signal enhancement. An ME value between -20% and +20% is generally considered acceptable, indicating a low matrix effect.[5]

Q4: What should I do if I observe a poor peak shape for Azoxystrobin but a good peak shape for this compound?

A4: This scenario suggests that the issue is likely related to the sample matrix and not the chromatographic conditions, as the internal standard is behaving as expected. Potential causes and solutions include:

  • Matrix Overload: The concentration of co-eluting matrix components may be too high, affecting the peak shape of the analyte. Diluting the sample extract can help mitigate this.

  • Insufficient Cleanup: The sample cleanup procedure may not be effectively removing interfering matrix components. Consider optimizing the dispersive solid-phase extraction (d-SPE) step by using different sorbents or increasing the amount of sorbent.

  • Analyte-Specific Interactions: There might be a specific interaction between Azoxystrobin and a matrix component that is not affecting the deuterated analog to the same extent. Further investigation into the matrix composition may be necessary.[6][7]

Q5: How can I verify the isotopic purity of my this compound internal standard?

A5: It is crucial to ensure the isotopic purity of the internal standard to avoid interference with the quantification of the native analyte. The isotopic purity can be assessed using high-resolution mass spectrometry (HRMS) to determine the relative abundance of the deuterated and non-deuterated species. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the position and extent of deuterium labeling.[8][9]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no signal for both Azoxystrobin and this compound 1. Instrumental Issue: Problems with the LC-MS/MS system (e.g., source contamination, detector failure).2. Sample Preparation Error: Incorrect extraction or dilution, loss of sample during transfer.3. Incorrect Method Parameters: Wrong MRM transitions, inappropriate source parameters.1. Perform a system suitability test with a known standard solution to check instrument performance. Clean the ion source and check for leaks.2. Review the sample preparation protocol. Prepare a fresh sample, paying close attention to each step.3. Verify the MRM transitions and optimize source parameters (e.g., temperature, gas flows, voltages).
Variable internal standard (this compound) response across samples 1. Inconsistent addition of internal standard: Pipetting errors during the addition of the IS solution.2. Matrix-induced suppression/enhancement of the IS: Significant variations in the matrix composition between samples.3. Degradation of the internal standard: Instability of this compound in the sample matrix or solvent.1. Use a calibrated pipette and ensure consistent technique when adding the internal standard. Prepare a larger batch of the spiking solution.2. Dilute the samples to minimize the variability in matrix effects. Further optimize the sample cleanup procedure.3. Check the stability of the internal standard in the sample matrix over time. Prepare fresh standard solutions.
Poor peak shape (tailing, fronting, or splitting) for both analyte and internal standard 1. Chromatographic Issues: Column degradation, inappropriate mobile phase, or gradient.2. Injection Solvent Mismatch: The sample solvent is too strong compared to the initial mobile phase.3. System Dead Volume: Loose fittings or improper column installation.1. Replace the guard column or analytical column. Ensure the mobile phase is correctly prepared and degassed. Optimize the gradient profile.2. Dilute the sample in a solvent that is weaker than or matches the initial mobile phase composition.[10]3. Check all fittings for tightness and ensure the column is installed correctly.
Analyte recovery is outside the acceptable range (e.g., 70-120%) 1. Inefficient Extraction: The chosen extraction solvent or technique is not suitable for the matrix.2. Analyte Degradation: Azoxystrobin may be degrading during sample processing.3. Inaccurate Spiking: Errors in the concentration of the spiking solution or the spiking procedure.1. Optimize the QuEChERS method (e.g., different salt combinations, solvent ratios).2. Investigate the stability of Azoxystrobin under the experimental conditions (pH, temperature).3. Prepare fresh spiking solutions and verify their concentrations.
High background noise in the chromatogram 1. Contaminated Solvents or Reagents: Impurities in the mobile phase or extraction solvents.2. Carryover from Previous Injections: Insufficient needle wash between injections.3. Dirty Ion Source: Accumulation of non-volatile matrix components in the MS source.1. Use high-purity LC-MS grade solvents and reagents.2. Optimize the needle wash procedure with a strong solvent.3. Clean the ion source components according to the manufacturer's instructions.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of Azoxystrobin in various matrices using an isotopically labeled internal standard.

Matrix Sample Preparation Analytical Method Linearity (r²) Limit of Quantification (LOQ) Recovery (%) Matrix Effect (%) Reference
Green BeansQuEChERSHPLC-UV / GC-MS>0.990.05 mg/kg83.69 - 107.85-10 to +15[11][12]
PeasQuEChERSHPLC-UV / GC-MS>0.990.05 mg/kg81.99 - 100.91-12 to +10[11][12]
GuavaEURL-FV QuEChERSLC-MS/MS>0.980.01 mg/kg101 - 112Not Reported[13]
Dragon FruitEURL-FV QuEChERSLC-MS/MS>0.980.005 mg/kg86 - 100Not Reported[13]
SugarcanePOPIT MET. 068LC-MS/MS>0.990.01 mg/kg~103Not Reported[13]
Oilseed RapeModified TMR0812BLC-MS>0.990.01 mg/kg84 - 100Not Reported[13]
Coffee BeansPOPIT Met.029LC-MS/MSNot Reported0.01 mg/kg91 - 105Not Reported[14][15]
LettuceShaking in 0.1% formic acid in 80% aq. ACNLC-MS/MS>0.980.68 ng/g>90Not Reported[16]
Various VegetablesModified Japanese official methodLC-MS/MSNot ReportedNot ReportedImproved with IS-20 (ion suppression)[17]
Chilli, Tomato, Grape, MangoEthyl acetate/cyclohexane extraction, d-SPELC-MS/MSNot Reported0.01 µg/g84.36 - 95.64Not Reported[18]

Experimental Protocols

Detailed Methodology for QuEChERS Sample Preparation

This protocol is a general guideline for the extraction of Azoxystrobin from a fruit or vegetable matrix.

Materials:

  • Homogenized sample (e.g., tomato, cucumber)

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Magnesium sulfate (anhydrous), sodium chloride, sodium citrate tribasic dihydrate, sodium citrate dibasic sesquihydrate (QuEChERS salts)

  • Primary secondary amine (PSA) sorbent

  • Azoxystrobin analytical standard

  • This compound internal standard solution (e.g., 1 µg/mL in ACN)

  • 50 mL and 15 mL centrifuge tubes

Procedure:

  • Weigh 10 ± 0.1 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of ACN.

  • Add a known amount of this compound internal standard solution (e.g., 100 µL of 1 µg/mL solution).

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at ≥4000 rpm for 5 minutes.

  • Transfer 6 mL of the upper ACN layer to a 15 mL centrifuge tube containing 900 mg MgSO₄ and 150 mg PSA (for cleanup).

  • Vortex for 1 minute and centrifuge at ≥6000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Detailed Methodology for LC-MS/MS Analysis

This protocol provides typical starting parameters for the analysis of Azoxystrobin and this compound.

Instrumentation:

  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate

  • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate

  • Gradient: Start with 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

MS/MS Conditions (Positive ESI Mode):

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions:

    • Azoxystrobin: Precursor ion m/z 404.1 → Product ions m/z 372.1 (quantifier), m/z 344.1 (qualifier)

    • This compound: Precursor ion m/z 407.1 → Product ion m/z 375.1 (quantifier)

Data Analysis:

  • Quantify Azoxystrobin using the ratio of the peak area of the analyte to the peak area of the internal standard (this compound).

  • Generate a calibration curve using standards prepared in a blank matrix extract and spiked with the internal standard.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Sample Homogenization Weighing 2. Weigh 10g of Sample Sample->Weighing Spiking 3. Add this compound (IS) Weighing->Spiking Extraction 4. Add Acetonitrile & QuEChERS Salts Spiking->Extraction Centrifuge1 5. Vortex & Centrifuge Extraction->Centrifuge1 Cleanup 6. Dispersive SPE Cleanup (PSA) Centrifuge1->Cleanup Centrifuge2 7. Vortex & Centrifuge Cleanup->Centrifuge2 Filter 8. Filter Supernatant Centrifuge2->Filter Injection 9. Inject into LC-MS/MS Filter->Injection Separation 10. Chromatographic Separation Injection->Separation Detection 11. MS/MS Detection (MRM) Separation->Detection Integration 12. Peak Integration Detection->Integration Ratio 13. Calculate Analyte/IS Ratio Integration->Ratio Quantification 14. Quantification using Calibration Curve Ratio->Quantification Result Final Result Quantification->Result

Caption: Experimental workflow for Azoxystrobin analysis.

Matrix_Effect_Mitigation cluster_without_is Without Internal Standard cluster_with_is With this compound Internal Standard Analyte_Signal Analyte Signal Matrix_Effect_Suppression Matrix Effect (Ion Suppression) Analyte_Signal->Matrix_Effect_Suppression Inaccurate_Result Inaccurate Result (Underestimation) Matrix_Effect_Suppression->Inaccurate_Result Analyte_IS_Signal Analyte + IS Signal Matrix_Effect_Compensation Matrix Effect Affects Both Analyte & IS Equally Analyte_IS_Signal->Matrix_Effect_Compensation Ratio_Calculation Ratio (Analyte/IS) Calculation Matrix_Effect_Compensation->Ratio_Calculation Accurate_Result Accurate Result Ratio_Calculation->Accurate_Result Concept Concept of Matrix Effect Mitigation

Caption: Mitigation of matrix effects using an internal standard.

References

Technical Support Center: Troubleshooting Signal Suppression of Azoxystrobin-d3 in LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address signal suppression issues encountered during the LC-MS/MS analysis of Azoxystrobin-d3.

Frequently Asked Questions (FAQs)

Q1: What is signal suppression in LC-MS/MS and why is it a concern for this compound analysis?

A1: Signal suppression, a type of matrix effect, is the reduction in the ionization efficiency of a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2][3] This leads to a decreased instrument response, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[2][4] In the analysis of this compound, which is often used as an internal standard, accurate signal intensity is crucial for the reliable quantification of the target analyte, Azoxystrobin.

Q2: What are the common causes of signal suppression for this compound?

A2: Signal suppression for this compound in LC-MS/MS analysis can stem from several sources:

  • Matrix Components: Endogenous substances from the sample matrix (e.g., lipids, proteins, salts in biological samples, or complex organic matter in environmental samples) can co-elute with this compound and compete for ionization.[1][3]

  • Mobile Phase Additives: High concentrations of non-volatile mobile phase additives or buffers can interfere with the ionization process.[4][5]

  • Co-eluting Contaminants: Exogenous substances introduced during sample preparation, such as plasticizers from labware, can also cause suppression.[2][4]

  • High Analyte Concentration: At high concentrations, the analyte itself can lead to a non-linear response and signal saturation.[4]

Q3: How can I identify if signal suppression is affecting my this compound signal?

A3: A common method to assess for ion suppression is the post-column infusion experiment.[2][6] This involves infusing a standard solution of this compound at a constant rate into the mobile phase flow after the analytical column. A blank matrix sample is then injected. A drop in the baseline signal of this compound at specific retention times indicates the elution of interfering compounds that are causing ion suppression.[2][6]

Troubleshooting Guides

Guide 1: Poor Signal Response or Complete Signal Loss for this compound

This guide provides a step-by-step approach to troubleshoot and mitigate signal suppression of this compound.

Step 1: Evaluate Sample Preparation

Inadequate sample cleanup is a primary cause of matrix effects.[1][2] Consider the following extraction techniques to remove interfering components:

  • Solid-Phase Extraction (SPE): A highly effective method for selectively isolating analytes from complex matrices.[1][2]

  • Liquid-Liquid Extraction (LLE): A fundamental technique to separate compounds based on their differential solubilities in two immiscible liquids.[2]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined method often used for pesticide residue analysis in food and agricultural samples.[7][8]

Experimental Protocol: Generic SPE Protocol for Pesticide Residues

  • Conditioning: Condition the SPE cartridge with a suitable solvent (e.g., methanol) followed by water.

  • Loading: Load the sample extract onto the cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove interfering compounds.

  • Elution: Elute the analyte of interest with a stronger solvent.

  • Reconstitution: Evaporate the eluate and reconstitute in the initial mobile phase.

Step 2: Optimize Chromatographic Separation

Improving the chromatographic separation can move the this compound peak away from co-eluting interferences.[1][9]

  • Modify the Mobile Phase Gradient: Adjust the gradient profile to enhance the separation between this compound and matrix components.[4][9]

  • Change the Organic Solvent: Switching between acetonitrile and methanol can alter selectivity.[4]

  • Adjust pH: For ionizable compounds, adjusting the mobile phase pH can significantly impact retention time.[10]

  • Select a Different Column: Utilizing a column with a different stationary phase chemistry can provide alternative selectivity.

Step 3: Mitigate Matrix Effects through Calibration Strategies

If suppression cannot be eliminated through sample preparation or chromatography, specific calibration techniques can compensate for the effect.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed.[1][11] This helps to ensure that the standards and samples experience similar levels of ion suppression.

  • Use of a Stable Isotope-Labeled Internal Standard: this compound is a stable isotope-labeled internal standard for Azoxystrobin.[12] When used correctly, it should co-elute with the analyte and experience the same degree of signal suppression, allowing for accurate quantification.[9][10] If you are troubleshooting the internal standard itself, ensure it is not co-eluting with a different, highly suppressive matrix component that is not affecting the native analyte.

Step 4: Instrument and Source Optimization

  • Ion Source Parameters: Optimize ion source parameters such as temperature, gas flows, and voltages to maximize the signal for this compound.

  • Choice of Ionization Technique: While Electrospray Ionization (ESI) is common, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to ion suppression for certain compounds.[2]

Quantitative Data Summary

The following table summarizes recovery data for Azoxystrobin from various sample preparation methods reported in the literature. While this data is for the parent compound, it provides a good indication of the efficiency of these methods in removing matrix interferences.

Sample MatrixExtraction MethodRecovery (%)Relative Standard Deviation (RSD) (%)Reference
LettuceShaking with 0.1% formic acid in 80% aqueous acetonitrile>90% (implied)<10%[7][11]
Tomato, Cucumber, Grape, MangoEthyl acetate and cyclohexane mixture with d-SPE cleanup84.36 - 95.64Not Specified[13]
ScallionsQuEChERSNot SpecifiedNot Specified[8]
Soil, Potato, Potato FoliageAcetonitrile extraction with d-SPE (C18)82.71 - 98.53<9%[14]

Visualizations

Troubleshooting Workflow for Signal Suppression

SignalSuppressionWorkflow Start Start: Signal Suppression Observed for this compound CheckSamplePrep Step 1: Evaluate Sample Preparation Start->CheckSamplePrep OptimizeChroma Step 2: Optimize Chromatography CheckSamplePrep->OptimizeChroma If suppression persists SPE Implement SPE or LLE CheckSamplePrep->SPE QuEChERS Use QuEChERS for food/agri samples CheckSamplePrep->QuEChERS CalibStrategy Step 3: Implement Calibration Strategy OptimizeChroma->CalibStrategy If co-elution remains Gradient Modify Gradient Profile OptimizeChroma->Gradient Column Change Analytical Column OptimizeChroma->Column InstrumentOpt Step 4: Optimize Instrument Parameters CalibStrategy->InstrumentOpt For further improvement MatrixMatched Use Matrix-Matched Calibration CalibStrategy->MatrixMatched Resolved Issue Resolved InstrumentOpt->Resolved If signal is restored Consult Consult Instrument Specialist InstrumentOpt->Consult If issue is unresolved SourceParams Optimize Ion Source InstrumentOpt->SourceParams

Caption: A step-by-step workflow for troubleshooting signal suppression.

Logical Relationship of Signal Suppression Causes and Solutions

CausesAndSolutions Causes Causes of Signal Suppression Matrix Effects Poor Chromatographic Separation High Contaminant Load Solutions Mitigation Strategies Enhanced Sample Preparation (SPE, LLE) Chromatographic Optimization (Gradient, Column) Matrix-Matched Calibration Instrument Source Tuning Causes:c1->Solutions:s1 addresses Causes:c1->Solutions:s3 compensates for Causes:c2->Solutions:s2 resolves Causes:c3->Solutions:s1 reduces Causes:c1->Solutions:s4 can be tuned for

Caption: Relationship between causes of signal suppression and mitigation strategies.

References

Preventing isotopic exchange of deuterium in Azoxystrobin-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the isotopic exchange of deuterium in Azoxystrobin-d3 during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where are the deuterium labels located?

A1: this compound is a deuterated form of Azoxystrobin, a broad-spectrum β-methoxyacrylate fungicide.[1][2][3] It is commonly used as an internal standard for quantitative analysis in techniques like NMR, GC-MS, or LC-MS.[1] The "-d3" designation indicates that three hydrogen atoms have been replaced by deuterium atoms. In the case of this compound, these labels are located on the methoxy group attached to the acrylate moiety.

Q2: What is isotopic exchange and why is it a concern for this compound?

A2: Isotopic exchange, also known as back-exchange, is a chemical process where deuterium atoms on a labeled molecule are replaced by hydrogen atoms (protons) from the surrounding environment, such as a solvent.[4][5] This is a significant concern when using this compound as an internal standard because a loss of deuterium changes its mass.[6] This can lead to inaccurate quantification of the unlabeled Azoxystrobin analyte.[6]

Q3: What are the primary factors that can cause deuterium exchange in this compound?

A3: Several factors can promote the exchange of deuterium for hydrogen:

  • pH of the Solution: Both acidic and basic conditions can catalyze isotopic exchange. The rate of exchange is generally at its minimum around pH 2.5.[7]

  • Temperature: Higher temperatures accelerate the rate of isotopic exchange.[7][8]

  • Solvent Composition: Protic solvents, which contain exchangeable protons (e.g., water, methanol, ethanol), are the primary source of protons for back-exchange.[9] The presence of moisture is a critical factor.

  • Exposure to Atmospheric Moisture: Deuterated compounds, especially in solution, can exchange with moisture from the air.[10]

Q4: How can I prevent isotopic exchange during storage of this compound?

A4: Proper storage is crucial to maintain the isotopic integrity of this compound.

Storage ConditionRecommendationRationale
Temperature Store in a cool, dry place. Refrigeration is recommended for solutions.[11]Low temperatures slow down the rate of chemical reactions, including isotopic exchange.[7]
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).[12][13][14]This minimizes exposure to atmospheric moisture, a key contributor to isotopic exchange.
Container Use tightly sealed containers. For solvents containing the standard, Sure/Seal™ bottles or single-use ampules are ideal.[12]Prevents the ingress of atmospheric moisture.
Light Protect from light by using amber vials or storing in the dark.[11]While Azoxystrobin is photostable, this is a general good practice for storing chemical standards.[15]

Troubleshooting Guides

This section provides a systematic approach to troubleshooting potential isotopic exchange issues with this compound in common analytical workflows.

Issue 1: Inconsistent or decreasing signal of this compound in LC-MS analysis.

This could be an indication of deuterium loss, leading to a shift in the mass-to-charge ratio and a decrease in the expected signal for the deuterated standard.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent this compound signal.

Issue 2: Appearance of a peak corresponding to unlabeled Azoxystrobin in a blank sample spiked only with this compound.

This is a strong indicator of complete deuterium exchange in a portion of the internal standard.

Troubleshooting Steps:

  • Re-evaluate Solvent Purity:

    • Protocol: Ensure that all solvents used for sample dilution and in the mobile phase are of the highest purity and anhydrous. If using protic solvents is unavoidable, minimize the time the sample spends in these solvents before analysis.

    • Rationale: Protic solvents are the source of protons for exchange.[9]

  • Control pH:

    • Protocol: If aqueous solutions are used, adjust the pH to be as close to 2.5 as the analyte's stability allows. This is the pH at which the H/D exchange rate is minimal.[7]

    • Rationale: Both acidic and basic conditions can catalyze the exchange.[9]

  • Minimize Sample Preparation Time and Temperature:

    • Protocol: Prepare samples immediately before analysis. Keep samples in an autosampler cooled to a low temperature (e.g., 4°C).

    • Rationale: Reducing the time and temperature of exposure to exchange-promoting conditions will minimize deuterium loss.[7][8]

Detailed Experimental Protocols

Protocol for Preparation of this compound Stock and Working Solutions

This protocol is designed to minimize the risk of isotopic exchange during solution preparation.

Materials:

  • This compound solid standard

  • Anhydrous, high-purity solvent (e.g., acetonitrile, ethyl acetate). Avoid protic solvents like methanol for long-term storage.

  • Volumetric flasks, dried in an oven at 150°C for at least 4 hours and cooled in a desiccator.

  • Inert gas source (e.g., nitrogen or argon)

  • Syringes and needles

Procedure:

  • Allow the sealed container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Perform all weighing and dilutions in a glove box or under a gentle stream of inert gas.

  • Accurately weigh the required amount of this compound and transfer it to a dried volumetric flask.

  • Add the anhydrous solvent to dissolve the standard, and then bring it to the final volume.

  • Cap the flask tightly and mix thoroughly.

  • For working solutions, perform dilutions using the same anhydrous solvent and handling precautions.

  • Store stock and working solutions at low temperatures (2-8°C) in tightly sealed, amber vials.

Signaling Pathway (Mechanism of Action) of Azoxystrobin

While not directly related to isotopic exchange, understanding the mechanism of action of Azoxystrobin is crucial for its application in biological research. Azoxystrobin inhibits mitochondrial respiration.

Azoxystrobin_MOA azoxystrobin Azoxystrobin qo_site Qo Site azoxystrobin->qo_site inhibition Inhibition complex_iii Mitochondrial Complex III (Cytochrome bc1 complex) electron_transfer Electron Transfer (from Cytochrome b to Cytochrome c1) complex_iii->electron_transfer qo_site->complex_iii atp_production ATP Production electron_transfer->atp_production inhibition->electron_transfer

Caption: Mechanism of action of Azoxystrobin in inhibiting mitochondrial respiration.

References

Technical Support Center: Optimizing Azoxystrobin-d3 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of Azoxystrobin-d3 concentration in complex matrices. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common experimental challenges. This compound is the deuterated form of the fungicide Azoxystrobin, widely used as an internal standard in quantitative analysis by GC-MS or LC-MS to ensure accuracy by correcting for matrix effects and procedural losses.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used as an internal standard?

A1: this compound is a stable isotope-labeled version of Azoxystrobin.[1] It is an ideal internal standard because it has nearly identical chemical and physical properties to the parent compound (the analyte), including extraction efficiency, retention time, and ionization behavior. However, it has a different mass-to-charge ratio (m/z) due to the deuterium atoms, allowing it to be distinguished from the analyte by a mass spectrometer. This allows it to accurately mimic the analyte's behavior throughout the sample preparation and analysis process, effectively correcting for variations in sample extraction, cleanup, and signal suppression or enhancement caused by the matrix.[1]

Q2: I am observing significant signal suppression (or enhancement) for this compound in my complex matrix. What are the causes and how can I mitigate this?

A2: This phenomenon is known as the "matrix effect," where co-extracting components from the sample interfere with the ionization of the target analyte in the mass spectrometer source.[2]

  • Causes: Endogenous matrix components like salts, sugars, lipids, pigments, and phenols can alter the ionization efficiency, leading to inaccurate quantification.[2] In complex matrices like scallions, matrix effects for azoxystrobin have been reported to cause signal suppression of over 50%.[3]

  • Mitigation Strategies:

    • Effective Sample Cleanup: Employ cleanup techniques like Solid Phase Extraction (SPE) or the dispersive SPE (dSPE) step in QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) to remove interfering compounds.[4] Common dSPE sorbents include PSA (primary secondary amine) to remove sugars and fatty acids, C18 to remove nonpolar interferences, and GCB (graphitized carbon black) to remove pigments.

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has been processed through the entire sample preparation procedure.[3][5] This ensures that the standards and samples experience similar matrix effects, improving accuracy.

    • Sample Dilution: Diluting the final extract with the initial mobile phase can reduce the concentration of matrix components, thereby minimizing their impact on the MS signal. However, ensure the final concentration of this compound remains above the limit of quantification (LOQ).

Q3: My recovery of this compound is consistently low. What are the potential reasons?

A3: Low recovery indicates that a significant portion of the internal standard is being lost during the sample preparation process.

  • Inefficient Extraction: The choice of extraction solvent is critical. Acetonitrile is commonly used in QuEChERS methods.[4] For soil, a mixture of methanol and hydrochloric acid followed by partitioning with dichloromethane has been shown to be effective.[6][7] Ensure the sample is thoroughly homogenized with the solvent and that the shaking/vortexing time is adequate.

  • Analyte Degradation: Azoxystrobin can be sensitive to pH and temperature. Ensure that extraction and evaporation conditions are controlled. For instance, rotary evaporation should be conducted at temperatures ≤40°C.[6]

  • Loss During Cleanup: The internal standard may be irreversibly adsorbed to the cleanup sorbents. While PSA and C18 are generally safe, GCB can sometimes lead to the loss of planar pesticides like azoxystrobin. If using GCB, a small amount of a toluene-acetonitrile mixture can be used to mitigate this loss.

  • Loss During Solvent Evaporation/Reconstitution: During the evaporation step to concentrate the extract, volatile analytes can be lost. Use a gentle stream of nitrogen and avoid complete dryness. Ensure the final extract is completely redissolved in the reconstitution solvent before analysis.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound in complex matrices.

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) 1. Column contamination or degradation. 2. Mismatch between injection solvent and mobile phase. 3. Column overload.[8]1. Use a guard column and flush the analytical column. If the problem persists, replace the column.[9] 2. Reconstitute the final sample extract in a solvent that is weaker than or equal in strength to the initial mobile phase.[8] 3. Reduce the injection volume or dilute the sample.
High Background Noise in MS 1. Contamination in the LC-MS system (e.g., mobile phase, tubing, ion source).[9] 2. Insufficient sample cleanup, leading to injection of complex matrix components.1. Flush the entire LC system with a strong solvent like isopropanol. Clean the MS ion source. 2. Optimize the dSPE cleanup step by using appropriate sorbents (e.g., PSA, C18) to better remove interferences.[4]
Inconsistent Retention Time 1. Unstable column temperature. 2. Air bubbles in the pump or flow path. 3. Inconsistent mobile phase composition.1. Use a column oven to maintain a constant temperature. 2. Degas the mobile phase and prime the pumps thoroughly. 3. Prepare fresh mobile phase daily and ensure proper mixing if using an online gradient mixer.
No Signal or Very Low Signal 1. Incorrect MS parameters (e.g., wrong MRM transition, low collision energy). 2. Clogged injector or sample loop. 3. Degradation of the this compound standard stock solution.1. Infuse a standard solution directly into the mass spectrometer to optimize MS parameters. 2. Perform system maintenance; check for blockages and high backpressure.[8] 3. Prepare a fresh stock solution from the certified reference material.

Data Summary Tables

Table 1: Reported Recovery and Precision for Azoxystrobin in Various Matrices

MatrixFortification Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)Analytical Method
Tomato0.1, 1, 383.92 - 95.776.22 - 16.38GC-MS[5]
Cucumber0.1, 1, 383.92 - 95.775.01 - 12.84GC-MS[5]
Grapes0.1, 0.5, 382.21 - 107.314.53 - 5.90GC-ECD[10]
Soil0.1, 0.5, 383.52 - 107.365.21 - 9.11GC-ECD[10]
Scallion0.001, 0.01, 1, 788.82 - 105.195.30 - 12.64LC-MS/MS[3]

Table 2: Observed Matrix Effects in Different Commodities

MatrixMatrix Effect (%)CommentsAnalytical Method
Tomato6.5Slight Signal EnhancementGC-MS[5]
Cucumber0.56Negligible EffectGC-MS[5]
Scallion-53.04Strong Signal SuppressionLC-MS/MS[3]

Experimental Protocols

Protocol 1: QuEChERS Extraction and Cleanup for Fruit/Vegetable Matrices

This protocol is a generalized procedure based on the widely used QuEChERS method.[4]

  • Sample Homogenization:

    • Weigh 10 g of a homogenized (blended) sample into a 50 mL centrifuge tube.

    • Spike with the appropriate volume of this compound internal standard solution.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).[4]

    • Immediately cap and shake vigorously for 1 minute to prevent salt agglomeration.

    • Centrifuge at >4000 rpm for 5 minutes.

  • Dispersive SPE (dSPE) Cleanup:

    • Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL dSPE tube.

    • The dSPE tube should contain cleanup sorbents. For a typical fruit/vegetable matrix, this would be 900 mg MgSO₄ (to remove excess water) and 150 mg PSA (to remove sugars, fatty acids, and other polar interferences).[4]

    • Vortex for 1 minute.

    • Centrifuge at >6000 rpm for 5 minutes.

  • Final Preparation:

    • Take an aliquot of the cleaned extract and filter it through a 0.2 µm syringe filter into an autosampler vial.

    • The sample is now ready for LC-MS/MS or GC-MS analysis. For LC-MS/MS, it may be necessary to add a modifying agent (like formic acid) or dilute with water to match the initial mobile phase.[11]

Visualizations

Experimental_Workflow This compound Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample 1. Homogenize 10g of Complex Matrix Spike 2. Spike with This compound IS Sample->Spike Add IS Extract 3. Add Acetonitrile & Salts (QuEChERS Extraction) Spike->Extract Extract Centrifuge1 4. Centrifuge Extract->Centrifuge1 Cleanup 5. Transfer Supernatant to dSPE Tube (PSA/MgSO4) Centrifuge1->Cleanup Collect Supernatant Centrifuge2 6. Vortex & Centrifuge Cleanup->Centrifuge2 Final 7. Filter Extract Centrifuge2->Final Collect Clean Extract LCMS 8. Inject into LC-MS/MS System Final->LCMS Data 9. Data Acquisition (MRM Mode) LCMS->Data Quant 10. Quantify Analyte using IS Response Data->Quant Troubleshooting_Flowchart Troubleshooting: Low Analyte / IS Signal Start Start: Low or No Signal for this compound CheckMS Infuse standard directly. Is MS sensitivity OK? Start->CheckMS CheckLC Inject standard via LC. Is chromatography (peak shape, retention) acceptable? CheckMS->CheckLC Yes MS_Issue Problem: MS Source/Detector Action: Clean ion source, tune & calibrate MS. CheckMS->MS_Issue No CheckPrep Review sample prep. Spike blank extract post-cleanup. Is signal restored? CheckLC->CheckPrep Yes LC_Issue Problem: LC System Action: Check for leaks/plugs, flush system, check column. CheckLC->LC_Issue No Prep_Issue Problem: Sample Prep Action: Check extraction efficiency, re-optimize cleanup step. CheckPrep->Prep_Issue No (Signal still low) Matrix_Issue Problem: Matrix Effect Action: Use matrix-matched standards, dilute sample extract. CheckPrep->Matrix_Issue Yes (Signal OK after spiking blank extract) End_Resolved Issue Resolved MS_Issue->End_Resolved LC_Issue->End_Resolved Prep_Issue->End_Resolved Matrix_Issue->End_Resolved

References

Technical Support Center: Azoxystrobin-d3 Stability During Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of pH on the stability of Azoxystrobin-d3 during analytical extraction procedures.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for extracting this compound to ensure its stability?

A1: To ensure the stability of this compound during extraction, it is recommended to maintain a pH between 4 and 7. Azoxystrobin is hydrolytically stable within this range.[1]

Q2: How does alkaline pH affect the stability of this compound?

A2: Alkaline conditions (pH 9 and above) can lead to the degradation of Azoxystrobin.[1][2] The rate of degradation is faster at a higher pH.[1][2][3] This degradation primarily occurs through the hydrolysis of the ester linkage.

Q3: What is the main degradation product of Azoxystrobin at alkaline pH?

A3: The major metabolite formed during the degradation of Azoxystrobin under alkaline conditions is Azoxystrobin acid, also known as R234886.[1][2] The formation of this metabolite is faster and occurs in larger quantities at pH 9 compared to neutral or acidic conditions.[1][2]

Q4: Is this compound expected to have the same stability profile as Azoxystrobin?

A4: Yes, this compound, as a deuterium-labeled internal standard, is expected to have a chemical stability profile that is nearly identical to that of the parent compound, Azoxystrobin.[4] Therefore, the same precautions regarding pH during extraction should be taken.

Q5: Can the extraction solvent itself influence the stability of this compound?

A5: Yes, the choice of solvent and its pH are critical. Using an unbuffered solvent could lead to pH shifts when mixed with the sample matrix, potentially leading to degradation if the pH becomes alkaline. It is good practice to either use a buffered extraction solvent or to verify the pH of the final extract.

Troubleshooting Guide

Issue: Low or Inconsistent Recovery of this compound

If you are experiencing low or inconsistent recovery of your this compound internal standard, consider the following troubleshooting steps related to pH:

Potential Cause Troubleshooting Steps
Alkaline pH of Extraction Solvent: The pH of your extraction solvent may be above 7, leading to the degradation of this compound.1. Measure the pH of your extraction solvent. 2. If the pH is alkaline, adjust it to a neutral or slightly acidic range (pH 6-7) using a suitable buffer (e.g., phosphate or acetate buffer). 3. Re-extract your samples using the pH-adjusted solvent.
High pH of the Sample Matrix: The inherent pH of your sample matrix (e.g., soil, plant tissue) might be alkaline, causing degradation upon addition of the extraction solvent.1. Measure the pH of a slurry of your sample matrix in deionized water. 2. If the matrix is alkaline, consider pre-adjusting the pH of the sample homogenate to neutral before adding the extraction solvent. 3. Alternatively, use a strongly buffered extraction solvent to overcome the matrix effect on pH.
Extended Extraction Time at Room Temperature: Even at a moderately alkaline pH, prolonged exposure can lead to degradation.1. Minimize the time between the addition of the extraction solvent and the final analysis. 2. If possible, perform the extraction process at a lower temperature (e.g., in an ice bath) to slow down potential degradation reactions.
Inconsistent pH Across Samples: Variations in the pH of individual samples can lead to inconsistent recovery of the internal standard.1. Ensure uniform pH adjustment for all samples and standards. 2. Using a buffered extraction solvent for all samples is highly recommended to ensure consistency.

Quantitative Data Summary

The stability of Azoxystrobin is significantly influenced by pH, particularly at elevated temperatures. The following table summarizes the degradation half-life (DT50) of Azoxystrobin at different pH values. Note that the stability of this compound is expected to be comparable.

pHTemperature (°C)Half-life (DT50)Stability
425StableHigh
525Stable (<10% loss over 31 days)High[5]
725Stable (<10% loss over 31 days)High[5]
925143-158 daysModerate, degradation is fastest at this pH[1][2]
95012.1 - 12.56 daysLow[6][7]
9602.6 daysVery Low[8]

Experimental Protocols

Recommended Extraction Protocol for this compound with pH Control

This protocol provides a general guideline for the extraction of this compound from a solid matrix (e.g., soil, plant tissue) while ensuring its stability.

Materials:

  • Homogenized sample

  • This compound internal standard solution

  • Acetonitrile (HPLC grade)[9]

  • Deionized water

  • pH meter

  • 0.1 M Phosphate buffer (pH 6.5)

  • Anhydrous magnesium sulfate

  • Sodium chloride

  • Centrifuge tubes (50 mL)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution to the sample.

  • pH Adjustment & Extraction Solvent Addition: Add 10 mL of the pH 6.5 phosphate buffer to the sample. Vortex for 30 seconds. Then, add 20 mL of acetonitrile.

  • Extraction: Cap the tube tightly and vortex vigorously for 1 minute.

  • Salting Out: Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride. Immediately cap and vortex for 1 minute.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

  • Supernatant Collection: Carefully transfer the upper acetonitrile layer to a clean tube.

  • Final Preparation: Take an aliquot of the extract, filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Visualizations

Azoxystrobin_Stability cluster_pH Extraction pH Condition cluster_Stability This compound Stability cluster_Outcome Extraction Outcome Acidic Acidic (pH 4-6) Stable Stable this compound Acidic->Stable Favors Stability Neutral Neutral (pH 7) Neutral->Stable Maintains Stability Alkaline Alkaline (pH > 8) Degradation Degradation Product (this compound Acid) Alkaline->Degradation Promotes Degradation HighRecovery High & Consistent Recovery Stable->HighRecovery LowRecovery Low & Inconsistent Recovery Degradation->LowRecovery

Caption: Logical workflow of pH impact on this compound stability and extraction recovery.

References

Technical Support Center: ESI-MS Analysis of Azoxystrobin-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ion suppression during the analysis of Azoxystrobin-d3 by Electrospray Ionization Mass Spectrometry (ESI-MS).

Troubleshooting Guide: Addressing Ion Suppression

Ion suppression is a common matrix effect in ESI-MS that can lead to reduced analyte signal, poor sensitivity, and inaccurate quantification.[1][2][3] This guide provides a systematic approach to identifying and mitigating ion suppression when analyzing this compound.

Initial Assessment: Is Ion Suppression Occurring?

The first step is to determine if ion suppression is affecting your this compound signal.

Q1: How can I confirm that ion suppression is impacting my this compound analysis?

A1: A common method is to compare the signal response of this compound in a pure solvent standard to its response in a post-extraction spiked matrix sample (a sample to which the standard is added after the extraction process). A significantly lower signal in the matrix sample indicates ion suppression.[1] Another technique involves post-column infusion of a constant concentration of this compound while injecting a blank matrix extract. A dip in the baseline signal at the retention time of co-eluting matrix components confirms ion suppression.

FAQs: Understanding and Mitigating Ion Suppression for this compound

This section addresses frequently asked questions regarding ion suppression in the context of this compound analysis.

Understanding the Problem

Q2: What are the common causes of ion suppression in ESI-MS?

A2: Ion suppression in ESI-MS is primarily caused by co-eluting matrix components that compete with the analyte of interest (this compound) for ionization.[1][2] This competition can arise from several factors, including:

  • High concentrations of matrix components: Overloading the ESI source with matrix molecules can limit the available charge for the analyte.[2]

  • Changes in droplet properties: Co-eluting substances can alter the surface tension and viscosity of the ESI droplets, hindering the release of gas-phase analyte ions.[3]

  • Presence of non-volatile salts: These can crystallize on the droplet surface, trapping the analyte and preventing its ionization.

Q3: Why is this compound used as an internal standard if it also experiences ion suppression?

A3: this compound, a stable isotope-labeled internal standard (SIL-IS), is the ideal choice for mitigating ion suppression because it co-elutes with the unlabeled Azoxystrobin and experiences the same degree of ion suppression.[3] Since the analytical method measures the ratio of the analyte to the internal standard, any signal suppression affecting both compounds will be canceled out, leading to more accurate and precise quantification.

Mitigation Strategies

Q4: What are the most effective sample preparation techniques to reduce ion suppression for Azoxystrobin analysis?

A4: Effective sample preparation is crucial for removing interfering matrix components before LC-MS/MS analysis.[1] Commonly used techniques include:

  • Solid-Phase Extraction (SPE): A selective method to isolate analytes from complex matrices.

  • Liquid-Liquid Extraction (LLE): A technique to partition the analyte into a solvent immiscible with the sample matrix.

  • Protein Precipitation: A simpler method often used for biological fluids, though it may be less effective at removing other matrix components.[3]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined method widely used for pesticide residue analysis in food matrices.

Q5: How can chromatographic conditions be optimized to minimize ion suppression?

A5: Chromatographic separation plays a key role in reducing ion suppression by separating this compound from co-eluting matrix interferences. Consider the following optimizations:

  • Use of High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC): These techniques offer better resolution and peak separation.

  • Gradient Elution: Modifying the mobile phase gradient can help to separate the analyte from interfering compounds.

  • Column Chemistry: Selecting a column with a different stationary phase can alter the retention of both the analyte and matrix components.

Q6: Can instrument parameters be adjusted to reduce ion suppression?

A6: While less common for addressing the root cause, some instrument parameters can be optimized. For instance, switching from ESI to Atmospheric Pressure Chemical Ionization (APCI) can sometimes reduce ion suppression, as APCI is generally less susceptible to matrix effects.[3] However, this may not be suitable for all analytes.

Data Presentation: Matrix Effect on Azoxystrobin

The following table summarizes the observed matrix effect for Azoxystrobin in a specific food matrix. A low percentage indicates minimal ion suppression.

AnalyteMatrixMethodMatrix Effect (%)Reference
AzoxystrobinTomatoLC-MS/MS3[4]

Experimental Protocols

Protocol 1: Quantification of Matrix Effect for this compound

This protocol describes a method to quantify the extent of ion suppression.

  • Prepare a standard solution of this compound in a pure solvent (e.g., methanol or acetonitrile) at a known concentration.

  • Prepare a blank matrix extract by subjecting a sample of the matrix (e.g., tomato extract) without the analyte to your entire sample preparation procedure.

  • Create a post-extraction spiked sample by adding a known amount of the this compound standard solution to the blank matrix extract. The final concentration should be the same as the pure solvent standard.

  • Analyze both the pure solvent standard and the post-extraction spiked sample by LC-ESI-MS/MS.

  • Calculate the matrix effect (ME) using the following formula:

    ME (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100

    A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Protocol 2: LC-MS/MS Method for Azoxystrobin Analysis in Tomato

The following is an example of an LC-MS/MS method adapted from a study on Azoxystrobin in tomatoes, which reported minimal ion suppression.[4]

  • Instrumentation:

    • Liquid Chromatograph coupled to a Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source.

  • LC Conditions:

    • Column: A suitable C18 column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

    • Column Temperature: 25°C.

  • MS/MS Conditions (Multiple Reaction Monitoring - MRM):

    • Polarity: Positive ion mode.

    • Precursor Ion ([M+H]+): m/z 404

    • Product Ions: m/z 329 (for quantification) and m/z 372 (for confirmation).[4]

    • Internal Standard (this compound): Monitor the appropriate precursor and product ions for the deuterated standard.

Visualizations

Troubleshooting Workflow for Ion Suppression

IonSuppressionWorkflow A Poor Signal or Inconsistent Results for this compound B Investigate for Ion Suppression A->B C Post-Column Infusion or Post-Extraction Spike Experiment B->C D Ion Suppression Confirmed? C->D E Optimize Sample Preparation D->E Yes K No Ion Suppression Detected D->K No F Optimize Chromatographic Conditions E->F G Utilize this compound as Internal Standard F->G H Re-evaluate Performance G->H I Problem Resolved H->I Successful J Consider Alternative Ionization (e.g., APCI) H->J Persistent Issue L Investigate Other Issues (e.g., Instrument Performance) K->L

Caption: A logical workflow for diagnosing and addressing ion suppression.

Key Factors Contributing to Ion Suppression

IonSuppressionFactors cluster_0 Sample Matrix cluster_1 Chromatography cluster_2 ESI Source High Salt Concentration High Salt Concentration Ion Suppression Ion Suppression High Salt Concentration->Ion Suppression Endogenous Compounds Endogenous Compounds Endogenous Compounds->Ion Suppression Non-volatile Buffers Non-volatile Buffers Non-volatile Buffers->Ion Suppression Co-elution of Interferences Co-elution of Interferences Co-elution of Interferences->Ion Suppression Poor Peak Shape Poor Peak Shape Poor Peak Shape->Ion Suppression Competition for Charge Competition for Charge Competition for Charge->Ion Suppression Droplet Surface Effects Droplet Surface Effects Droplet Surface Effects->Ion Suppression

Caption: Major contributors to the phenomenon of ion suppression in ESI-MS.

References

Technical Support Center: Azoxystrobin-d3 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Azoxystrobin-d3 in high-throughput screening (HTS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in a research setting?

This compound is the deuterium-labeled version of Azoxystrobin. Azoxystrobin is a broad-spectrum fungicide that acts by inhibiting mitochondrial respiration. In a research context, particularly in high-throughput screening, this compound is primarily used as a stable isotope-labeled internal standard for analytical methods such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). Its use helps to improve the accuracy and reproducibility of quantitative analyses by correcting for variations in sample preparation and instrument response.

Q2: What is the mechanism of action of Azoxystrobin?

Azoxystrobin inhibits mitochondrial respiration by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the electron transport chain. This binding blocks electron transfer from ubiquinol to cytochrome c, which in turn halts the production of ATP, the cell's primary energy currency. This disruption of energy production ultimately leads to cell death in susceptible organisms. This compound is expected to have the same mechanism of action as its unlabeled counterpart.

Q3: What are the key physical and chemical properties of this compound to consider for HTS?

Key properties include its molecular weight, solubility in various organic solvents, and stability. Due to its low aqueous solubility, careful consideration of the solvent used for stock solutions and dilutions is critical to prevent precipitation in aqueous assay buffers. It is photostable and chemically stable under standard laboratory conditions.

Data Presentation

Table 1: Physical and Chemical Properties of Azoxystrobin and this compound

PropertyAzoxystrobinThis compoundSource(s)
Molecular Formula C₂₂H₁₇N₃O₅C₂₂H₁₄D₃N₃O₅
Molecular Weight 403.39 g/mol 406.41 g/mol
Melting Point 116 °CNot specified
Water Solubility (20°C) 6.7 mg/LNot specified, expected to be similar to Azoxystrobin
logP (20°C) 2.5Not specified, expected to be similar to Azoxystrobin
Solubility in Organic Solvents (g/L at 20°C)
Methanol20Not specified, expected to be similar to Azoxystrobin
Acetone86Not specified, expected to be similar to Azoxystrobin
Ethyl Acetate130Not specified, expected to be similar to Azoxystrobin
Acetonitrile340Not specified, expected to be similar to Azoxystrobin
Dichloromethane400Not specified, expected to be similar to Azoxystrobin

Table 2: Example Data from a Hypothetical HTS Assay Using this compound as an Internal Standard

This table illustrates how this compound can be used to normalize data in an HTS assay measuring the inhibition of a fungal mitochondrial enzyme.

Well IDCompound Conc. (µM)Analyte Peak AreaThis compound Peak AreaNormalized Response% Inhibition
A1 (Vehicle)01,250,000510,0002.450
A2 (Vehicle)01,280,000525,0002.440
B1 (Test Cmpd)1875,000515,0001.7030.6
B2 (Test Cmpd)10310,000520,0000.6075.4
C1 (Control)1015,000505,0000.0398.8

Normalized Response = Analyte Peak Area / this compound Peak Area % Inhibition = (1 - (Normalized Response of Test Cmpd / Average Normalized Response of Vehicle)) * 100

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions for HTS

  • Reagent Preparation:

    • This compound (powder)

    • Dimethyl sulfoxide (DMSO), anhydrous

  • Procedure for 10 mM Stock Solution:

    • Accurately weigh 1 mg of this compound powder.

    • Calculate the required volume of DMSO to achieve a 10 mM concentration (Volume (µL) = (Weight (mg) / 406.41 g/mol ) * 100,000).

    • Add the calculated volume of DMSO to the vial containing this compound.

    • Vortex thoroughly for at least 1 minute to ensure complete dissolution.

    • Visually inspect the solution for any undissolved particulates.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

  • Procedure for Working Solutions:

    • Prepare intermediate dilutions from the 10 mM stock solution in DMSO as required for your specific assay.

    • For the final assay plate, dilute the appropriate working solution in the assay buffer. It is crucial to ensure that the final concentration of DMSO in the assay is consistent across all wells and is at a level that does not affect the biological system (typically ≤ 0.5%).

Protocol 2: Use of this compound as an Internal Standard in an LC-MS Based HTS Assay

  • Assay Execution:

    • Perform the HTS assay by incubating the biological target with test compounds.

    • At the desired time point, quench the reaction. This can be achieved by adding a solution containing the internal standard, this compound, in an organic solvent like acetonitrile. This step simultaneously stops the reaction and precipitates proteins.

  • Sample Preparation for LC-MS Analysis:

    • To each well of the assay plate, add a fixed volume of the quenching solution containing this compound at a known concentration.

    • Mix thoroughly and centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS analysis.

  • LC-MS Analysis and Data Processing:

    • Develop an LC-MS method capable of separating the analyte of interest from this compound and detecting both compounds.

    • Acquire the data, measuring the peak area for both the analyte and this compound in each sample.

    • For each well, calculate the ratio of the analyte peak area to the this compound peak area. This ratio represents the normalized response.

    • Use the normalized response for subsequent calculations, such as determining the percent inhibition or calculating IC₅₀ values.

Troubleshooting Guides

Issue 1: Inconsistent or Poor Signal for this compound

  • Possible Cause: Precipitation of this compound in aqueous assay buffer.

    • Solution: Azoxystrobin has low water solubility. Ensure the final concentration of the organic solvent (e.g., DMSO) from your stock solution is sufficient to maintain its solubility in the final assay volume. Check for any visible precipitate in your assay wells. Consider modifying the assay buffer to include a small percentage of an organic solvent if compatible with your biological system.

  • Possible Cause: Degradation of this compound.

    • Solution: While generally stable, improper storage can lead to degradation. Ensure stock solutions are stored at -20°C or lower and avoid multiple freeze-thaw cycles by preparing single-use aliquots. Verify the stability of this compound in your specific assay buffer over the time course of the experiment.

  • Possible Cause: Deuterium-hydrogen exchange.

    • Solution: The deuterium atoms in this compound are on a methoxy group and are generally stable. However, extreme pH or temperature conditions during sample processing could potentially lead to exchange. Ensure your experimental conditions are within a stable range. The use of ¹³C or ¹⁵N labeling is generally preferred to mitigate this risk, though deuterium labeling is common.

Issue 2: High Variability in Normalized Data

  • Possible Cause: Inaccurate pipetting of the internal standard.

    • Solution: High-throughput screening relies on precise liquid handling. Ensure that the automated liquid handlers used to dispense the this compound solution are properly calibrated and functioning correctly. Include quality control checks for pipetting accuracy and precision.

  • Possible Cause: Matrix effects in the LC-MS analysis.

    • Solution: While the use of a stable isotope-labeled internal standard is intended to correct for matrix effects, severe ion suppression or enhancement can still impact results. Ensure that the chromatography effectively separates the analyte and internal standard from the bulk of the matrix components. Optimize the sample cleanup procedure if necessary.

Issue 3: Potential Off-Target Effects of this compound

  • Possible Cause: this compound, like its parent compound, inhibits mitochondrial respiration. In cell-based assays, this can lead to cytotoxicity or other off-target effects that may interfere with the primary endpoint of the screen.

    • Solution: Conduct preliminary experiments to determine the concentration range at which this compound does not exert significant biological effects in your specific assay system. This is particularly important for cell-based assays where mitochondrial health is crucial. If off-target effects are a concern, consider using an internal standard that is structurally similar but biologically inert in your system.

Mandatory Visualizations

G cluster_etc Mitochondrial Electron Transport Chain cluster_inhibition Inhibition by Azoxystrobin ComplexI Complex I Ubiquinone Ubiquinone (Coenzyme Q) ComplexI->Ubiquinone e- ComplexII Complex II ComplexII->Ubiquinone e- ComplexIII Complex III (Cytochrome bc1) Ubiquinone->ComplexIII e- transfer CytochromeC Cytochrome c ComplexIII->CytochromeC e- transfer ComplexIV Complex IV CytochromeC->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase Proton Gradient ATP Production ATP Production ATP_Synthase->ATP Production Generates Azoxystrobin Azoxystrobin / this compound Azoxystrobin->ComplexIII Binds to Qo site BLOCKS e- transfer

Caption: Mechanism of action of Azoxystrobin.

HTS_Workflow cluster_preparation Assay Preparation cluster_screening Screening cluster_analysis Analysis AssayPlate Assay Plate Preparation (Target + Buffer) Incubation Compound Addition & Incubation AssayPlate->Incubation CompoundPlate Compound Plate (Test Compounds) CompoundPlate->Incubation Quenching Reaction Quenching with this compound (IS) Incubation->Quenching SamplePrep Sample Preparation (Protein Precipitation) Quenching->SamplePrep LCMS LC-MS Analysis SamplePrep->LCMS DataProcessing Data Processing (Normalization with IS) LCMS->DataProcessing Results Hit Identification DataProcessing->Results

Caption: HTS workflow with an internal standard.

Minimizing background interference for Azoxystrobin-d3 quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Azoxystrobin-d3 quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background interference and ensure accurate experimental results.

Frequently Asked Questions (FAQs)

1. What are the common causes of background interference in this compound quantification?

Background interference in the quantification of this compound, particularly when using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), primarily stems from matrix effects.[1][2] Matrix effects are the alteration of ionization efficiency for the target analyte by co-eluting compounds from the sample matrix.[2]

Key sources of interference include:

  • Endogenous matrix components: Complex matrices, such as those from tea, cocoa, fruits, and vegetables, contain high levels of fats, pigments, phospholipids, and other phytochemicals that can interfere with the analysis.[1]

  • Sample preparation artifacts: Reagents and materials used during sample preparation can introduce contaminants.

  • Isobaric interference: Compounds with the same nominal mass as the analyte can lead to false positives or inaccurate quantification.[1]

2. How can I minimize matrix effects during sample preparation?

Effective sample preparation is the most critical step in reducing matrix effects.[2] The choice of method depends on the sample matrix and the required sensitivity.

A widely used and effective method is QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), often followed by a cleanup step.[3][4][5]

Here is a general workflow for sample preparation to minimize matrix effects:

cluster_extraction Extraction cluster_cleanup Clean-up start Sample Homogenization extraction QuEChERS Extraction (e.g., with Acetonitrile) start->extraction centrifuge1 Centrifugation extraction->centrifuge1 cleanup Dispersive SPE (dSPE) or Pass-Through SPE centrifuge1->cleanup centrifuge2 Centrifugation cleanup->centrifuge2 analysis LC-MS/MS Analysis centrifuge2->analysis cluster_prep Calibration Standard Preparation cluster_analysis Analysis & Quantification blank Prepare Blank Matrix Extract spike Spike with Known Concentrations of this compound blank->spike analyze_standards Analyze Spiked Standards via LC-MS/MS spike->analyze_standards generate_curve Generate Matrix-Matched Calibration Curve analyze_standards->generate_curve quantify Quantify this compound in Samples generate_curve->quantify analyze_samples Analyze Unknown Samples analyze_samples->quantify

References

Technical Support Center: Ensuring the Stability of Azoxystrobin-d3 in Processed Sample Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Azoxystrobin-d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability of this compound in processed sample extracts. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is the deuterium-labeled version of Azoxystrobin, a broad-spectrum fungicide.[1] In analytical chemistry, it is commonly used as an internal standard (IS) for the quantification of Azoxystrobin in various samples using techniques like liquid chromatography-mass spectrometry (LC-MS).[1] The stability of this compound is critical for accurate and reproducible results. Degradation of the internal standard can lead to an overestimation of the analyte concentration, compromising the validity of the experimental data.

Q2: What are the primary degradation pathways for Azoxystrobin?

The main degradation pathways for Azoxystrobin are photolysis and hydrolysis. Hydrolysis of the ester moiety is a significant degradation mechanism, and this process is accelerated under alkaline conditions (pH 9). While stable at pH 5 and 7, its half-life decreases significantly at higher pH. It is also known to be sensitive to light.

Q3: How should I store my this compound stock solutions?

To ensure the long-term stability of your this compound stock solutions, it is recommended to:

  • Store at low temperatures: Keep stock solutions at -20°C or lower for long-term storage.

  • Protect from light: Use amber vials or store in the dark to prevent photolytic degradation.

  • Use appropriate solvents: Acetonitrile and methanol are common and suitable solvents for preparing stock solutions.

  • Minimize headspace: Use vials that are appropriately sized for the volume of the solution to reduce evaporation.

  • Seal tightly: Ensure vials are securely capped to prevent solvent evaporation and contamination.

Q4: What are the best practices for handling this compound during sample preparation?

To maintain the integrity of this compound during sample processing:

  • Add the internal standard early: Introduce this compound to the sample at the beginning of the extraction process to account for any losses during sample preparation.

  • Control pH: Avoid exposing the sample extract to highly acidic or basic conditions for extended periods, as this can promote hydrolysis.[2]

  • Minimize exposure to light: Work in a well-lit area, but avoid direct sunlight or prolonged exposure to strong artificial light.

  • Maintain low temperatures: Keep samples and extracts cool during processing whenever possible.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent or decreasing this compound peak area across a run. Degradation in the autosampler: The processed extracts may be unstable at the temperature of the autosampler.1. Lower the temperature of the autosampler (e.g., to 4°C). 2. If the issue persists, consider reinjecting a fresh aliquot from a sample stored at a lower temperature. 3. Perform a stability test of the processed extract at the autosampler temperature to determine the maximum allowable time between injection.
High variability in this compound response between samples. Matrix effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound in the mass spectrometer.[2][3][4]1. Improve sample clean-up to remove interfering matrix components. Techniques like solid-phase extraction (SPE) can be effective. 2. Modify the chromatographic method to separate this compound from the interfering compounds. 3. Evaluate different ionization sources or parameters on the mass spectrometer.
Inconsistent sample preparation: Variability in extraction efficiency or volumetric errors during the addition of the internal standard.1. Ensure a consistent and validated sample preparation protocol is followed for all samples. 2. Use calibrated pipettes for accurate addition of the internal standard. 3. Thoroughly vortex or mix samples after the addition of the internal standard.
Complete loss of this compound signal. pH-induced degradation: The sample extract may have an extreme pH, leading to rapid hydrolysis.1. Measure the pH of the final sample extract. 2. If necessary, adjust the pH to a neutral range (pH 6-8) before analysis. 3. Re-prepare the sample, ensuring that any acidic or basic reagents are neutralized.
Incorrect storage of working solutions: The working solution of this compound may have degraded before being added to the samples.1. Prepare fresh working solutions of the internal standard from a reliable stock solution. 2. Verify the stability of the working solution under its storage conditions.

Experimental Protocols

Protocol for Assessing Long-Term Stability in Processed Extracts

This protocol is designed to evaluate the stability of this compound in a processed sample extract over an extended period under specific storage conditions.

  • Prepare a pooled matrix extract: Process a representative batch of your blank matrix (e.g., plasma, soil extract) using your established extraction procedure.

  • Spike with this compound: Add this compound to the pooled extract at a concentration typical for your analytical method.

  • Aliquot and store: Divide the spiked extract into multiple aliquots in appropriate storage vials.

  • Establish baseline (T=0): Immediately analyze a set of aliquots (e.g., n=3-5) to determine the initial concentration or peak area of this compound.

  • Store remaining aliquots: Store the remaining aliquots at the desired temperature (e.g., -20°C, 4°C, room temperature).

  • Analyze at time points: At predetermined time points (e.g., 1, 7, 14, 30, 60, 90 days), retrieve a set of aliquots from storage.

  • Thaw and analyze: Allow the aliquots to thaw completely under controlled conditions (consistent with your sample analysis workflow) and analyze them using your validated analytical method.

  • Calculate stability: Compare the mean concentration or peak area at each time point to the baseline (T=0) value. The stability is often expressed as a percentage of the initial concentration. Acceptance criteria are typically within ±15% of the initial value.[2]

Protocol for Assessing Freeze-Thaw Stability

This protocol assesses the stability of this compound in a processed sample extract after multiple cycles of freezing and thawing.[5]

  • Prepare a spiked matrix extract: As described in the long-term stability protocol.

  • Aliquot the extract: Divide the spiked extract into several aliquots.

  • Establish baseline (T=0): Analyze a set of aliquots immediately to determine the initial concentration.

  • Freeze-thaw cycles:

    • Cycle 1: Freeze the remaining aliquots at the intended storage temperature (e.g., -20°C or -80°C) for at least 12-24 hours. Then, thaw them completely at room temperature or under controlled conditions.

    • Analyze after Cycle 1: After the first thaw, analyze a set of aliquots.

    • Subsequent Cycles: Refreeze the remaining aliquots for at least 12-24 hours and repeat the thawing process. Analyze a set of aliquots after each cycle. It is recommended to perform at least three freeze-thaw cycles.[2][5]

  • Calculate stability: Compare the mean concentration or peak area after each freeze-thaw cycle to the baseline (T=0) value. The acceptance criteria are typically within ±15% of the initial value.[2]

Quantitative Stability Data

The following tables summarize the expected stability of this compound under various conditions based on the known stability of Azoxystrobin. It is crucial to perform your own stability studies in your specific matrix and solvent systems.

Table 1: Stability of this compound in Different Solvents at Various Temperatures

SolventStorage TemperatureExpected Stability
Acetonitrile-20°CExpected to be stable for an extended period (> 3 months)
4°CExpected to be stable for several weeks
Room TemperaturePotential for slow degradation over several days; protect from light
Methanol-20°CExpected to be stable for an extended period (> 3 months)
4°CExpected to be stable for several weeks
Room TemperaturePotential for slow degradation over several days; protect from light

Table 2: pH Stability of Azoxystrobin at Room Temperature

pHStability
5Stable
7Stable
9Half-life of approximately 12.1 days

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_storage Stability Assessment Sample Biological Sample Spike Spike with this compound Sample->Spike Add IS Extract Extraction Spike->Extract Cleanup Clean-up (e.g., SPE) Extract->Cleanup LCMS LC-MS Analysis Cleanup->LCMS Inject Store_LT Long-Term Storage (-20°C or 4°C) Cleanup->Store_LT Store Extract Store_FT Freeze-Thaw Cycles Cleanup->Store_FT Store_AS Autosampler Storage Cleanup->Store_AS Data Data Processing LCMS->Data Store_LT->LCMS Analyze at time points Store_FT->LCMS Analyze after cycles Store_AS->LCMS Re-inject

Caption: Experimental workflow for sample analysis and stability assessment of this compound.

Degradation_Pathway Azoxystrobin_d3 This compound Hydrolysis Hydrolysis (Ester Cleavage) Azoxystrobin_d3->Hydrolysis Alkaline pH Photolysis Photolysis (Isomerization/Degradation) Azoxystrobin_d3->Photolysis UV Light Degradation_Products Degradation Products Hydrolysis->Degradation_Products Photolysis->Degradation_Products

Caption: Potential degradation pathways for this compound.

References

Validation & Comparative

The Gold Standard for Azoxystrobin Analysis: A Comparative Guide to Method Validation with Azoxystrobin-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of active ingredients is paramount. This guide provides a comprehensive comparison of analytical methods for the fungicide Azoxystrobin, highlighting the enhanced performance achieved by incorporating its deuterated internal standard, Azoxystrobin-d3.

The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of robust analytical method validation, particularly for complex matrices encountered in environmental and food safety testing.[1] This approach significantly mitigates variations arising from sample preparation and instrumental analysis, leading to more reliable and reproducible results. This guide will delve into the experimental data that underscores the superiority of methods employing this compound and provide detailed protocols for its implementation.

Performance Comparison: The Decisive Advantage of an Internal Standard

The primary challenge in quantifying analytes like Azoxystrobin in diverse matrices such as soil, crops, and water is the "matrix effect."[2] This phenomenon, where co-extracted compounds interfere with the ionization of the target analyte in the mass spectrometer, can lead to either suppression or enhancement of the signal, resulting in inaccurate quantification. The data presented below, compiled from various studies, illustrates the performance of different analytical methods and calibration strategies for Azoxystrobin analysis.

Table 1: Comparison of Validation Parameters for Azoxystrobin Analytical Methods

Analytical MethodCalibration MethodMatrixRecovery (%)Precision (RSD %)LOQ (mg/kg)Reference
GC-MSExternal StandardTomato & Cucumber83.92 - 95.77< 200.05[3]
HPLC-UVExternal StandardGreen Beans & Peas81.99 - 107.85Not SpecifiedNot Specified[4]
LC-MS/MSMatrix-MatchedChilli, Tomato, Grape, Mango84.36 - 95.64Not SpecifiedNot Specified[5]
LC-MS/MSMatrix-MatchedLettuceAcceptable (<10% RSD)< 100.00068[6]
LC-MS/MSInternal Standard (this compound) Hypothetical - Expected Improvement 95 - 105 < 10 Comparable or Lower

The Role of this compound in Mitigating Matrix Effects

This compound, being structurally identical to Azoxystrobin with the exception of three deuterium atoms, exhibits the same chemical and physical properties, including extraction efficiency and chromatographic retention time. Crucially, it also experiences the same degree of matrix-induced ionization suppression or enhancement as the native analyte. By adding a known amount of this compound to the sample at the beginning of the analytical process, any loss or signal variation affecting Azoxystrobin will equally affect its deuterated counterpart. The ratio of the analyte to the internal standard signal is then used for quantification, effectively canceling out the matrix effects and other sources of error.

Experimental Protocols

A widely adopted and effective method for the analysis of pesticide residues in various matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

QuEChERS Sample Extraction Protocol
  • Sample Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound solution (in a suitable solvent like acetonitrile) to the sample.

  • Acetonitrile Addition: Add 10 mL of acetonitrile to the tube.

  • Salting Out: Add a salt mixture, typically 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.[3]

  • Shaking and Centrifugation: Shake the tube vigorously for 1 minute and then centrifuge at ≥3000 rpm for 5 minutes.[3]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant (e.g., 1 mL) to a d-SPE tube containing a sorbent mixture (e.g., 25 mg PSA and 150 mg anhydrous magnesium sulfate) to remove interfering matrix components.[3]

  • Vortexing and Centrifugation: Vortex the d-SPE tube for 1 minute and centrifuge.

  • Final Extract: The resulting supernatant is the final extract ready for LC-MS/MS analysis.

LC-MS/MS Analysis Protocol
  • Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer.

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like formic acid.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used for Azoxystrobin.

  • MRM Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for both Azoxystrobin and this compound for confirmation and quantification.

Workflow for Azoxystrobin Analysis using this compound

The following diagram illustrates the logical workflow of the analytical method.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Quantification Sample Homogenized Sample Spike Spike with this compound Sample->Spike Extraction QuEChERS Extraction Spike->Extraction Cleanup d-SPE Cleanup Extraction->Cleanup Final_Extract Final Extract Cleanup->Final_Extract LC_MSMS LC-MS/MS Analysis Final_Extract->LC_MSMS Detection Detection of Azoxystrobin & this compound LC_MSMS->Detection Peak_Integration Peak Area Integration Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification Result Final Concentration Quantification->Result

Caption: Analytical workflow for Azoxystrobin quantification using an internal standard.

Conclusion

The validation of an analytical method for Azoxystrobin is significantly enhanced by the use of its stable isotope-labeled internal standard, this compound. This approach provides a robust defense against the inherent variability of sample matrices and analytical conditions, ensuring the highest level of accuracy and precision in quantification. For researchers and scientists in regulated environments, the adoption of methods incorporating isotopically labeled internal standards is a critical step towards generating defensible and high-quality data.

References

The Analytical Edge: Enhancing Azoxystrobin Quantification with Azoxystrobin-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of analytes is paramount. In the analysis of the widely used fungicide Azoxystrobin, the choice of quantification method can significantly impact data reliability. This guide provides a comparative analysis of Azoxystrobin quantification using the deuterated internal standard Azoxystrobin-d3 against alternative methods, supported by experimental data, to highlight the superior accuracy and precision offered by isotopic dilution techniques.

The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of robust analytical methodology, particularly in complex matrices. This approach, often coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), effectively mitigates variations in sample preparation, injection volume, and matrix effects, leading to more reliable and reproducible results.

Superior Accuracy and Precision with Deuterated Internal Standards

Experimental data demonstrates a marked improvement in accuracy and precision when employing a deuterated internal standard like this compound for Azoxystrobin quantification. In complex sample matrices, methods relying on external standards can exhibit significant variability. For instance, quantification without an internal standard can lead to accuracy deviations exceeding 60% and relative standard deviations (RSD) of over 50%. In contrast, the use of a deuterated internal standard can bring the RSD to under 15% and accuracy to within 25%[1].

This enhanced performance is attributed to the chemical and physical similarity between the analyte and its deuterated counterpart. This compound co-elutes with Azoxystrobin and experiences similar ionization efficiency and potential suppression or enhancement from the sample matrix. By calculating the ratio of the analyte signal to the internal standard signal, these variations are normalized, leading to a more accurate measurement.

Comparative Analysis of Quantification Methods

To illustrate the advantages of using this compound, the following table summarizes the performance of various analytical methods for Azoxystrobin quantification.

Analytical MethodInternal StandardMatrixAccuracy (% Recovery)Precision (% RSD)
LC-MS/MS Azoxystrobin-d4 Cannabis Within 25% < 15%
LC-MS/MSNone (External Standard)Cannabis> 60% deviation> 50%
GC-MSNone (External Standard)Tomato and Cucumber83.92% - 95.77%< 20%
LC-MS/MSNot specifiedVarious Crops84.36% - 95.64%Not specified
HPLC-DADNone (External Standard)Pesticide Formulations94.61% - 107.35%0.94% - 1.35%
HPLC-DAD(Z)-azoxystrobin (impurity)Pesticide Formulations97% - 103%Not specified

Experimental Protocols

Quantification of Azoxystrobin using this compound Internal Standard by LC-MS/MS

This method is considered the gold standard for achieving the highest accuracy and precision.

  • Sample Preparation (QuEChERS Method):

    • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥ 4000 rpm for 5 minutes.

  • Internal Standard Spiking:

    • Transfer an aliquot of the supernatant to a clean tube.

    • Add a known concentration of this compound solution.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Add d-SPE sorbent (e.g., PSA, C18) to the extract.

    • Vortex for 1 minute.

    • Centrifuge at high speed.

  • LC-MS/MS Analysis:

    • Transfer the cleaned extract into an autosampler vial.

    • Inject into the LC-MS/MS system.

    • Monitor the specific mass transitions for both Azoxystrobin and this compound.

  • Quantification:

    • Calculate the peak area ratio of Azoxystrobin to this compound.

    • Determine the concentration of Azoxystrobin using a calibration curve prepared with known concentrations of Azoxystrobin and a constant concentration of this compound.

Below is a diagram illustrating the experimental workflow for Azoxystrobin quantification using this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Homogenized Sample extraction QuEChERS Extraction (Acetonitrile + Salts) sample->extraction centrifuge1 Centrifugation extraction->centrifuge1 supernatant Supernatant centrifuge1->supernatant is_spike Spike with This compound supernatant->is_spike cleanup d-SPE Cleanup is_spike->cleanup centrifuge2 Centrifugation cleanup->centrifuge2 lcmsms LC-MS/MS Analysis centrifuge2->lcmsms quant Quantification lcmsms->quant

Caption: Experimental workflow for Azoxystrobin quantification.

Alternative Method: Quantification of Azoxystrobin by GC-MS with External Standard

This method, while effective, is more susceptible to errors from matrix effects and injection variability.

  • Sample Preparation (QuEChERS):

    • Follow the same QuEChERS extraction protocol as described above.

  • GC-MS Analysis:

    • Inject the final extract into the GC-MS system.

    • The GC separates Azoxystrobin from other components in the sample.

    • The MS detects and quantifies Azoxystrobin based on its characteristic mass spectrum.

  • Quantification:

    • A calibration curve is generated by injecting a series of external standards of known Azoxystrobin concentrations.

    • The concentration of Azoxystrobin in the sample is determined by comparing its peak area to the calibration curve.

References

Comparison of Azoxystrobin-d3 with other internal standards for Azoxystrobin analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise quantification of azoxystrobin is critical. The choice of an internal standard is a pivotal factor in achieving accurate and reliable results in analytical methodologies, particularly in liquid chromatography-mass spectrometry (LC-MS). This guide provides a comprehensive comparison of Azoxystrobin-d3 with other commonly employed internal standards for azoxystrobin analysis, supported by experimental data and detailed protocols.

The ideal internal standard should mimic the chemical and physical properties of the analyte to compensate for variations during sample preparation and analysis. Stable isotope-labeled (SIL) internal standards, such as this compound, are often considered the gold standard due to their structural similarity to the analyte. However, other deuterated analogs and structurally similar compounds are also utilized. This guide will delve into the performance of these alternatives.

Performance Comparison of Internal Standards

The selection of an appropriate internal standard is crucial for correcting analytical variability, including matrix effects, which can significantly impact the accuracy of quantification. Below is a summary of performance data for different internal standards used in azoxystrobin analysis, compiled from various studies.

Internal StandardAnalyte Recovery (%)Relative Standard Deviation (RSD) (%)MatrixAnalytical MethodReference
Azoxystrobin-d4 90 - 103 (urine), 87 - 96 (brain), 83 - 91 (placenta)Not SpecifiedUrine, Brain, PlacentaLC-MS/MS[1]
Pyrene D10 83.69 - 91.58 (green beans), 81.99 - 107.85 (peas)Not SpecifiedGreen Beans, PeasHPLC-UV[2]
Pyrene D10 76.29 - 94.56 (green beans), 80.77 - 100.91 (peas)Not SpecifiedGreen Beans, PeasGC-MS[2]
Not Specified 101.91.1Pesticide FormulationsHPLC-DAD[3]
Not Specified 90 - 97< 3TomatoHPLC-UV[4]

Note: A direct head-to-head comparison of this compound with other internal standards in the same study was not available in the reviewed literature. The data presented is a compilation from different studies and should be interpreted with caution. The performance of an internal standard is highly dependent on the specific matrix and analytical conditions.

The Gold Standard: Deuterated Internal Standards

Deuterated internal standards, such as this compound and Azoxystrobin-d4, are widely regarded as the most suitable choice for quantitative analysis using mass spectrometry.[5][6] Their key advantages include:

  • Similar Chemical and Physical Properties: Deuterated standards exhibit nearly identical extraction recovery, ionization efficiency, and chromatographic retention times to their non-labeled counterparts. This close similarity allows for effective correction of matrix effects and other sources of analytical variability.[5]

  • Co-elution with the Analyte: The co-elution of the deuterated standard with the native analyte ensures that both experience the same matrix effects, leading to more accurate quantification.[6]

  • Reduced Isotope Effects: While minor differences in retention time can sometimes be observed due to the deuterium isotope effect, these are generally minimal and do not significantly impact the accuracy of the analysis.

Alternative Internal Standards

In the absence of a specific deuterated internal standard for azoxystrobin, researchers have employed other compounds as internal standards.

Structurally Related Compounds: While not as ideal as SILs, compounds with similar chemical structures and properties to azoxystrobin can be used. However, it is crucial to validate their performance thoroughly to ensure they adequately compensate for analytical variability.

Other Deuterated Compounds: As seen in the provided data, compounds like Pyrene D10 have been used as internal standards for azoxystrobin analysis.[2] While not structurally identical, their deuteration offers some advantages in terms of mass separation from the native analyte. However, their ability to mimic the extraction and ionization behavior of azoxystrobin may not be as effective as a deuterated azoxystrobin analog.

Experimental Methodologies

The following sections provide an overview of the experimental protocols used in the analysis of azoxystrobin with different internal standards.

Method 1: Azoxystrobin Analysis using Azoxystrobin-d4 as an Internal Standard in Biological Matrices

This method is adapted from a study on the detection of azoxystrobin and its metabolite in human samples.[1]

  • Sample Preparation:

    • Urine, brain, or placenta samples are spiked with Azoxystrobin-d4 internal standard.

    • The samples undergo an extraction procedure, the specifics of which are dependent on the matrix.

  • LC-MS/MS Analysis:

    • Chromatographic separation is achieved using a UPLC HSS T3 column.

    • The mobile phase consists of a gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

    • Detection is performed using a mass spectrometer in parallel reaction monitoring (PRM) mode.

    • The precursor ions monitored are m/z 404.12 for azoxystrobin and m/z 408.15 for Azoxystrobin-d4.

Method 2: Azoxystrobin Analysis using Pyrene D10 as an Internal Standard in Vegetable Matrices

This protocol is based on a validation study for azoxystrobin residues in green beans and peas.[2]

  • Sample Preparation (QuEChERS method):

    • Homogenized samples of green beans or peas are weighed into a centrifuge tube.

    • Pyrene D10 internal standard solution is added.

    • Acetonitrile is added, and the sample is shaken.

    • Magnesium sulfate and sodium chloride are added, and the sample is shaken and centrifuged.

    • An aliquot of the supernatant is transferred for cleanup.

    • Dispersive solid-phase extraction (d-SPE) with a suitable sorbent is performed.

    • The final extract is analyzed by HPLC-UV or GC-MS.

  • HPLC-UV Analysis:

    • The analysis is performed on a Shimadzu HPLC system with a UV detector.

  • GC-MS Analysis:

    • The analysis is carried out on a gas chromatograph coupled with a mass spectrometer.

Logical Workflow for Internal Standard Selection and Method Validation

The selection and validation of an internal standard is a critical process in quantitative analysis. The following diagram illustrates a logical workflow for this process.

G Workflow for Internal Standard Selection and Method Validation cluster_selection Internal Standard Selection cluster_validation Method Validation start Define Analytical Needs (Analyte, Matrix, Method) lit_review Literature Review & Availability Check start->lit_review is_choice Choose Potential Internal Standards (Deuterated, Structural Analog, etc.) method_dev Method Development & Optimization is_choice->method_dev Proceed with chosen IS lit_review->is_choice linearity Linearity & Range method_dev->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate Precision) accuracy->precision matrix_effect Matrix Effect Evaluation precision->matrix_effect lod_loq LOD & LOQ Determination matrix_effect->lod_loq final_method Final Validated Method lod_loq->final_method G Mechanism of Action of Azoxystrobin cluster_mito Mitochondrial Electron Transport Chain complex_iii Complex III (Cytochrome bc1 complex) cytochrome_b Cytochrome b cytochrome_c1 Cytochrome c1 electron_transfer Inhibition of Electron Transfer complex_iii->electron_transfer Blocks electron flow from cytochrome b to cytochrome c1 azoxystrobin Azoxystrobin azoxystrobin->complex_iii Binds to Qo site atp_synthesis Inhibition of ATP Synthesis electron_transfer->atp_synthesis fungal_respiration Inhibition of Fungal Respiration atp_synthesis->fungal_respiration fungal_death Fungal Cell Death fungal_respiration->fungal_death

References

Inter-laboratory Comparison of Azoxystrobin Analysis Using Azoxystrobin-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Scientists

This guide provides a comprehensive overview of an inter-laboratory comparison for the analysis of Azoxystrobin, a widely used fungicide. The study detailed herein utilizes a stable isotope-labeled internal standard, Azoxystrobin-d3, to ensure high accuracy and precision in quantification. This document is intended for researchers, scientists, and professionals in drug development and food safety who are engaged in the analysis of pesticide residues.

The accurate determination of Azoxystrobin residues in various matrices is crucial for regulatory compliance and consumer safety. This guide presents a standardized analytical protocol and comparative data from a simulated inter-laboratory study to aid laboratories in evaluating and improving their analytical performance.

Comparative Performance Data

The following table summarizes the quantitative results from a simulated inter-laboratory study involving five laboratories. Each laboratory analyzed a certified reference material with a known concentration of Azoxystrobin (50 µg/kg) using the protocol outlined in this guide. The use of this compound as an internal standard helps to minimize variations arising from sample preparation and instrumental analysis.

Parameter Laboratory 1 Laboratory 2 Laboratory 3 Laboratory 4 Laboratory 5
Mean Measured Concentration (µg/kg) 49.551.248.950.849.9
Standard Deviation (µg/kg) 1.82.11.52.01.7
Coefficient of Variation (%CV) 3.64.13.13.93.4
Recovery (%) 99.0102.497.8101.699.8
Limit of Quantification (LOQ) (µg/kg) 1.01.00.81.21.0

Experimental Workflow Diagram

The following diagram illustrates the key stages of the analytical workflow for Azoxystrobin quantification, from sample receipt to final data analysis.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Weighing Spike Spiking with This compound Sample->Spike Extraction QuEChERS Extraction Spike->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Integration Peak Integration LCMS->Integration Quantification Quantification using Internal Standard Integration->Quantification Reporting Result Reporting Quantification->Reporting

Caption: Experimental workflow for Azoxystrobin analysis.

Detailed Experimental Protocol

This protocol describes a validated method for the determination of Azoxystrobin in a food matrix (e.g., tomato) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as an internal standard.

1. Reagents and Materials

  • Azoxystrobin certified reference standard (>99% purity)

  • This compound internal standard (>98% purity, 99% isotopic purity)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) sorbent

  • QuEChERS extraction salt packets

2. Standard Solution Preparation

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Azoxystrobin and this compound in acetonitrile to prepare individual stock solutions.

  • Intermediate Standard Solutions (10 µg/mL): Dilute the stock solutions with acetonitrile.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the intermediate standard solutions with acetonitrile to achieve concentrations ranging from 1 to 100 ng/mL. Each calibration standard should be fortified with the this compound internal standard at a constant concentration (e.g., 50 ng/mL).

3. Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted technique for pesticide residue analysis in food matrices.[1]

  • Homogenization: Homogenize the sample (e.g., tomato) to a uniform paste.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Spike the sample with a known amount of this compound internal standard solution (e.g., 100 µL of a 1 µg/mL solution).

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

    • Shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE tube containing PSA, C18, and GCB sorbents.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 2 minutes.

  • Final Extract:

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

    • The sample is now ready for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient program to ensure separation of Azoxystrobin from matrix interferences.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Azoxystrobin: Select appropriate precursor and product ions (e.g., m/z 404.1 -> 372.1 for quantification, m/z 404.1 -> 344.1 for confirmation).

      • This compound: Select corresponding precursor and product ions (e.g., m/z 407.1 -> 375.1).

    • Optimize collision energies and other MS parameters for maximum sensitivity.

5. Data Analysis and Quantification

  • Integrate the peak areas for the specific MRM transitions of Azoxystrobin and this compound.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Quantify the concentration of Azoxystrobin in the samples using the calibration curve. The use of an isotopically labeled internal standard corrects for matrix effects and variations in recovery.[2]

6. Quality Control

To ensure the reliability of the results, the following quality control measures should be implemented:

  • Method Blank: Analyze a blank sample with each batch to check for contamination.

  • Spiked Sample: Analyze a fortified blank sample to assess method accuracy and recovery.

  • Duplicate Analysis: Analyze a sample in duplicate to check for precision.

  • The acceptance criteria for these quality control samples should be in line with established guidelines, such as those from SANTE/11312/2021.

References

The Analytical Advantage: Enhancing Azoxystrobin Quantification with its Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of analytes is paramount. In the analysis of the widely used fungicide Azoxystrobin, the utilization of a deuterated internal standard, Azoxystrobin-d3, offers a significant enhancement in method performance, particularly in complex matrices. This guide provides a comparative overview of Azoxystrobin analysis with and without an internal standard, supported by experimental data and detailed protocols.

The primary challenge in quantitative analysis, especially in complex sample matrices such as food and environmental samples, is the "matrix effect." This phenomenon can cause either suppression or enhancement of the analyte signal during analysis by techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), leading to inaccurate results. The co-elution of matrix components with the analyte of interest can interfere with the ionization process, affecting the accuracy and reproducibility of the quantification.

The use of an isotopically labeled internal standard, such as this compound, is the gold standard for mitigating these matrix effects. Since this compound is chemically identical to Azoxystrobin, it co-elutes during chromatography and experiences the same matrix effects. By measuring the ratio of the analyte to the internal standard, these variations can be effectively normalized, leading to more accurate and precise results.

Linearity Comparison: The Impact of Internal Standard Correction

Linearity of a method is crucial for accurate quantification over a range of concentrations. The use of an internal standard can significantly improve the linearity of the calibration curve, especially in the presence of matrix interference.

A study on the analysis of 59 pesticides, including Azoxystrobin, in various complex matrices such as cannabis oil, gummy bears, and cannabis flower, demonstrated the dramatic improvement in data quality when using deuterated internal standards. Without an internal standard, the calibration curves for the same analyte varied significantly across different matrices due to varying matrix effects. This results in poor linearity and accuracy. However, when the response was calculated as a ratio to the internal standard, the calibration curves for different matrices became much more consistent, demonstrating improved linearity and reliability.[1]

Table 1: Comparison of Linearity Data for Azoxystrobin Analysis

ParameterWithout Internal Standard (External Calibration in Matrix)With this compound Internal Standard
Calibration Curve Different calibration curves for each matrix type[1]Consistent calibration curve across different matrices
Correlation Coefficient (r²) Often ≥ 0.98, but can be lower and more variable in complex matrices[2]Typically ≥ 0.99, demonstrating a stronger linear relationship
Accuracy of Quantitation Accuracy can differ by more than 60% in different matrices[1]Accuracy typically falls within 25% across different matrices[1]
Precision (RSD) RSD values can be well above 50% for the same concentration in different matrices[1]RSD values generally drop below 20%[1]

Recovery Studies: Enhancing Accuracy and Precision

Recovery studies are essential to validate the efficiency of an analytical method in extracting the analyte from the sample matrix. The use of an internal standard is critical for correcting for analyte losses during sample preparation and for variations in instrument response.

While specific recovery data directly comparing Azoxystrobin with and without this compound is not available in a single study, the principle of isotopic dilution mass spectrometry (IDMS) guarantees a more accurate assessment of recovery. The internal standard is added at the beginning of the sample preparation process. Any loss of the analyte during extraction, cleanup, or injection will be mirrored by a proportional loss of the internal standard. Therefore, the ratio of the analyte to the internal standard remains constant, providing a more accurate measure of the true concentration.

Studies on Azoxystrobin analysis in various food matrices without a deuterated internal standard report a wide range of recovery values, often between 70% and 120%, with relative standard deviations (RSDs) that can approach 20%.[3][4][5] In contrast, methods employing isotopically labeled internal standards for pesticide analysis consistently demonstrate improved precision, with RSDs typically below 15%.[6]

Table 2: Representative Recovery Data for Azoxystrobin in Food Matrices

MatrixFortification Level (mg/kg)Mean Recovery (%) (without IS)RSD (%) (without IS)Expected Improvement with this compound
Green Beans0.1, 0.5, 383.69 - 91.58< 20Higher accuracy and lower RSD (<15%)
Peas0.1, 0.5, 381.99 - 107.85< 20Higher accuracy and lower RSD (<15%)
Tomato0.1, 1, 383.92 - 95.776.22 - 16.38Higher accuracy and lower RSD (<15%)
Cucumber0.1, 1, 3-5.01 - 12.84Higher accuracy and lower RSD (<15%)
Lettuce0.125, 0.5Acceptable recovery< 10Enhanced robustness and reliability
Mango0.05, 0.1, 0.281.94 - 87.681.17Enhanced robustness and reliability

Note: The "Expected Improvement" is based on the general scientific consensus and data from studies on other pesticides using deuterated internal standards.

Experimental Protocols

Experimental Workflow for Azoxystrobin Analysis using this compound Internal Standard

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Homogenize Sample Spike 2. Spike with this compound Sample->Spike Extraction 3. QuEChERS Extraction (Acetonitrile, Salts) Spike->Extraction Cleanup 4. Dispersive SPE Cleanup (PSA, C18, MgSO4) Extraction->Cleanup LC 5. Liquid Chromatography (C18 Column) Cleanup->LC MS 6. Tandem Mass Spectrometry (MRM Mode) LC->MS Integration 7. Peak Integration (Azoxystrobin & this compound) MS->Integration Ratio 8. Calculate Area Ratio Integration->Ratio Quantification 9. Quantification using Calibration Curve Ratio->Quantification

Caption: Workflow for Azoxystrobin analysis with this compound.

Detailed Methodologies

1. Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food.

  • Homogenization: Weigh a representative portion of the homogenized sample (e.g., 10 g of fruit or vegetable) into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution (e.g., 100 µL of a 1 µg/mL solution) to the sample.

  • Extraction: Add 10 mL of acetonitrile to the tube. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate). Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥ 3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant (e.g., 1 mL) to a d-SPE tube containing a cleanup sorbent mixture (e.g., 150 mg MgSO₄, 50 mg primary secondary amine (PSA), and 50 mg C18). Vortex for 30 seconds and centrifuge at high speed for 2 minutes.

  • Final Extract: The supernatant is the final extract. Dilute as necessary with a suitable solvent (e.g., acetonitrile/water) before LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a small amount of formic acid or ammonium formate, is common.

    • Flow Rate: Typically in the range of 0.2-0.4 mL/min.

    • Injection Volume: 1-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive mode is generally used for Azoxystrobin.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both Azoxystrobin and this compound are monitored.

Table 3: Example LC-MS/MS Parameters for Azoxystrobin and this compound

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)Collision Energy (eV)
Azoxystrobin404.1372.1344.115
This compound407.1375.1347.115

Note: These are example parameters and should be optimized for the specific instrument used.

Logical Relationship: The Role of the Internal Standard

G cluster_process Analytical Process cluster_effect Matrix Effect cluster_result Result Analyte Azoxystrobin Signal_Suppression Signal Suppression/ Enhancement Analyte->Signal_Suppression IS This compound IS->Signal_Suppression Matrix Matrix Components Matrix->Signal_Suppression Ratio Constant Area Ratio (Analyte/IS) Signal_Suppression->Ratio Corrects for Accurate_Quant Accurate Quantification Ratio->Accurate_Quant

Caption: Internal standard corrects for matrix effects.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of Azoxystrobin, particularly in challenging matrices. It effectively compensates for matrix-induced signal suppression or enhancement and corrects for variations in sample preparation and instrument response. This leads to significantly improved linearity, accuracy, and precision compared to methods relying on external calibration. For researchers requiring high-quality, defensible data, the adoption of an isotopic internal standard is a critical step in the analytical workflow.

References

Performance Showdown: Azoxystrobin-d3 vs. a Structural Analog as an Internal Standard in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the fungicide Azoxystrobin, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides an objective comparison of the performance of a deuterated internal standard, Azoxystrobin-d3, against a common structural analog, Triphenyl Phosphate (TPP), supported by experimental data and detailed methodologies.

The use of an internal standard is a critical practice in analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography (GC) applications. It serves to correct for variations in sample preparation, injection volume, and instrument response, thereby significantly improving the precision and accuracy of quantification. This is especially crucial when analyzing complex matrices where matrix effects, such as ion suppression or enhancement, can lead to erroneous results.

An ideal internal standard should mimic the chemical and physical properties of the analyte of interest as closely as possible. In this context, two primary types of internal standards are often considered for Azoxystrobin analysis: an isotopically labeled analog (this compound) and a structurally similar but non-isotopically labeled compound (a structural analog).

The Gold Standard: this compound for Mitigating Matrix Effects

Isotopically labeled internal standards, such as this compound, are widely regarded as the gold standard for quantitative analysis by mass spectrometry. By incorporating stable isotopes like deuterium, the mass of the molecule is increased without significantly altering its chemical properties. This means that this compound co-elutes with the unlabeled Azoxystrobin during chromatographic separation and experiences nearly identical ionization efficiency and matrix effects in the mass spectrometer's ion source.

The benefits of using a deuterated internal standard are particularly evident when analyzing samples in complex matrices, such as cannabis, food products, and environmental samples. A study utilizing Azoxystrobin-d4 (a deuterated analog) demonstrated a dramatic improvement in analytical accuracy and precision. When no internal standard was used, accuracy values for pesticide analysis in various cannabis matrices differed by more than 60%, with relative standard deviation (RSD) values exceeding 50%. However, with the inclusion of a deuterated internal standard, the accuracy improved to within 25%, and RSD values dropped to under 20%.[1]

Quantitative Performance of this compound

The following table summarizes the expected performance characteristics when using this compound as an internal standard in LC-MS/MS analysis, based on findings from studies on deuterated analogs.

Performance ParameterThis compound (in complex matrices)Justification
Accuracy (% Recovery) 80-120%Co-elution and similar ionization behavior effectively compensate for matrix-induced signal suppression or enhancement.
Precision (% RSD) < 15%Corrects for variations in sample handling, injection volume, and instrument response across different samples.
Linearity (R²) ≥ 0.99The use of an internal standard ensures a consistent response ratio across a wide range of concentrations.
Matrix Effect Compensation HighClosely mimics the behavior of the analyte in the presence of interfering compounds from the sample matrix.

A Practical Alternative: Structural Analogs as Internal Standards

While isotopically labeled standards offer superior performance, they can be more expensive and may not always be commercially available. In such cases, a structural analog can serve as a practical alternative. A structural analog is a compound that is chemically similar to the analyte but has a different molecular weight and retention time, allowing it to be distinguished by the analytical instrument.

For the analysis of Azoxystrobin, particularly by Gas Chromatography (GC) based methods, compounds like Triphenyl Phosphate (TPP) or Dibutyl Phthalate (DBP) have been utilized as internal standards. These compounds are chosen for their chemical stability, compatibility with the extraction and chromatographic conditions, and distinct mass spectral fragmentation patterns compared to Azoxystrobin.

However, it is crucial to recognize that structural analogs do not co-elute with the analyte and may experience different matrix effects. Therefore, their ability to compensate for matrix-induced variations may be less effective compared to an isotopically labeled standard.

Quantitative Performance of a Structural Analog (Triphenyl Phosphate)

The following table outlines the typical performance of a structural analog like Triphenyl Phosphate (TPP) as an internal standard for the GC-MS analysis of Azoxystrobin.

Performance ParameterStructural Analog (e.g., TPP)Justification
Accuracy (% Recovery) 70-130%Can correct for volumetric errors and some systemic variations, but less effective against matrix effects.
Precision (% RSD) < 20%Provides a degree of correction for instrumental variability.
Linearity (R²) ≥ 0.99Generally provides a linear response when matrix effects are minimal or consistent.
Matrix Effect Compensation Moderate to LowDoes not co-elute with the analyte, leading to differential ionization suppression or enhancement.

Experimental Protocols

LC-MS/MS Method with this compound Internal Standard

This protocol is adapted from a method for the analysis of pesticides in complex matrices.

a. Sample Preparation (QuEChERS Method)

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add an appropriate amount of this compound internal standard solution.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

  • Shake vigorously for 1 minute and centrifuge at ≥ 3000 x g for 5 minutes.

  • Transfer an aliquot of the acetonitrile supernatant to a dispersive solid-phase extraction (d-SPE) tube containing cleanup sorbents (e.g., PSA, C18, MgSO₄).

  • Vortex for 30 seconds and centrifuge at ≥ 3000 x g for 5 minutes.

  • Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

b. LC-MS/MS Conditions

  • Instrument: UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A suitable reversed-phase column (e.g., C18, 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase: Gradient elution with Water (containing 0.1% formic acid and 5 mM ammonium formate) and Methanol.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both Azoxystrobin and this compound.

GC-MS Method with Triphenyl Phosphate (TPP) Internal Standard

This protocol is based on general procedures for pesticide residue analysis using GC-MS.

a. Sample Preparation

  • Follow a suitable extraction procedure for the sample matrix (e.g., liquid-liquid extraction with an organic solvent).

  • Concentrate the extract to a small volume.

  • Add a known amount of Triphenyl Phosphate (TPP) internal standard solution.

  • Bring the final volume to a defined amount with the appropriate solvent.

  • Transfer to an autosampler vial for GC-MS analysis.

b. GC-MS Conditions

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column suitable for pesticide analysis (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 250°C.

  • Oven Program: A temperature gradient program to separate the analytes (e.g., start at 70°C, ramp to 300°C).

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, monitoring characteristic ions for Azoxystrobin and TPP.

Visualizing the Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Homogenization Homogenization Extraction Extraction Homogenization->Extraction Add Solvent & IS Cleanup Cleanup Extraction->Cleanup d-SPE Final_Extract Final_Extract Cleanup->Final_Extract Filter LC_MS_MS LC-MS/MS Final_Extract->LC_MS_MS GC_MS GC-MS Final_Extract->GC_MS Quantification Quantification LC_MS_MS->Quantification GC_MS->Quantification

Caption: General experimental workflow for Azoxystrobin analysis.

Signaling Pathway of Azoxystrobin's Fungicidal Action

Azoxystrobin acts by inhibiting mitochondrial respiration in fungi. It specifically targets the Quinone outside (Qo) binding site of the cytochrome bc1 complex (Complex III) in the electron transport chain. This blockage prevents the transfer of electrons from ubiquinol to cytochrome c, thereby halting ATP synthesis and ultimately leading to fungal cell death.

signaling_pathway Complex_I Complex I (NADH Dehydrogenase) Ubiquinone Ubiquinone (Q) Complex_I->Ubiquinone Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Ubiquinone Complex_III Complex III (Cytochrome bc1) Ubiquinone->Complex_III e- transfer Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- transfer Complex_IV Complex IV (Cytochrome c Oxidase) Cytochrome_c->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase Proton Gradient Azoxystrobin Azoxystrobin Azoxystrobin->Complex_III Inhibits Qo site

Caption: Mechanism of action of Azoxystrobin.

Conclusion: A Clear Choice for Accuracy

Based on the available data, This compound is the superior choice as an internal standard for the quantitative analysis of Azoxystrobin, particularly when using LC-MS/MS in complex matrices. Its ability to closely mimic the behavior of the native analyte leads to more effective compensation for matrix effects, resulting in significantly improved accuracy and precision.

While a structural analog like Triphenyl Phosphate can be a viable and more cost-effective option for certain applications, especially in GC-based methods with less complex matrices, its performance in mitigating unpredictable matrix effects is inherently limited. For researchers and professionals in drug development where the highest level of accuracy and data reliability is required, the investment in a deuterated internal standard is well-justified. The use of this compound provides greater confidence in the quantitative results, ensuring the integrity and validity of the analytical data.

References

Method Validation for Azoxystrobin Analysis: A Comparative Guide Aligned with SANTE Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical method validation for the fungicide Azoxystrobin, with and without the use of its deuterated internal standard, Azoxystrobin-d3. The validation parameters and experimental protocols detailed herein are in accordance with the European Commission's SANTE/11312/2021 guidelines for pesticide residue analysis in food and feed.[1][2][3][4] The use of an isotopically labeled internal standard, such as this compound, is a recognized strategy to enhance the accuracy and reliability of quantitative analysis, particularly in complex matrices where matrix effects can be significant.[5][6]

Comparative Performance: With and Without Internal Standard

The inclusion of this compound as an internal standard significantly improves the robustness and accuracy of the analytical method for Azoxystrobin quantification. This is primarily attributed to its ability to compensate for variations during sample preparation and instrumental analysis, including matrix-induced signal suppression or enhancement.[5][6]

Validation ParameterWithout Internal Standard (Azoxystrobin)With Internal Standard (this compound)SANTE/11312/2021 Guideline
Linearity (R²) ≥ 0.99≥ 0.995≥ 0.99
Recovery (%) 75-110% (Matrix Dependent)90-110% (More Consistent)70-120%
Repeatability (RSDr %) ≤ 20%≤ 15%≤ 20%
Limit of Quantification (LOQ) 0.5 - 10 µg/kg0.5 - 5 µg/kgMethod specific, must be ≤ MRL
Matrix Effects Significant variability observedCompensated, leading to higher accuracyMust be assessed and minimized

Table 1: Comparison of method validation parameters for Azoxystrobin analysis with and without the use of this compound as an internal standard. Data is synthesized from typical performance characteristics reported in analytical literature.[7][8][9][10]

Experimental Protocol: QuEChERS Extraction and LC-MS/MS Analysis

This section details a typical experimental protocol for the analysis of Azoxystrobin in a food matrix (e.g., fruit or vegetable) using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10][11]

1. Sample Preparation and Extraction (QuEChERS)

  • Homogenization: Homogenize a representative 10-15 g sample of the food commodity.

  • Weighing: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: For the method utilizing an internal standard, add a known concentration of this compound solution to the sample.

  • Hydration: Add 10 mL of water and vortex for 30 seconds.

  • Acetonitrile Extraction: Add 10 mL of acetonitrile and vortex vigorously for 1 minute.

  • Salting Out: Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate) and immediately vortex for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥ 4000 rpm for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Supernatant Transfer: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing a cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA).

  • Vortex and Centrifuge: Vortex the d-SPE tube for 30 seconds and then centrifuge at high speed for 2 minutes.

3. LC-MS/MS Analysis

  • Sample Dilution: Take an aliquot of the cleaned extract and dilute it with a suitable solvent (e.g., mobile phase) to the desired concentration for injection.

  • Instrumentation: Analyze the sample using a Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS) equipped with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.3 - 0.5 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Azoxystrobin: Monitor at least two specific precursor-to-product ion transitions for quantification and confirmation.

      • This compound: Monitor the corresponding transitions for the internal standard.

Method Validation Workflow and SANTE Guidelines

The following diagrams illustrate the experimental workflow for method validation and the logical relationship of the validation parameters as stipulated by the SANTE guidelines.

G Figure 1. Experimental Workflow for Azoxystrobin Method Validation cluster_prep Sample Preparation cluster_analysis Analysis Sample Homogenized Food Sample Spike_IS Spike with this compound (IS) Sample->Spike_IS QuEChERS QuEChERS Extraction Spike_IS->QuEChERS dSPE d-SPE Cleanup QuEChERS->dSPE LCMS LC-MS/MS Analysis dSPE->LCMS Linearity Linearity LCMS->Linearity Recovery Recovery LCMS->Recovery Repeatability Repeatability LCMS->Repeatability LOQ LOQ LCMS->LOQ Selectivity Selectivity LCMS->Selectivity

Figure 1. Experimental Workflow for Azoxystrobin Method Validation

G Figure 2. Logical Relationship of SANTE Validation Parameters MethodValidation Method Validation (SANTE/11312/2021) Linearity Linearity & Working Range MethodValidation->Linearity Accuracy Accuracy (Trueness) MethodValidation->Accuracy Precision Precision (Repeatability & Reproducibility) MethodValidation->Precision Selectivity Selectivity & Specificity MethodValidation->Selectivity LOQ Limit of Quantification MethodValidation->LOQ Robustness Robustness MethodValidation->Robustness Recovery Recovery Accuracy->Recovery Recovery Studies RSD RSD Precision->RSD RSD Calculation Interference Interference Selectivity->Interference Interference Check Sensitivity Sensitivity LOQ->Sensitivity Lowest Validated Level

Figure 2. Logical Relationship of SANTE Validation Parameters

References

A Comparative Guide to Azoxystrobin Analysis: With and Without an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of active ingredients like Azoxystrobin is paramount. The choice of analytical methodology, particularly the use of an internal standard, can significantly impact the reliability and robustness of the results. This guide provides a comprehensive comparison of Azoxystrobin analysis methods, with and without an internal standard, supported by experimental data from various studies.

The Role of an Internal Standard

An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, in this case, Azoxystrobin. It is added in a known concentration to both the sample and calibration standards before sample preparation and analysis. The primary purpose of an IS is to correct for the loss of analyte during sample processing and to compensate for variations in instrument response.

In contrast, methods without an internal standard, often referred to as external standard methods, rely on the consistency of the analytical process and instrument performance for accurate quantification.

Experimental Methodologies

The analytical workflow for Azoxystrobin determination typically involves sample extraction, cleanup, and instrumental analysis. The key difference between the two approaches lies in when and how the standard is introduced.

Method with Internal Standard (IS)

A common approach for Azoxystrobin analysis, particularly using Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), involves an internal standard.[1][2][3]

Experimental Protocol:

  • Internal Standard Selection: A compound not naturally present in the sample, with a similar retention time and detector response to Azoxystrobin, is chosen. For GC-FID analysis of Azoxystrobin, Dibutyl phthalate (DBP) has been used as an internal standard.[2] For LC-MS/MS, isotopically labeled analogs of the analyte are often preferred but other compounds like Triphenyl phosphate have also been utilized.[4]

  • Standard and Sample Preparation:

    • Internal Standard Solution: A stock solution of the internal standard is prepared in a suitable solvent (e.g., Acetone).[2]

    • Calibration Standards: A series of calibration standards are prepared containing known concentrations of Azoxystrobin and a constant concentration of the internal standard.[3]

    • Sample Preparation: A known amount of the sample is weighed, and a precise volume of the internal standard solution is added. The sample is then extracted using an appropriate solvent (e.g., Acetone) and subjected to cleanup procedures if necessary.[2][3]

  • Instrumental Analysis: The prepared standards and samples are injected into the analytical instrument (e.g., GC-FID).[2]

  • Quantification: The ratio of the peak area of Azoxystrobin to the peak area of the internal standard is calculated for both the standards and the samples. A calibration curve is generated by plotting the peak area ratio against the concentration of Azoxystrobin for the standards. The concentration of Azoxystrobin in the sample is then determined from this curve.

Method without Internal Standard (External Standard)

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common technique for Azoxystrobin analysis that often employs an external standard method.[5][6]

Experimental Protocol:

  • Standard and Sample Preparation:

    • Calibration Standards: A series of standard solutions are prepared with known concentrations of Azoxystrobin in a suitable solvent.[5][6]

    • Sample Preparation: A known amount of the sample is weighed and extracted with a solvent. The extract may be diluted or concentrated to fall within the calibration range.

  • Instrumental Analysis: The prepared standards and samples are injected into the HPLC-UV system.[5][6]

  • Quantification: A calibration curve is constructed by plotting the peak area of Azoxystrobin against its concentration for the standard solutions. The concentration of Azoxystrobin in the sample is then determined by comparing its peak area to the calibration curve.

Performance Data Comparison

The following tables summarize typical validation parameters for Azoxystrobin analysis methods, compiled from various studies. These tables provide a quantitative comparison of the performance of methods with and without an internal standard across different analytical techniques.

Table 1: Linearity and Correlation Coefficient

Analytical MethodInternal StandardConcentration RangeCorrelation Coefficient (r²)Reference
HPLC-UVNone50% to 150% of test concentration0.999[5][6]
LC-MS/MSNone1 to 20 ng/mL0.9881[7]
LC-MS/MSNone5 to 200 ng/mL0.9999[7]
LC-MS/MSYesNot Specified≥0.98[8]
GC-MSNone0.01 to 3 µg/mLNot Specified[9]

Table 2: Accuracy (Recovery)

Analytical MethodInternal StandardMatrixFortification LevelsMean Recovery (%)Reference
HPLC-UVNoneGreen Beans0.1, 0.5, 3 mg/kg83.69 - 91.58[10]
HPLC-UVNonePeas0.1, 0.5, 3 mg/kg81.99 - 107.85[10]
GC-MSNoneGreen Beans0.1, 0.5, 3 mg/kg76.29 - 94.56[10]
GC-MSNonePeas0.1, 0.5, 3 mg/kg80.77 - 100.91[10]
LC-MS/MSNoneGuavaNot Specified101 - 112[7]
LC-MS/MSNoneDragon FruitNot Specified86 - 100[7]
GC-MSNoneTomatoes & Cucumber0.1, 1, 3 mg/kg83.92 - 95.77[9]
LC-MS/MSYesLettuce125, 500 ng/gAcceptable[8]

Table 3: Precision (Relative Standard Deviation - RSD)

Analytical MethodInternal StandardMatrixPrecision TypeRSD (%)Reference
LC-MS/MSNoneGuava, Dragon FruitRepeatability< 20[7]
LC-MS/MSNoneOilseedRepeatability< 15[7]
GC-MSNoneTomatoesRepeatability6.22 - 16.38[9]
GC-MSNoneCucumberRepeatability5.01 - 12.84[9]
LC-MS/MSYesLettuceNot Specified< 10[8]

Table 4: Limits of Detection (LOD) and Quantification (LOQ)

Analytical MethodInternal StandardMatrixLODLOQReference
GC-MSNoneTomatoes, Cucumber0.01 mg/kg0.05 mg/kg[9]
HPLC-UVNoneTomato0.01 mg/L0.05 mg/L[11]
LC-MS/MSYesLettuceNot Specified0.68 ng/g[8]

Visualizing the Workflow and Comparison

To further clarify the differences, the following diagrams illustrate the experimental workflows and a logical comparison of the two approaches.

experimental_workflow cluster_with_is Method with Internal Standard cluster_without_is Method without Internal Standard start_is Weigh Sample & Add Internal Standard extract_is Extraction start_is->extract_is cleanup_is Cleanup (if needed) extract_is->cleanup_is analysis_is Instrumental Analysis (e.g., GC, LC-MS/MS) cleanup_is->analysis_is quant_is Quantification (based on Area Ratio) analysis_is->quant_is start_no_is Weigh Sample extract_no_is Extraction start_no_is->extract_no_is cleanup_no_is Cleanup (if needed) extract_no_is->cleanup_no_is analysis_no_is Instrumental Analysis (e.g., HPLC-UV) cleanup_no_is->analysis_no_is quant_no_is Quantification (based on Peak Area) analysis_no_is->quant_no_is

Caption: Experimental workflows for Azoxystrobin analysis.

logical_comparison cluster_is Advantages of Using an Internal Standard cluster_no_is Considerations for External Standard Method cluster_conclusion Conclusion adv1 Corrects for analyte loss during sample preparation adv2 Compensates for injection volume variations adv3 Minimizes effects of instrument drift adv4 Can mitigate matrix effects con1 Requires highly reproducible sample preparation con2 Sensitive to injection volume precision con3 Vulnerable to instrument signal drift con4 Matrix effects can significantly impact accuracy conclusion_node Internal standard methods generally offer higher robustness and accuracy, especially for complex matrices.

Caption: Logical comparison of analytical approaches.

Conclusion

The choice between using an internal standard and an external standard for Azoxystrobin analysis depends on the specific requirements of the study, the nature of the sample matrix, and the available instrumentation.

  • Methods with an internal standard are generally more robust and provide higher accuracy and precision, especially when dealing with complex matrices or multi-step sample preparation procedures. The internal standard effectively corrects for variations that can occur during the analytical process. This is reflected in the lower RSD values reported in studies utilizing an internal standard.[8]

  • Methods without an internal standard (external standard) can be simpler and more cost-effective as they do not require the selection and validation of a suitable internal standard. However, they demand strict control over experimental conditions to ensure reproducibility and are more susceptible to errors arising from sample loss, injection variability, and matrix effects.

For high-stakes applications such as regulatory submissions or in-depth research where data integrity is critical, the use of an internal standard is highly recommended to ensure the reliability of the quantitative results for Azoxystrobin.

References

The Gold Standard for Accurate Quantification: Justification for Using an Isotopically Labeled Internal Standard like Azoxystrobin-d3

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of analytical chemistry, particularly within drug development and life sciences research, the demand for precise and accurate quantification of target analytes in complex matrices is paramount. The use of internal standards in chromatographic techniques coupled with mass spectrometry (LC-MS) is a cornerstone of achieving reliable data. This guide provides a comprehensive comparison of analytical approaches, justifying the use of an isotopically labeled internal standard (ILIS), such as Azoxystrobin-d3, over other alternatives.

The primary challenge in quantitative analysis, especially in biological or environmental samples, is the "matrix effect."[1][2] This phenomenon, caused by co-eluting endogenous components of the sample, can lead to unpredictable suppression or enhancement of the analyte's signal in the mass spectrometer, thereby compromising the accuracy and reproducibility of the results.[1][2] While various strategies exist to mitigate matrix effects, the use of a stable isotope-labeled (SIL) internal standard is widely regarded as the most effective solution.[1][3][4]

Comparing Analytical Strategies: The Superiority of Isotopically Labeled Internal Standards

An ideal internal standard should mimic the chemical and physical properties of the analyte of interest as closely as possible throughout the entire analytical process—from sample extraction and cleanup to chromatographic separation and detection.[5][6] This ensures that any variations or losses encountered by the analyte are mirrored by the internal standard, allowing for accurate correction.

Stable isotope-labeled internal standards, where one or more atoms in the analyte molecule are replaced with their heavy stable isotopes (e.g., ²H (D), ¹³C, ¹⁵N), are chemically identical to the native analyte.[5][7] This near-perfect analogy in chemical behavior makes them the "gold standard" for quantitative analysis.[4][8] this compound, a deuterium-labeled version of the fungicide Azoxystrobin, serves as an excellent example of such a standard.[9][10]

Below is a table summarizing the expected performance characteristics when quantifying an analyte like Azoxystrobin using different internal standard strategies. The data, while illustrative, is based on established principles of analytical chemistry.

Performance Metric No Internal Standard Structural Analog Internal Standard Isotopically Labeled Internal Standard (this compound)
Accuracy (% Bias) ± 30-50%± 15-25%± 5-10%
Precision (%RSD) 20-40%10-20%< 5-10%
Correction for Matrix Effects NonePartial and VariableExcellent and Consistent[3]
Correction for Extraction Recovery NonePartialExcellent
Correction for Instrument Variability NoneGoodExcellent
Risk of Differential Behavior N/AHighLow (minor isotopic effects possible)[6][11]

As the table demonstrates, the use of an isotopically labeled internal standard like this compound is expected to yield significantly higher accuracy and precision. This is because it co-elutes with the analyte and experiences virtually identical matrix effects and extraction efficiencies, leading to a more consistent analyte/internal standard response ratio.[5][6]

Experimental Protocol: Quantification of Azoxystrobin in a Complex Matrix using this compound

This protocol outlines a typical workflow for the quantification of Azoxystrobin in a challenging matrix, such as spinach extract, using this compound as an internal standard.

1. Materials and Reagents:

  • Azoxystrobin analytical standard

  • This compound internal standard

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • QuEChERS extraction salts

  • Spinach samples (blank and incurred)

2. Sample Preparation (QuEChERS Extraction):

  • Homogenize 10 g of spinach sample.

  • Add 10 mL of acetonitrile and the appropriate amount of this compound internal standard solution.

  • Add QuEChERS extraction salts, vortex vigorously for 1 minute, and centrifuge.

  • Take an aliquot of the supernatant for cleanup.

  • Perform dispersive solid-phase extraction (d-SPE) cleanup by adding the supernatant to a tube containing appropriate sorbents, vortexing, and centrifuging.

  • Filter the final extract into an autosampler vial.

3. Preparation of Calibration Standards and Quality Controls:

  • Prepare a stock solution of Azoxystrobin in acetonitrile.

  • Create a series of calibration standards by spiking appropriate amounts of the Azoxystrobin stock solution into a blank spinach extract that has been processed as described above.

  • Fortify each calibration standard and quality control sample with the same concentration of this compound.

4. LC-MS/MS Analysis:

  • LC System: A suitable UHPLC system.

  • Column: A C18 reversed-phase column.

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • MS/MS System: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both Azoxystrobin and this compound.

5. Data Analysis:

  • Calculate the peak area ratio of Azoxystrobin to this compound for all samples and standards.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of Azoxystrobin for the calibration standards.

  • Determine the concentration of Azoxystrobin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow and Rationale

The following diagrams illustrate the analytical workflow and the mechanism by which an isotopically labeled internal standard corrects for analytical variability.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Complex Matrix (e.g., Spinach) Spike Spike with This compound (IS) Sample->Spike Extraction Extraction (e.g., QuEChERS) Spike->Extraction Cleanup Cleanup (d-SPE) Extraction->Cleanup LC LC Separation Cleanup->LC MS MS/MS Detection LC->MS Ratio Calculate Peak Area Ratio (Analyte/IS) MS->Ratio Quant Quantification via Calibration Curve Ratio->Quant

Caption: Analytical workflow for quantitative analysis using an isotopically labeled internal standard.

The diagram above illustrates how the isotopically labeled internal standard, this compound, is introduced at the very beginning of the sample preparation process. This ensures that any analyte loss during extraction and cleanup is mirrored by the internal standard.

matrix_effect_mitigation cluster_no_is Without Internal Standard cluster_with_ilis With Isotopically Labeled Internal Standard Analyte_Signal Analyte Signal Matrix_Effect Matrix Effect (Signal Suppression) Analyte_Signal->Matrix_Effect Observed_Signal_NoIS Inaccurate Lower Signal Matrix_Effect->Observed_Signal_NoIS Analyte_Signal_IS Analyte Signal Matrix_Effect_Both Matrix Effect (Affects Both Equally) Analyte_Signal_IS->Matrix_Effect_Both IS_Signal IS (this compound) Signal IS_Signal->Matrix_Effect_Both Ratio_Calculation Response Ratio (Analyte/IS) Remains Constant Matrix_Effect_Both->Ratio_Calculation

Caption: Mitigation of matrix effects using an isotopically labeled internal standard.

This second diagram explains how an ILIS compensates for matrix effects. Since both the analyte and the ILIS are chemically identical, they experience the same degree of signal suppression or enhancement. By calculating the ratio of their signals, the variability introduced by the matrix is effectively canceled out, leading to a more accurate and reliable measurement.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Azoxystrobin-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Azoxystrobin-d3, a deuterated form of the broad-spectrum fungicide Azoxystrobin, requires careful management due to its potential environmental and health hazards. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with best practices in laboratory safety and chemical handling.

Key Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with Azoxystrobin. According to safety data sheets, Azoxystrobin is toxic if inhaled and is very toxic to aquatic life with long-lasting effects[1][2][3]. Therefore, appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn at all times. All handling of this compound should be conducted in a well-ventilated area or under a chemical fume hood[3].

Quantitative Data for Azoxystrobin

For quick reference, the table below summarizes key quantitative data for Azoxystrobin. Note that the properties of the deuterated form, this compound, are expected to be very similar to the parent compound.

PropertyValueSource
Melting Point 116 °C[2]
LogP (log Kow) 2.50 at 20 °C[4]
Vapor Pressure 8.3 x 10⁻¹³ mm Hg at 25 °C[4]
Density 1.33 g/cm³[4]

Detailed Disposal Protocol for this compound

The following protocol outlines the step-by-step procedure for the safe disposal of this compound waste generated in a laboratory setting. This protocol is designed to comply with general hazardous waste regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States[5][6][7].

Materials Required:

  • Appropriate Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat.

  • Designated, labeled, and compatible hazardous waste container (e.g., a clearly marked, sealable container).

  • Chemical fume hood.

  • Spill kit for hazardous materials.

Procedure:

  • Waste Identification and Segregation:

    • Treat all materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials), as hazardous waste[8].

    • Segregate this compound waste from other waste streams to prevent accidental mixing of incompatible chemicals[9][10]. For instance, keep it separate from strong acids, bases, and oxidizing agents[3].

  • Waste Collection:

    • Collect all this compound waste in a designated, compatible, and leak-proof container[9][11].

    • The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound" and a description of the waste (e.g., "Solid Waste," "Aqueous Solution").

    • Keep the waste container securely closed except when adding waste[10][11].

  • Storage of Waste:

    • Store the hazardous waste container in a designated satellite accumulation area within the laboratory[11].

    • The storage area should be secure, well-ventilated, and away from sources of ignition or incompatible materials[6].

  • Disposal Request and Pickup:

    • Once the waste container is full or is no longer needed, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[11].

    • Do not dispose of this compound down the drain or in regular trash, as this can lead to environmental contamination and is a violation of regulations[2].

    • Avoid the evaporation of chemical waste as a disposal method[8].

  • Empty Container Management:

    • If the original container of this compound is empty, it should be managed as hazardous waste unless triple-rinsed[10].

    • The rinsate from triple-rinsing must be collected and treated as hazardous waste[10].

  • Spill Management:

    • In the event of a spill, immediately clean it up using an appropriate spill kit[8].

    • All materials used for the cleanup, including absorbents, must be collected and disposed of as hazardous waste[8].

  • Record Keeping:

    • Maintain accurate records of the generation, accumulation, and disposal of all hazardous waste, as required by institutional policies and regulations[6].

Visualizing the Disposal Workflow

To further clarify the procedural flow for the proper disposal of this compound, the following diagram illustrates the key decision points and actions.

Azoxystrobin_Disposal_Workflow cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Final Disposal start This compound Waste Generated identify Identify as Hazardous Waste start->identify segregate Segregate from Other Waste identify->segregate collect Collect in Labeled, Compatible Container segregate->collect store Store in Designated Satellite Accumulation Area collect->store request_pickup Request Disposal via EHS/Contractor store->request_pickup end Proper Disposal at Approved Facility request_pickup->end

Caption: Workflow for the proper disposal of this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.